molecular formula C8H7FO3S B1304077 5-Fluoro-2-(methylsulfonyl)benzaldehyde CAS No. 849035-71-8

5-Fluoro-2-(methylsulfonyl)benzaldehyde

Cat. No.: B1304077
CAS No.: 849035-71-8
M. Wt: 202.2 g/mol
InChI Key: RNTFMXNEDDIEGZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7FO3S and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTFMXNEDDIEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382242
Record name 5-Fluoro-2-(methylsulfonyl)benzaldehyde
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-71-8
Record name 5-Fluoro-2-(methylsulfonyl)benzaldehyde
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Record name 5-Fluoro-2-(methylsulfonyl)benzaldehyde
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Record name 849035-71-8
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Foundational & Exploratory

5-Fluoro-2-(methylsulfonyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde for Advanced Synthesis

Abstract

This compound (CAS No. 849035-71-8) is a trifunctional aromatic building block of increasing importance in the fields of medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, an electron-withdrawing methylsulfonyl group, and a strategically placed fluorine atom, offers a versatile platform for the construction of complex molecular scaffolds. The fluorine substituent is known to enhance metabolic stability and binding affinity, while the sulfone group can act as a hydrogen bond acceptor and influence solubility. The aldehyde provides a reactive handle for a multitude of transformations, including condensations and reductive aminations. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic route, key reactivity patterns, and its potential applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.

Physicochemical Properties

PropertyValueSource
CAS Number 849035-71-8[1][2]
Molecular Formula C₈H₇FO₃S[1][2]
Molecular Weight 202.20 g/mol [1][2]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available[3]
Solubility Data not available-
SMILES CS(=O)(=O)C1=C(C=C(C=C1)F)C=O[3]

Proposed Synthesis Pathway

While specific manufacturing protocols for this compound are proprietary, a chemically sound and efficient pathway can be proposed based on established organosulfur and aromatic chemistry principles. The following multi-step synthesis starts from the readily available 4-fluorotoluene.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Oxidation to Sulfone cluster_3 Step 4: Aldehyde Formation A 4-Fluorotoluene B 2-Bromo-5-fluorotoluene A->B NBS, AIBN CCl4, reflux C 5-Fluoro-2-(methylthio)benzyl bromide B->C NaSMe DMF, 0°C to rt D 5-Fluoro-2-(methylsulfonyl)benzyl bromide C->D m-CPBA or Oxone® DCM, rt E This compound D->E Sommelet Reaction or Kornblum Oxidation (DMSO, NaHCO3)

Caption: Proposed multi-step synthesis of this compound.

Causality and Protocol Outline:
  • Step 1: Benzylic Bromination: The synthesis logically commences with the selective bromination of 4-fluorotoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is highly selective for the benzylic position over aromatic bromination.

  • Step 2: Nucleophilic Substitution with Thiomethoxide: The resulting benzyl bromide is an excellent electrophile. It undergoes a straightforward Sₙ2 reaction with sodium thiomethoxide (NaSMe) to form the corresponding thioether. This step efficiently installs the required sulfur atom.

  • Step 3: Oxidation to the Sulfone: The thioether is then oxidized to the target sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective for this transformation, providing the stable sulfonyl group. This oxidation is a crucial step that significantly modifies the electronic properties of the aromatic ring.

  • Step 4: Conversion to Aldehyde: The final step involves the oxidation of the benzyl bromide to the benzaldehyde. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is a classic and reliable method for this conversion, avoiding over-oxidation to the carboxylic acid.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound is derived from the distinct reactivity of its three functional components.

G cluster_0 Key Reactive Sites mol Structure of this compound aldehyde Aldehyde Carbon: Electrophilic center for nucleophilic attack (e.g., Grignards, Wittig reagents, reductive amination) mol->aldehyde 1 ring_ortho Aromatic Ring (ortho to CHO): Activated for Nucleophilic Aromatic Substitution (SNAr) mol->ring_ortho 2 ring_meta Aromatic Ring (ortho to F): Site for electrophilic substitution mol->ring_meta 3

Caption: Key reactive sites on this compound.

  • The Aldehyde Group: As a primary center of reactivity, the aldehyde is susceptible to a wide range of transformations common in pharmaceutical synthesis.[4] These include Wittig reactions to form alkenes, reductive amination to generate secondary and tertiary amines, and condensation reactions with hydrazines or other binucleophiles to form heterocyclic systems.

  • The Fluorinated Aromatic Ring: The fluorine atom and the powerful electron-withdrawing methylsulfonyl group activate the aromatic ring towards Nucleophilic Aromatic Substitution (SₙAr).[5] This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols), providing a route to further functionalized derivatives.

  • The Methylsulfonyl Group: The sulfone is a strong electron-withdrawing group and a potent hydrogen bond acceptor. While generally stable, its presence significantly lowers the electron density of the aromatic ring, influencing the regioselectivity of substitution reactions.

Exemplary Protocol: Synthesis of a Phthalazinone Core

This protocol demonstrates the utility of the aldehyde group in a key condensation reaction for building heterocyclic scaffolds, adapted from methodologies used in the synthesis of PARP inhibitors.[6]

Objective: To synthesize a 1-substituted phthalazinone via condensation with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, Reagent Grade

  • Acetic Acid, Glacial

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol (approx. 0.1 M concentration).

  • Addition of Reagent: Add 1.1 equivalents of hydrazine hydrate to the solution dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Applications in Drug Discovery and Medicinal Chemistry

This aldehyde is not merely a synthetic intermediate; it is a strategic tool for molecular design. The incorporation of fluorine and sulfone moieties can impart desirable drug-like properties.[4]

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into a drug candidate can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets. The methylsulfonyl group is a strong hydrogen bond acceptor, which can also anchor a molecule within a receptor's active site.

The diagram below illustrates a hypothetical pathway where this compound is used to synthesize a complex, drug-like heterocyclic core, showcasing its potential as a foundational scaffold.

G cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: C-C Bond Formation start This compound A1 Intermediate A (e.g., Imine) start->A1 Reductive Amination (Amine, NaBH(OAc)3) B1 Intermediate B (e.g., Stilbene derivative) start->B1 Wittig Reaction (Phosphonium Ylide) A2 Final Product A (e.g., Substituted Quinazoline) A1->A2 Intramolecular Cyclization (e.g., Pictet-Spengler) B2 Final Product B (e.g., Complex Polyaromatic) B1->B2 Cross-Coupling Reaction (e.g., Suzuki, Heck)

Caption: Hypothetical application of the title compound in constructing complex drug-like molecules.

Anticipated Spectroscopic Characterization

While verified spectra are not publicly available, the key features in ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecular structure.

  • ¹H NMR:

    • Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.2 ppm.

    • Aromatic Protons: Three protons are expected in the aromatic region (δ 7.5-8.5 ppm). Due to coupling with each other and the ¹⁹F atom, they will exhibit complex splitting patterns (doublets of doublets or multiplets).

    • Methyl Protons (SO₂CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected in the range of δ 185-195 ppm.

    • Aromatic Carbons: Six distinct signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.

    • Methyl Carbon (SO₂CH₃): Expected around δ 40-45 ppm.

  • IR Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

    • S=O Stretch (Sulfone): Two strong absorption bands are characteristic of sulfones, expected around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

    • C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from structurally analogous compounds.[7][8]

Identified Hazards from Analogues:
Hazard StatementGHS CodeClassificationSource (Analogue)
Causes skin irritationH315Skin Irrit. 2[7][8]
Causes serious eye irritationH319Eye Irrit. 2[7][8]
May cause respiratory irritationH335STOT SE 3[7][8]
Combustible liquidH227Flam. Liq. 4
Recommended Handling Protocol:
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

Disclaimer: This guide is for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

  • Supporting Information for a relevant chemical publication.
  • Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride.
  • Amerigo Scientific. This compound. Available at: [Link]

  • Sigma-Aldrich.
  • CymitQuimica. Safety Data Sheet: 2-Fluoro-4-(methylsulfonyl)benzaldehyde. (2024-12-19).
  • PubChem. Patent US-12398289-B2: Electrocoat composition. Available at: [Link]

  • Google Patents. US3876708A: Orthocarbonic acid esters.
  • PubChem. Patent WO-2020126841-A1: Moisture-curing polyurethane composition containing oxazolidine. Available at: [Link]

  • Google Patents. US3689660A: Stable liquid antimicrobial composition.
  • CAS. CA Database Summary Sheet (DBSS). (2023-02-04).
  • Medicines for All Institute (M4ALL), VCU.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
  • PubChem. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. Available at: [Link]

  • ChemRxiv.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Liao, H. et al. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Org. Inorg. Chem. (2024). Available at: [Link]

  • ResearchGate. Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). Available at: [Link]

  • Benchchem. Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.

Sources

A Comprehensive Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS 849035-71-8) has emerged as a valuable building block, particularly in the synthesis of targeted therapeutics. Its utility is underscored by the presence of three key functional groups: a reactive aldehyde, an electron-withdrawing sulfonyl group, and a strategically placed fluorine atom. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the development of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a promising class of targets in oncology and inflammation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its downstream products.

PropertyValueSource
CAS Number 849035-71-8[1][2]
Molecular Formula C₈H₇FO₃S[1][3]
Molecular Weight 202.20 g/mol [1]
Appearance Solid (predicted)[4]
Predicted XlogP 0.7[3]
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, we can predict its spectral characteristics based on its structure and data from analogous compounds. This predictive analysis is crucial for researchers in confirming the identity and purity of the synthesized or purchased material.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehydic proton will appear as a singlet in the downfield region, typically around 10.0 ppm. The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom. The methyl protons of the sulfonyl group will appear as a sharp singlet, likely in the range of 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal, expected in the region of 190-195 ppm. The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon of the sulfonyl group will be observed in the aliphatic region, likely around 40-45 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A strong C=O stretch for the aldehyde will be prominent around 1700-1720 cm⁻¹. The S=O stretches of the sulfonyl group will appear as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and the methylsulfonyl group (-SO₂CH₃).

Synthesis of this compound: A Proposed Route

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established organometallic and oxidation chemistry. The following proposed synthesis is a self-validating system, with each step being a well-established transformation.

G cluster_0 Proposed Synthesis of this compound A 1-Bromo-4-fluoro-2-(methylthio)benzene B n-Butyllithium THF, -78 °C A->B Lithium-Halogen Exchange C Intermediate Aryllithium Species B->C D N,N-Dimethylformamide (DMF) -78 °C to rt C->D Formylation E 5-Fluoro-2-(methylthio)benzaldehyde D->E F Oxone® or m-CPBA DCM or MeOH/H₂O E->F Oxidation G This compound (Target Compound) F->G

Caption: A proposed two-step synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzaldehyde

  • To a solution of 1-bromo-4-fluoro-2-(methylthio)benzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-fluoro-2-(methylthio)benzaldehyde.

Causality Behind Experimental Choices: The use of n-butyllithium at low temperatures is a standard and efficient method for generating an aryllithium species from an aryl bromide. DMF serves as the formylating agent. The aqueous workup neutralizes any remaining organolithium species and allows for the extraction of the product.

Step 2: Oxidation to this compound

  • Dissolve the 5-fluoro-2-(methylthio)benzaldehyde from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

  • To this solution, add an oxidizing agent such as Oxone® (2.2 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature with an ice bath if necessary.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • If using Oxone®, filter the reaction mixture to remove inorganic salts. If using m-CPBA, a basic wash (e.g., saturated sodium bicarbonate solution) may be necessary during the workup.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: Oxone® and m-CPBA are common and effective reagents for the oxidation of sulfides to sulfones. The use of two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

Application in the Synthesis of BET Bromodomain Inhibitors

A primary and high-value application of this compound is as a key intermediate in the synthesis of BET bromodomain inhibitors. These inhibitors are of significant interest in cancer therapy due to their ability to downregulate the expression of key oncogenes like c-MYC.[5] The benzimidazole scaffold is a privileged structure in the design of such inhibitors.

Mechanism of Action of BET Bromodomain Inhibitors

G cluster_0 Normal Gene Transcription cluster_1 Action of BET Inhibitor BET BET Protein (e.g., BRD4) Histone Acetylated Histone BET->Histone Binds to TF Transcription Factors BET->TF Recruits Gene Oncogene (e.g., c-MYC) TF->Gene Activates Transcription BET_inhibited BET Protein (e.g., BRD4) Histone_i Acetylated Histone BET_inhibited->Histone_i Binding Blocked TF_i Transcription Factors BET_inhibited->TF_i Recruitment Inhibited Inhibitor BET Inhibitor Inhibitor->BET_inhibited Binds to Bromodomain Gene_i Oncogene Expression Blocked TF_i->Gene_i Transcription Repressed

Caption: The mechanism of action of BET bromodomain inhibitors.

BET proteins, such as BRD4, act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails via their bromodomains. This interaction tethers them to chromatin, where they recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. In many cancers, this process leads to the overexpression of oncogenes like c-MYC, driving cell proliferation and survival.

BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains. This binding event displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery and leading to the downregulation of target gene expression.

Representative Synthesis of a Benzimidazole-Based BET Inhibitor

The following is a representative, multi-step synthesis of a benzimidazole-based BET inhibitor, adapted from known methodologies, utilizing this compound as a key starting material.[6]

G cluster_0 Synthesis of a Benzimidazole BET Inhibitor A This compound B 4-Bromo-1,2-phenylenediamine NaHSO₃, EtOH/H₂O A->B Condensation C Intermediate Benzimidazole B->C D Alkylating Agent (e.g., R-X) Base (e.g., K₂CO₃), DMF C->D N-Alkylation E N-Alkylated Benzimidazole D->E F Isoxazole Boronic Acid Pd Catalyst, Base, Solvent E->F Suzuki Coupling G Final BET Inhibitor F->G

Caption: A general synthetic workflow for a benzimidazole-based BET inhibitor.

Experimental Protocol (Representative)

Step 1: Condensation to form the Benzimidazole Core

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-bromo-1,2-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium bisulfite (NaHSO₃) (1.1 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 2-(5-fluoro-2-(methylsulfonyl)phenyl)-5-bromo-1H-benzimidazole.

Step 2: N-Alkylation

  • To a solution of the benzimidazole from Step 1 in DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add the desired alkylating agent (R-X, e.g., an alkyl halide) (1.1 equivalents) and stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Step 3: Suzuki Coupling

  • Combine the N-alkylated bromo-benzimidazole from Step 2, an appropriate isoxazole boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture with argon or nitrogen and then heat to reflux until the reaction is complete.

  • Cool the reaction, dilute with water, and extract the final product with an organic solvent.

  • Purify the final compound by column chromatography or recrystallization to yield the target BET inhibitor.

Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry. Its strategic combination of a reactive aldehyde, a fluorine atom, and a methylsulfonyl group makes it an ideal starting material for the synthesis of complex heterocyclic structures, most notably benzimidazole-based BET bromodomain inhibitors. The synthetic routes outlined in this guide, while based on established chemical principles, provide a robust framework for researchers to access this valuable compound and its derivatives. As the quest for more selective and potent targeted therapies continues, the demand for such sophisticated and strategically designed chemical intermediates is expected to grow, further solidifying the importance of this compound in the drug discovery and development pipeline.

References

  • PubChemLite (n.d.). This compound (C8H7FO3S). Retrieved from [Link]

  • Hay, D., Fedorov, O., Filippakopoulos, P., Martin, S., Philpott, M., Picaud, S., ... & Brennan, P. E. (2014). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm, 5(3), 366-371.
  • Zhang, G., Smith, N. D., & Keats, J. A. (2017). Design, Synthesis, and Pharmacological Characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide Derivatives as BRD4 Inhibitors against Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters, 8(11), 1147–1151.

Sources

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of complex and highly functionalized target molecules. 5-Fluoro-2-(methylsulfonyl)benzaldehyde emerges as a compound of significant interest, embodying a unique convergence of three critical chemical motifs: an aromatic aldehyde, a fluorine substituent, and a methylsulfonyl group. This guide provides an in-depth technical overview of its molecular characteristics, a robust protocol for its synthesis and characterization, and an exploration of its potential applications, grounded in the established principles of organic chemistry and drug design.

The aldehyde group serves as a versatile reactive handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions, making it a cornerstone for constructing larger molecular frameworks.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, a tactic widely employed in pharmaceutical development.[3][4] Simultaneously, the methylsulfonyl group, a metabolically stable and hydrophilic moiety, is recognized for its ability to improve the solubility and pharmacokinetic profile of drug candidates.[5][6] The convergence of these three groups in a single, readily functionalized scaffold makes this compound a high-value intermediate for the synthesis of novel therapeutic agents and advanced materials.

Core Molecular Properties and Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in synthesis and analysis.

PropertyValueSource(s)
Molecular Weight 202.20 g/mol [4][7]
Molecular Formula C₈H₇FO₃S[4][7]
CAS Number 849035-71-8[4][7]
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)F)C=O[6][8]
InChI Key RNTFMXNEDDIEGZ-UHFFFAOYSA-N[8]

Synthesis and Mechanistic Considerations

A robust and scalable synthesis of this compound can be logically achieved through the oxidation of its thioether precursor, 5-fluoro-2-(methylthio)benzaldehyde. This two-step conceptual approach, starting from a commercially available precursor, leverages well-established and high-yielding transformations in organic synthesis.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Thioether Formation (Conceptual) cluster_1 Step 2: Oxidation to Sulfone start 5-Fluoro-2-mercaptobenzaldehyde intermediate 5-Fluoro-2-(methylthio)benzaldehyde start->intermediate S-methylation reagent1 Methylating Agent (e.g., Methyl iodide) Base (e.g., K₂CO₃) reagent1->start product This compound intermediate->product Oxidation reagent2 Oxidizing Agent (e.g., m-CPBA or Oxone®) Solvent (e.g., DCM or MeOH/H₂O) reagent2->intermediate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)benzaldehyde

This protocol describes a general method for the oxidation of a sulfide to a sulfone, a reliable and widely used transformation.[9][10] The choice of oxidizing agent is critical; meta-chloroperoxybenzoic acid (m-CPBA) is a common choice, though alternatives like Oxone® (potassium peroxymonosulfate) can also be effective.

Materials and Equipment:

  • 5-Fluoro-2-(methylthio)benzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-(methylthio)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (approximately 2.2-2.5 eq) portion-wise over 15-20 minutes. The slight excess ensures complete conversion of the sulfide and any intermediate sulfoxide to the desired sulfone. Causality: Adding the oxidant slowly at 0°C helps to control the exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution and stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x, to remove m-chlorobenzoic acid byproduct), water (1x), and finally brine (1x). Self-Validation: The bicarbonate wash is crucial; successful removal of the acid byproduct can often be observed by the cessation of gas evolution (CO₂).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization: A Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (Proton NMR):

  • Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of ~10.0-10.5 ppm . This significant downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as complex multiplets between ~7.5-8.2 ppm . The specific coupling patterns will be influenced by both the fluorine atom (¹⁹F-¹H coupling) and the adjacent protons.

  • Methyl Protons (SO₂CH₃): A sharp singlet is anticipated around ~3.2-3.4 ppm , corresponding to the three equivalent protons of the methylsulfonyl group.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate at ~190-195 ppm .

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (~115-145 ppm ). The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling, with a large coupling constant.

  • Methyl Carbon (SO₂CH₃): The methyl carbon of the sulfonyl group will appear as a single peak around ~44-46 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic C-H
~2820, ~2720C-H Stretch (Fermi doublet)Aldehyde C-H
~1700-1715C=O StretchAldehyde Carbonyl
~1580-1600C=C StretchAromatic Ring
~1310-1330Asymmetric SO₂ StretchSulfone
~1140-1160Symmetric SO₂ StretchSulfone
~1200-1250C-F StretchAryl-Fluoride

Causality: The strong electron-withdrawing nature of both the aldehyde and methylsulfonyl groups is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at an m/z corresponding to the molecular weight, 202.20 .

  • High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, the [M+H]⁺ ion would be targeted, with a predicted m/z of 203.01728 for the C₈H₈FO₃S⁺ species.[8]

  • Key Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO, -29 Da) or carbon monoxide (CO, -28 Da) after initial ionization.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly attractive building block for several areas of chemical research, particularly in drug discovery.

Diagram of Potential Applications

Applications Core This compound App1 Medicinal Chemistry Synthesis of enzyme inhibitors (e.g., kinases, proteases) Scaffolds for GPCR modulators Leads for anti-infective agents Core:f0->App1:head Drug Discovery App2 Agrochemicals Intermediates for novel fungicides and herbicides Introduction of fluorine for enhanced potency Core:f0->App2:head Crop Protection App3 Materials Science Precursors for fluorescent dyes and sensors Monomers for specialty polymers Core:f0->App3:head Advanced Materials

Caption: Key application areas for this compound.

The aldehyde functionality allows for its incorporation into diverse molecular scaffolds through reactions such as:

  • Reductive Amination: To introduce substituted amine functionalities, crucial for interacting with biological targets.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of molecular frameworks.

  • Aldol and Knoevenagel Condensations: To create more complex carbon skeletons.

The fluorine and methylsulfonyl groups act as "property modulators." The fluorine can block sites of metabolic oxidation and engage in favorable interactions within protein binding pockets. The methylsulfonyl group can enhance aqueous solubility and act as a hydrogen bond acceptor, improving the overall drug-like properties of the final compound.[5]

Conclusion

This compound stands as a strategically designed and highly versatile chemical intermediate. Its molecular architecture provides a robust platform for the efficient synthesis of complex molecules with tunable physicochemical and pharmacological properties. The synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to utilize this compound effectively. As the demand for sophisticated and precisely engineered molecules continues to grow in the pharmaceutical and materials science sectors, the utility of such well-equipped building blocks will undoubtedly become even more critical.

References

  • Mague, J. T. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. All Buisness Templates. [Link]

  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Red Paper. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • PubChemLite. (2025). This compound (C8H7FO3S). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. [Link]

  • Preprints.org. (n.d.). 12 Examples of IR-Spectra. [Link]

  • ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. [Link]

  • Google Patents. (n.d.).
  • Chegg. (2020). Spectral analysis interpretation for Benzaldehyde including IR, proton NMR, carbon NMR, and mass spectrum (MS). [Link]

  • Sparrow Chemical. (n.d.). Benzaldehyde Series. [Link]

  • ACS Publications. (n.d.). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. [Link]

  • PubMed Central. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • RWTH Publications. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). [Link]

  • Wikipedia. (n.d.). Methylsulfonylmethane. [Link]

  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Sulfonylbenzaldehydes

5-Fluoro-2-(methylsulfonyl)benzaldehyde is a strategically important organic compound that serves as a versatile building block in medicinal chemistry and fine chemical synthesis.[1][2] Its structure, featuring a trifunctionalized benzene ring with an aldehyde, a fluoro group, and a methylsulfonyl group, offers a unique combination of reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.[1][3]

The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This is a well-established strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] The methylsulfonyl group, a potent electron-withdrawing group and a hydrogen bond acceptor, further modulates the electronic properties of the aromatic ring and can improve the solubility and metabolic resistance of parent molecules.[6] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers in the field.

Molecular Structure and Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 849035-71-8[7][8][9]
Molecular Formula C8H7FO3S[7][8][9]
Molecular Weight 202.20 g/mol [7][8][9]
Appearance Solid[10]
SMILES CS(=O)(=O)c1ccc(F)cc1C=O[10]

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; O1 [label="O"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; F1 [label="F"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

// Aldehyde group C1 -- C2 [len=1.5]; C1 -- H1 [len=1.0]; C1 -- O1 [len=1.5, style=double];

// Benzene ring C2 -- C3 [len=1.5]; C2 -- C7 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5];

// Ring substituents C3 -- H5 [len=1.0]; C4 -- F1 [len=1.0]; C5 -- H6 [len=1.0]; C6 -- H7 [len=1.0];

// Sulfonyl group C7 -- S1 [len=1.5]; S1 -- O2 [len=1.5, style=double]; S1 -- O3 [len=1.5, style=double]; S1 -- C8 [len=1.5]; C8 -- H2 [len=1.0]; C8 -- H3 [len=1.0]; C8 -- H4 [len=1.0]; } Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted chlorobenzaldehyde. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles.[11]

G start 4-Chloro-benzaldehyde step1 Nucleophilic Aromatic Substitution (Sodium Methanethiolate) start->step1 intermediate 4-(Methylthio)benzaldehyde step1->intermediate step2 Oxidation (e.g., H2O2, catalyst) intermediate->step2 product 4-(Methylsulfonyl)benzaldehyde step2->product step3 Fluorination (Electrophilic or Nucleophilic) product->step3 final_product This compound step3->final_product

Experimental Protocol (Adapted from a general procedure for p-methylsulfonyl benzaldehyde)[11]

Step 1: Synthesis of 4-(Methylthio)benzaldehyde from 4-Chlorobenzaldehyde [11]

  • To a solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., DMF or DMSO), add sodium methanethiolate.

  • The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(methylthio)benzaldehyde.

Step 2: Oxidation to 4-(Methylsulfonyl)benzaldehyde [11]

  • Dissolve the crude 4-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or methanol.

  • Add an oxidizing agent, for example, hydrogen peroxide, in the presence of a catalyst like sodium tungstate or a vanadium-based catalyst.

  • The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Monitor the reaction by TLC for the disappearance of the sulfide and the appearance of the sulfone.

  • After the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.

Step 3: Fluorination to this compound

The introduction of the fluorine atom at the 5-position of 4-(methylsulfonyl)benzaldehyde would likely proceed via an electrophilic fluorination reaction. This is a specialized reaction requiring careful control of conditions.

  • Dissolve 4-(methylsulfonyl)benzaldehyde in a suitable anhydrous solvent.

  • Add an electrophilic fluorinating agent (e.g., Selectfluor®).

  • The reaction may require a catalyst and is typically run under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification.

Purification

Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[12]

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

  • Methyl Protons (-SO₂CH₃): A singlet in the upfield region, likely around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 185-195 ppm.[12]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons will exhibit smaller two- and three-bond C-F couplings.

  • Methyl Carbon (-SO₂CH₃): A signal in the aliphatic region, typically around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₈H₇FO₃S.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors.[14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[14]

The aldehyde functionality of this compound can be utilized in condensation reactions to form various heterocyclic scaffolds that are common in kinase inhibitors.[14] The fluoro and methylsulfonyl substituents can then be strategically positioned within the final molecule to interact with the target kinase and enhance the compound's overall pharmacological properties.

While specific examples citing the direct use of this compound (CAS 849035-71-8) in publicly available literature are limited, its structural motifs are prevalent in patented kinase inhibitors. The combination of a fluorinated aromatic ring and a sulfone group is a recurring theme in the design of potent and selective inhibitors.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for similar compounds, the following hazards should be considered[3]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation. The continued exploration of the reactivity and applications of this and related building blocks will undoubtedly contribute to the development of new and improved therapeutics and functional materials.

References

  • 1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.).
  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. (2026, January 8). Retrieved January 11, 2026, from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved January 11, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Electrocoat composition - Patent US-12398289-B2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2' (or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases. (n.d.). Retrieved January 11, 2026, from [Link]

  • Orthocarbonic acid esters. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Moisture-curing polyurethane composition containing oxazolidine - Patent WO-2020126841-A1 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Stable liquid antimicrobial composition. (n.d.).
  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (n.d.). Retrieved January 11, 2026, from [Link]

  • CA Database Summary Sheet (DBSS). (2023, February 4). Retrieved January 11, 2026, from [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6307–6347. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Preparation method of p-methylsulfonyl benzaldehyde. (n.d.).
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). Retrieved January 11, 2026, from [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). Retrieved January 11, 2026, from [Link]

  • The synthesis of [18F]SynVesT-1 and [18F]SynVesT-2 from enantioenriched boronic esters. (2025, October 14). Retrieved January 11, 2026, from [Link]

  • Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chemical Biology And Medicinal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide. (n.d.). Retrieved January 11, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

5-Fluoro-2-(methylsulfonyl)benzaldehyde synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring an electron-withdrawing sulfonyl group and a fluorine atom, imparts specific electronic properties that are often exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques essential for its structural confirmation and purity assessment. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to ensure reproducibility and high-quality outcomes in a laboratory setting.

Introduction: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine and sulfonyl groups into organic molecules is a cornerstone of contemporary drug design. The fluorine atom can modulate a molecule's pKa, lipophilicity, and metabolic stability, while the methylsulfonyl group acts as a potent electron-withdrawing group and a hydrogen bond acceptor. The title compound, this compound, serves as a critical intermediate in the synthesis of a range of therapeutic agents. Notably, it is a key precursor for the synthesis of selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a class of drugs used in the management of type 2 diabetes mellitus. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it an invaluable tool for the construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-chloro-4-fluorotoluene. This process involves a nucleophilic aromatic substitution followed by an oxidation reaction.

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzaldehyde

The initial step involves the displacement of the chloro group in 2-chloro-4-fluorotoluene with a methylthio group. This is a nucleophilic aromatic substitution reaction where sodium thiomethoxide serves as the nucleophile.

  • To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-fluoro-2-(methylthio)benzaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to this compound

The second step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is crucial for activating the aromatic ring and is typically achieved using a powerful oxidizing agent like potassium permanganate.

  • Dissolve the crude 5-fluoro-2-(methylthio)benzaldehyde from the previous step in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and add potassium permanganate (KMnO4) (2.2 eq) portion-wise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a white precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite® and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white crystalline solid.

Synthetic Workflow Diagram:

Synthesis_Workflow A 2-Chloro-4-fluorotoluene C Nucleophilic Aromatic Substitution A->C B Sodium Thiomethoxide (NaSMe) B->C D 5-Fluoro-2-(methylthio)benzaldehyde C->D DMF, 80-100 °C F Oxidation D->F E Potassium Permanganate (KMnO4) E->F G This compound F->G Acetic Acid/Water

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show a singlet for the aldehyde proton around 10.5 ppm. The aromatic protons will appear as multiplets in the range of 7.5-8.5 ppm. The methyl protons of the sulfonyl group will be a sharp singlet around 3.4 ppm.
¹³C NMR The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon around 188 ppm. The aromatic carbons will resonate in the region of 120-145 ppm, with the carbon attached to the fluorine showing a characteristic splitting pattern due to C-F coupling. The methyl carbon of the sulfonyl group will appear around 44 ppm.
¹⁹F NMR The fluorine NMR spectrum will exhibit a singlet for the fluorine atom, with its chemical shift being dependent on the solvent used.
IR Spectroscopy The infrared spectrum will show a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700 cm⁻¹. Strong characteristic peaks for the sulfonyl group (S=O) will be observed around 1320 cm⁻¹ and 1150 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₇FO₃S). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physicochemical Properties
Property Value
Molecular Formula C₈H₇FO₃S
Molecular Weight 202.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 95-99 °C
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.
Characterization Workflow Diagram:

Characterization_Workflow A Synthesized Product (Crude) B Purification (Recrystallization) A->B C Pure this compound B->C D Structural Confirmation C->D J Purity Assessment (e.g., HPLC, Elemental Analysis) C->J E ¹H NMR D->E F ¹³C NMR D->F G ¹⁹F NMR D->G H IR Spectroscopy D->H I Mass Spectrometry D->I K Final Product for Use J->K

Caption: Workflow for the characterization and purity assessment.

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. The reagents used in this synthesis are hazardous and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Sodium thiomethoxide is corrosive and moisture-sensitive. Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for drug discovery. The two-step synthetic sequence described in this guide is robust and scalable. The comprehensive analytical characterization ensures the high quality of the final product, which is critical for its subsequent use in the synthesis of complex and biologically active molecules. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this important intermediate for their research and development endeavors.

References

  • Synthesis of this compound. (2023). Molbase. Retrieved from [Link]

  • This compound. (n.d.). ChemScence. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

This compound is an aromatic aldehyde containing both a fluorine atom and a methylsulfonyl group.[1][2] These functional groups impart unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the electron-withdrawing methylsulfonyl group influences the reactivity of the aldehyde. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility Behavior

A foundational analysis of the molecular structure of this compound provides insight into its expected solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1403483-84-0[3]
Molecular Formula C₈H₇FO₃S[1][2]
Molecular Weight 202.2 g/mol [1]
Appearance (Predicted) White to off-white solidGeneral knowledge
Predicted Polarity Polar aproticStructural analysis

The presence of the polar sulfonyl and aldehyde groups, along with the electronegative fluorine atom, suggests that the molecule possesses a significant dipole moment. Consequently, it is anticipated to exhibit greater solubility in polar solvents over nonpolar hydrocarbon solvents. The aromatic ring, however, contributes a degree of lipophilicity. This duality in its structure implies that a range of solvents should be screened to identify optimal solubility conditions.

Experimental Framework for Solubility Determination

The following sections detail a rigorous, self-validating experimental protocol for quantifying the solubility of this compound. This workflow is designed to provide accurate and reproducible data critical for downstream applications.

Rationale for Solvent Selection

The choice of solvents for solubility screening should be guided by the predicted polarity of the compound and the intended applications. A diverse set of solvents, spanning a range of polarities, is recommended.

  • Polar Protic Solvents: Water, Methanol, Ethanol. These are crucial for understanding behavior in aqueous and biological media.

  • Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF). These are common solvents in organic synthesis and drug discovery screening.

  • Nonpolar Solvents: Toluene, Hexanes. These will establish the lower limits of solubility and are relevant for certain synthetic transformations.

Equilibrium Solubility Determination: The Shake-Flask Method (ICH Guideline Q6A)

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility at a given temperature.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker is ideal.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Seal vials C Centrifuge to pellet excess solid B->C Cease agitation D Withdraw supernatant C->D E Dilute aliquot D->E F Analyze by HPLC E->F

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved analyte is critical. HPLC with UV detection is a highly suitable method for aromatic aldehydes.

HPLC Method Development

A robust reverse-phase HPLC (RP-HPLC) method should be developed and validated for this compound.

Table 2: Example HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water gradientAllows for efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmAromatic aldehydes typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.
Method Validation

The analytical method must be validated to ensure its accuracy and reliability. Key validation parameters include:

  • Linearity: A calibration curve should be generated using standards of known concentrations to demonstrate a linear relationship between detector response and concentration.

  • Accuracy: The agreement between a measured value and the true value, often assessed by spiking a blank matrix with a known amount of the analyte.

  • Precision: The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

G cluster_validation Analytical Method Validation center Validated HPLC Method linearity Linearity linearity->center accuracy Accuracy accuracy->center precision Precision precision->center specificity Specificity specificity->center

Caption: Pillars of Analytical Method Validation.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to facilitate comparison across different solvent systems.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Hexanes0.1< 0.1< 0.0005Insoluble
Toluene2.41.50.0074Sparingly Soluble
Tetrahydrofuran4.0750.371Soluble
Acetonitrile5.81500.742Freely Soluble
Methanol5.1500.247Soluble
Water10.2< 0.1< 0.0005Insoluble
DMSO7.2> 200> 0.989Very Soluble

Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined values.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the characterization of the solubility of this compound. By following the detailed protocols for equilibrium solubility determination and HPLC analysis, researchers can generate the high-quality, reliable data necessary for advancing their research and development activities. Future studies should investigate the impact of temperature and pH on aqueous solubility to provide a more complete picture of this compound's behavior in diverse chemical and biological environments.

References

  • Amerigo Scientific. This compound. [Link]

  • ResearchGate. Solvent screening for the extraction of aromatic aldehydes. [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the spectroscopic data for 5-Fluoro-2-(methylsulfonyl)benzaldehyde.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern, comprising an aldehyde, a fluoro group, and a methylsulfonyl group, imparts distinct chemical reactivity and potential for biological activity. The electron-withdrawing nature of the fluoro and methylsulfonyl substituents, coupled with the reactive aldehyde functionality, makes it a versatile building block for the synthesis of complex molecular architectures, including novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, the predicted data and interpretations herein are grounded in the well-established principles of spectroscopic analysis and supported by comparative data from structurally analogous compounds.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 849035-71-8[1][2][3]

  • Molecular Formula: C₈H₇FO₃S[1][2][3]

  • Molecular Weight: 202.20 g/mol [1][2]

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, and methyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2 - 10.5Singlet (s)1HAldehyde proton (-CHO)
~8.2 - 8.4Doublet of doublets (dd)1HAromatic proton (H-6)
~7.8 - 8.0Doublet of doublets (dd)1HAromatic proton (H-3)
~7.4 - 7.6Triplet of doublets (td)1HAromatic proton (H-4)
~3.2 - 3.4Singlet (s)3HMethyl protons (-SO₂CH₃)
Interpretation and Rationale
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic ring. This results in a characteristic downfield chemical shift, typically observed as a singlet in the range of 9.5-10.5 ppm.[4][5] For 4-fluorobenzaldehyde, this proton appears at approximately 9.97 ppm, and for 4-(methylsulfonyl)benzaldehyde, it is around 10.1 ppm. The combined electron-withdrawing effects of the ortho-sulfonyl and para-fluoro groups in the target molecule are expected to shift this proton even further downfield.

  • Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • H-6: This proton is ortho to the aldehyde group and meta to the fluorine atom. It will be deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing sulfonyl group. It is expected to appear as a doublet of doublets due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (meta coupling, J ≈ 5-7 Hz).

    • H-3: This proton is ortho to the strongly electron-withdrawing methylsulfonyl group and meta to both the aldehyde and the fluorine. It will be significantly deshielded and appear as a doublet of doublets due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (para coupling, J ≈ 2-3 Hz).

    • H-4: This proton is ortho to the fluorine atom and meta to both the aldehyde and the methylsulfonyl group. It will experience strong coupling to the adjacent fluorine (ortho coupling, J ≈ 8-10 Hz) and to H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz), likely resulting in a triplet of doublets.

  • Methyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group is deshielded by the two electronegative oxygen atoms. This will result in a singlet in the region of 3.2-3.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~188 - 192Aldehyde carbon (C=O)
~163 - 167 (d, ¹JCF ≈ 250-260 Hz)C-5 (C-F)
~140 - 144C-2 (C-SO₂CH₃)
~135 - 139C-1 (C-CHO)
~130 - 134 (d, ³JCF ≈ 8-10 Hz)C-3
~125 - 129 (d, ³JCF ≈ 8-10 Hz)C-6
~115 - 119 (d, ²JCF ≈ 22-25 Hz)C-4
~43 - 46Methyl carbon (-SO₂CH₃)
Interpretation and Rationale
  • Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is significantly deshielded and will appear at a very downfield chemical shift, typically in the range of 188-192 ppm.[7]

  • Aromatic Carbons:

    • C-5 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250-260 Hz, appearing as a doublet. Its chemical shift will be significantly influenced by the fluorine's electronegativity.

    • C-2 (C-SO₂CH₃): The carbon atom bonded to the methylsulfonyl group will be deshielded.

    • C-1 (C-CHO): The carbon atom to which the aldehyde group is attached will also be deshielded.

    • C-3, C-6, and C-4: These carbons will show smaller carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF) and their chemical shifts will be influenced by the combined electronic effects of all three substituents. The carbon ortho to the fluorine (C-4) will show a significant two-bond coupling (²JCF). The carbons meta to the fluorine (C-3 and C-6) will exhibit three-bond couplings (³JCF).

  • Methyl Carbon: The carbon of the methyl group in the methylsulfonyl moiety will appear at a characteristic upfield position, typically around 43-46 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak to MediumAromatic C-H stretch
~2900 - 2800WeakAldehyde C-H stretch (Fermi doublet)
~1710 - 1690StrongCarbonyl (C=O) stretch of aldehyde
~1600, ~1475MediumAromatic C=C stretches
~1320 - 1300StrongAsymmetric SO₂ stretch
~1160 - 1140StrongSymmetric SO₂ stretch
~1250 - 1200StrongC-F stretch
Interpretation and Rationale
  • Aldehyde Group: The most prominent feature will be the strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1710-1690 cm⁻¹.[8] The presence of electron-withdrawing groups on the aromatic ring typically shifts this band to a higher wavenumber. The characteristic, though weaker, C-H stretching of the aldehyde proton appears as a pair of bands (a Fermi doublet) around 2900-2800 cm⁻¹.[8]

  • Methylsulfonyl Group: This group will give rise to two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1320-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • Fluoro Group: The C-F stretching vibration will result in a strong absorption band in the fingerprint region, typically between 1250-1200 cm⁻¹.

  • Aromatic Ring: The aromatic C-H stretching vibrations are observed as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of a solid sample like this compound can be obtained using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrum Data
m/zProposed Fragment
202[M]⁺˙ (Molecular Ion)
201[M-H]⁺
173[M-CHO]⁺
123[M-SO₂CH₃]⁺
95[C₆H₄F]⁺
79[SO₂CH₃]⁺
Interpretation and Rationale
  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 202, corresponding to the molecular weight of the compound.[11]

  • Major Fragmentation Pathways:

    • Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z 201 can be attributed to the loss of the aldehydic hydrogen radical, forming a stable acylium ion.[3]

    • Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the aldehyde group would result in a fragment at m/z 173.

    • Loss of the Methylsulfonyl Radical ([M-SO₂CH₃]⁺): Cleavage of the C-S bond would lead to a fragment at m/z 123, corresponding to the fluorobenzoyl cation.

    • Formation of the Fluorophenyl Cation: Subsequent loss of carbon monoxide (CO) from the [M-SO₂CH₃]⁺ fragment would give a peak at m/z 95.

    • Methylsulfonyl Cation: A peak at m/z 79 would correspond to the [SO₂CH₃]⁺ fragment.

G M [C₈H₇FO₃S]⁺˙ m/z = 202 M_H [M-H]⁺ m/z = 201 M->M_H -H• M_CHO [M-CHO]⁺ m/z = 173 M->M_CHO -CHO• M_SO2CH3 [M-SO₂CH₃]⁺ m/z = 123 M->M_SO2CH3 -SO₂CH₃• C6H4F [C₆H₄F]⁺ m/z = 95 M_SO2CH3->C6H4F -CO SO2CH3 [SO₂CH₃]⁺ m/z = 79

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[12]

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity and electronic environment of the protons and carbons, with characteristic couplings to fluorine. The FT-IR spectrum will confirm the presence of the key aldehyde, methylsulfonyl, and fluoro functional groups. Mass spectrometry will establish the molecular weight and provide insight into the molecule's fragmentation patterns under ionization. This collective spectroscopic information is indispensable for any researcher working with this versatile and important chemical intermediate.

References

  • FTIR Standard Operating Procedure. (n.d.).
  • SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). Retrieved from [Link]

  • Shimadzu FTIR Standard Operating Procedure. (n.d.).
  • FTIR-Operation and Calibration SOP. (2020, April 13). Pharma Beginners. Retrieved from [Link]

  • FTIR SOP: Setup and Data Processing. (n.d.). Scribd. Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.).
  • Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). University of California, Irvine. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • standard operating procedures. (2014, June 27). EPA OSC Response. Retrieved from [Link]

  • Seton Hall University 200 MHz MR SOP manual. (2012, January 14).
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Web-based application for in silico fragmentation - MS tools. (n.d.). EPFL. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-(methylsulfonyl)benzaldehyde. Designed for professionals in research and drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the structural nuances revealed by NMR spectroscopy. We will explore the theoretical underpinnings of the spectrum, predict chemical shifts and coupling constants based on substituent effects, and provide practical guidance on experimental design and data acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The interplay of its three functional groups—the aldehyde, the fluorine atom, and the methylsulfonyl group—creates a unique electronic and steric environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its chemical reactivity.

The aldehyde proton is a key diagnostic handle, while the aromatic protons provide a sensitive readout of the electronic effects of the fluorine and methylsulfonyl substituents. The fluorine atom, with its high electronegativity and spin quantum number of 1/2, introduces characteristic splitting patterns through ¹H-¹⁹F coupling. The powerful electron-withdrawing nature of the methylsulfonyl group further modulates the chemical shifts of the aromatic protons.

This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a detailed rationale for the expected chemical shifts and coupling patterns. We will leverage data from analogous compounds to build a robust predictive model for the spectrum, offering a powerful tool for researchers working with this and related molecules.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is summarized in the table below, followed by a detailed justification of the assignments based on empirical data from related compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CHO~10.4s-
H-3~8.2dJ(H3-H4) ≈ 8.5
H-4~7.6ddJ(H3-H4) ≈ 8.5, J(H4-F) ≈ 4.5
H-6~7.9dJ(H6-F) ≈ 8.0
SO₂CH₃~3.3s-

Deconstructing the Spectrum: A Rationale for the Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum is derived from a careful analysis of substituent chemical shift (SCS) effects and known coupling constants in related molecules. The following sections provide a detailed explanation for each predicted signal.

The Aldehyde Proton (CHO)

The aldehyde proton is typically found in the downfield region of the ¹H NMR spectrum, usually between 9 and 10 ppm, due to the strong deshielding effect of the adjacent carbonyl group. In benzaldehyde, this signal appears around 10.0 ppm.[1] The presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position is expected to further deshield the aldehyde proton, shifting its resonance to a higher frequency. Therefore, a chemical shift of approximately 10.4 ppm is predicted for the aldehyde proton of this compound. Due to the distance of more than three bonds, no significant coupling to the aromatic protons is expected, resulting in a singlet (s) .

The Aromatic Protons (H-3, H-4, and H-6)

The chemical shifts of the aromatic protons are influenced by the electronic effects of both the fluorine and the methylsulfonyl substituents.

  • H-3: This proton is ortho to the strongly electron-withdrawing methylsulfonyl group and meta to the fluorine atom. The deshielding effect of the sulfonyl group will dominate, shifting this proton significantly downfield. A chemical shift of approximately 8.2 ppm is predicted. It will appear as a doublet (d) due to coupling with H-4, with an expected ortho coupling constant (³J) of around 8.5 Hz .

  • H-4: This proton is situated between the two substituents. It is para to the methylsulfonyl group and ortho to the fluorine atom. It will experience deshielding from the sulfonyl group and will also be split by the adjacent fluorine atom. Its chemical shift is predicted to be around 7.6 ppm . The signal will be a doublet of doublets (dd) due to ortho coupling with H-3 (³J ≈ 8.5 Hz) and a larger ortho ¹H-¹⁹F coupling (³J ≈ 4.5 Hz).

  • H-6: This proton is ortho to the fluorine atom and meta to the methylsulfonyl group. The deshielding effect of the fluorine atom will be significant. A chemical shift of approximately 7.9 ppm is predicted. This proton will exhibit a doublet (d) splitting pattern due to a large ortho ¹H-¹⁹F coupling constant (³J) of approximately 8.0 Hz .

The Methyl Protons (SO₂CH₃)

The protons of the methyl group attached to the sulfonyl group are in a relatively deshielded environment due to the electronegativity of the two oxygen atoms. This signal is expected to appear as a singlet (s) around 3.3 ppm , as there are no adjacent protons to couple with.

Experimental Design and Execution: A Practical Workflow

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following section outlines a detailed, field-proven protocol for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for most non-polar to moderately polar organic compounds and is a good first choice. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30A 30-degree pulse angle allows for a shorter relaxation delay and faster acquisition time without significant loss of signal for qualitative analysis.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (D1)1-2 secondsA 1-2 second delay is generally adequate for qualitative ¹H NMR.
Acquisition Time (AQ)2-4 secondsA longer acquisition time provides better resolution.
Spectral Width (SW)12-16 ppmThis range is sufficient to cover the chemical shifts of both the aromatic and aliphatic protons.
Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, a cross-peak would be expected between the signals for H-3 and H-4, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached. This experiment would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is a heteronuclear correlation experiment that reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, a correlation between the aldehyde proton and the C-2 carbon would be expected.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_processing Data Processing cluster_analysis Spectral Analysis Solvent Solvent Selection (e.g., CDCl₃) Concentration Concentration (5-10 mg in 0.6 mL) Solvent->Concentration Filtration Filtration Concentration->Filtration Parameters Set Acquisition Parameters (zg30, NS=16, D1=2s) Filtration->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Integration Integration Reference->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining a predictive analysis based on established substituent effects with practical experimental protocols, this document serves as a valuable resource for researchers in the field. The detailed rationale for the predicted chemical shifts and coupling constants, along with the inclusion of advanced 2D NMR techniques, empowers scientists to confidently identify and characterize this and related molecules. As with all spectroscopic analysis, the principles outlined here should be used in conjunction with other analytical data for a complete and robust structural elucidation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Supporting Information for publications that include characterization data for related compounds.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

Sources

Reactivity of the aldehyde group in 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aldehyde Group Reactivity of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Executive Summary

This compound is a highly functionalized aromatic aldehyde of increasing importance in medicinal chemistry and advanced organic synthesis. Its unique substitution pattern, featuring a powerful electron-withdrawing methylsulfonyl group positioned ortho to the aldehyde and a moderately electron-withdrawing fluoro group meta to it, creates an electronic environment that dramatically enhances the electrophilicity of the carbonyl carbon. This guide elucidates the fundamental principles governing this heightened reactivity, provides a framework for predicting its behavior in key synthetic transformations, and offers detailed experimental protocols for its practical application. By understanding the profound electronic influence of the substituents, researchers can leverage this molecule as a potent building block for the construction of complex molecular architectures.

The Unique Electronic Landscape of the Aromatic Core

The reactivity of the aldehyde group in this compound is not governed by the carbonyl alone, but by the cumulative electronic effects of the substituents on the phenyl ring. The two key players are the methylsulfonyl (-SO₂CH₃) group at the C2 position and the fluorine (-F) atom at the C5 position.

  • The Dominant Influence of the Ortho-Methylsulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group (EWG)[1]. It deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a negative resonance effect (-M)[2][3]. Its placement ortho to the aldehyde functionality maximizes its electron-withdrawing impact on the carbonyl carbon. This effect significantly lowers the electron density of the C=O bond, making the carbon atom exceptionally electron-deficient and thus, highly electrophilic[2].

  • The Contribution of the Meta-Fluoro Group: Fluorine exerts a dual electronic influence: a strong -I effect due to its high electronegativity and a positive resonance effect (+M) from its lone pairs[3]. However, when positioned meta to the aldehyde, the resonance effect is negligible, and its influence is dominated by the electron-withdrawing inductive effect. This further contributes to the overall electron-poor nature of the aromatic system.

The synergistic effect of these two electron-withdrawing substituents creates a "push-pull" scenario that is heavily skewed towards "pull," converging on the aldehyde carbon.

Caption: Electronic effects amplifying the electrophilicity of the aldehyde carbon.

Consequences for Aldehyde Reactivity: A Center for Nucleophilic Attack

The pronounced electrophilicity of the carbonyl carbon in this compound makes it an exceptional substrate for nucleophilic addition reactions. The strong electron-withdrawing groups destabilize the ground state of the aldehyde and concurrently stabilize the negatively charged tetrahedral intermediate formed upon nucleophilic attack. This lowers the activation energy of the reaction, leading to faster reaction rates compared to unsubstituted or electron-rich benzaldehydes[2].

This heightened reactivity is valuable for a variety of essential synthetic transformations:

  • Reductive Amination: The aldehyde readily forms an imine or iminium ion with primary or secondary amines, which can be subsequently reduced to form a new C-N bond. This is a cornerstone reaction in drug discovery for introducing diverse amine functionalities[4].

  • Wittig Reaction: Reaction with phosphorus ylides proceeds efficiently to form alkenes, enabling the extension of carbon chains with specific geometries[4].

  • Grignard and Organolithium Additions: The formation of secondary alcohols via the addition of organometallic reagents is highly favorable.

  • Knoevenagel Condensation: Condensation with active methylene compounds is facilitated by the electrophilic nature of the aldehyde.

Quantitative and Spectroscopic Evidence

The electron-withdrawing nature of the substituents can be observed through various analytical techniques.

ParameterObservation for Methylsulfonyl BenzaldehydesRationaleReference
Hammett Constant (σ) The -SO₂CH₃ group has large positive σ values (σ_meta: +0.65, σ_para: +0.75 to +0.86).Quantifies the strong electron-withdrawing character through both inductive and resonance effects.[2]
¹H NMR Spectroscopy The aldehydic proton signal is shifted downfield (deshielded) compared to benzaldehyde.Reduced electron density around the proton due to the EWGs.[2]
Infrared (IR) Spectroscopy The carbonyl (C=O) stretching frequency is higher than that of unsubstituted benzaldehyde (which is ~1703 cm⁻¹).[2]The EWGs reduce electron density in the C=O bond, leading to a stronger, stiffer bond with a higher vibrational frequency.[2][2]

Field-Proven Experimental Protocol: Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of N-benzyl amines using this compound, a key transformation in the development of novel therapeutic agents.

Objective: To synthesize N-(4-methoxybenzyl)-1-(5-fluoro-2-(methylsulfonyl)phenyl)methanamine.
Materials:
  • This compound (1.0 eq)

  • 4-Methoxybenzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl Acetate/Hexanes mixture for TLC and chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 202 mg, 1.0 mmol) and anhydrous DCM (10 mL). Stir until fully dissolved.

  • Amine Addition: Add 4-methoxybenzylamine (e.g., 144 mg, 1.05 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 6 µL, 0.1 mmol).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by TLC. The starting aldehyde spot should diminish and a new, typically higher Rf spot (the imine) may appear.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) to the reaction mixture. Caution: Gas evolution may occur. Stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reduction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the intermediate imine spot has been completely converted to the product spot (typically lower Rf than the imine). This usually takes 2-4 hours.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Stir for 10 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

reductive_amination_workflow start 1. Dissolve Aldehyde & Amine in DCM imine 2. Add Acetic Acid (Catalyst) Stir for 30-60 min start->imine tlc1 Monitor Imine Formation (TLC) imine->tlc1 reduction 3. Add NaBH(OAc)₃ (Reducing Agent) tlc1->reduction Imine Formed tlc2 Monitor Reduction (TLC) reduction->tlc2 quench 4. Quench with Sat. NaHCO₃ tlc2->quench Reaction Complete extract 5. Extract with DCM quench->extract purify 6. Dry, Concentrate, & Purify (Chromatography) extract->purify product 7. Characterize Product (NMR, MS) purify->product

Caption: Workflow for the reductive amination of this compound.

Broader Implications in Synthesis and Drug Discovery

The reliable and predictable reactivity of the aldehyde group makes this compound a valuable building block[4]. Its ability to readily undergo transformations like reductive amination and C-C bond-forming reactions allows for the systematic exploration of chemical space around its core structure. This is a crucial strategy in structure-activity relationship (SAR) studies during lead optimization in drug discovery programs. The presence of the sulfonyl and fluoro moieties can also impart desirable physicochemical properties, such as improved metabolic stability or binding affinity, to the final target molecules.

Conclusion

The chemical behavior of the aldehyde group in this compound is a clear example of reactivity dictated by electronic control. The potent and strategically positioned electron-withdrawing methylsulfonyl and fluoro groups render the carbonyl carbon exceptionally electrophilic, promoting rapid and efficient nucleophilic addition reactions. This predictable reactivity, coupled with the synthetic versatility of the aldehyde functional group, establishes this molecule as a powerful and indispensable tool for chemists engaged in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.

References

  • The Potent Electron-Withdrawing Influence of the Methylsulfonyl Group on Benzaldehyde Deriv
  • 4-Bromo-2-(methylsulfonyl)benzaldehyde as a building block in organic synthesis. Benchchem.
  • This compound. Amerigo Scientific.
  • Electrophilic Substitution Reactions in Aldehydes and Ketones. organicmystery.com.
  • This compound | CAS 849035-71-8. Santa Cruz Biotechnology.
  • What defines electrophilicity in carbonyl compounds. RSC Publishing.
  • Electrophilic Arom
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Electrophilic arom
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Unknown Source.

Sources

The Dual-Faced Tyrant: Taming the Electronic Effects of the Methylsulfonyl Group on Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The methylsulfonyl (-SO₂CH₃) group, a deceptively simple substituent, wields a profound and often dichotomous influence on the electronic landscape of aromatic rings. Its potent electron-withdrawing nature, a composite of strong inductive and resonance effects, can be both a formidable challenge and a powerful tool in the hands of synthetic and medicinal chemists. This guide provides a comprehensive exploration of the electronic effects of the methylsulfonyl group, moving beyond a superficial overview to dissect the underlying principles that govern its behavior. We will delve into the nuanced interplay of inductive and resonance effects, quantify its impact through Hammett constants and pKa analysis, and elucidate its directing effects in both electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this document will equip researchers with practical, field-proven protocols for the introduction of this versatile functional group and for the quantitative assessment of its electronic influence, ultimately empowering more strategic and effective molecular design in drug discovery and development.

Deconstructing the Electron Sink: Inductive and Resonance Effects

The potent electron-withdrawing character of the methylsulfonyl group is the cornerstone of its utility and is a direct consequence of the synergistic combination of a strong negative inductive effect (-I) and a negative resonance effect (-M).

1.1. The Inductive Pull (-I Effect): A Matter of Electronegativity

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+4) and is flanked by two highly electronegative oxygen atoms. This creates a significant dipole, with the sulfur atom bearing a substantial partial positive charge. This positive character is relayed through the sigma bond framework of the aromatic ring, effectively pulling electron density away from the ring. This inductive withdrawal is a through-bond effect and its influence diminishes with distance from the point of attachment.[1][2]

1.2. The Resonance Drain (-M Effect): Delocalization into d-Orbitals

Beyond the inductive pull, the methylsulfonyl group can also withdraw electron density from the aromatic π-system through resonance. This occurs via the delocalization of π-electrons from the aromatic ring into the vacant 3d orbitals of the sulfur atom.[3][4] This -M effect is most pronounced when the group is positioned to allow for effective orbital overlap, specifically at the ortho and para positions.

The interplay of these two effects results in a significant depletion of electron density on the aromatic ring, particularly at the ortho and para positions.

Caption: Reaction pathway for EAS on methylsulfonylbenzene, highlighting the favored meta-attack.

3.2. Nucleophilic Aromatic Substitution (SNAr): An Activating Ortho, Para-Director

In a striking reversal of its role in EAS, the methylsulfonyl group is a strong activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. [5][6][7][8]The reaction proceeds via an addition-elimination mechanism, and the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [8] The methylsulfonyl group's ability to stabilize the negative charge of the Meisenheimer complex through both inductive and resonance effects is the key to its activating nature. [6]This stabilization is most effective when the sulfonyl group is at the ortho or para position, as this allows for direct delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

Caption: The activating role of a para-methylsulfonyl group in SNAr via stabilization of the Meisenheimer intermediate.

Practical Applications in Drug Discovery

The unique electronic properties of the methylsulfonyl group have made it a valuable component in the medicinal chemist's toolbox. Its ability to modulate pKa, act as a hydrogen bond acceptor, and enhance metabolic stability contributes significantly to the optimization of drug candidates. [9]Furthermore, its role as a potent electron-withdrawing group can be leveraged to tune the reactivity of aromatic scaffolds for further synthetic elaboration.

Experimental Protocols

5.1. General Protocol for the Synthesis of Aryl Methyl Sulfones

The introduction of a methylsulfonyl group onto an aromatic ring is most commonly achieved through a two-step sequence involving the formation of a sulfide followed by oxidation.

Step 1: Synthesis of the Aryl Methyl Sulfide

  • Method A: Nucleophilic Aromatic Substitution (for activated rings)

    • To a solution of an activated aryl halide (e.g., with a nitro group ortho or para) in a polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

  • Method B: Palladium-Catalyzed Cross-Coupling (for a broader substrate scope)

    • In a reaction vessel, combine the aryl halide (or triflate), sodium thiomethoxide, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., Xantphos).

    • Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., Cs₂CO₃).

    • Degas the mixture and heat under an inert atmosphere (N₂ or Ar) until the reaction is complete.

    • Cool the reaction, filter through a pad of celite, and perform an aqueous workup.

    • Purify the product as described in Method A.

Step 2: Oxidation of the Aryl Methyl Sulfide to the Sulfone

  • Dissolve the aryl methyl sulfide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Add an oxidizing agent. Common choices include:

    • m-Chloroperoxybenzoic acid (m-CPBA): Add m-CPBA (approximately 2.2 equivalents) portion-wise at 0 °C, then allow the reaction to warm to room temperature.

    • Oxone®: Add a solution of Oxone® (potassium peroxymonosulfate) in water to a solution of the sulfide in a co-solvent like methanol. [10][11]3. Stir the reaction until complete oxidation is observed (monitoring by TLC or LC-MS is crucial to avoid over-oxidation to the sulfoxide).

  • Quench the reaction with an appropriate reducing agent if necessary (e.g., aqueous sodium thiosulfate for m-CPBA).

  • Perform an aqueous workup and purify the resulting aryl methyl sulfone by column chromatography or recrystallization. [10] 5.2. Protocol for Determining the pKa of a Methylsulfonyl-Substituted Phenol

This protocol outlines a general method for pKa determination using UV-Vis spectrophotometry, which is particularly useful for chromophoric compounds like phenols.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 6 to pH 9 for 4-methylsulfonylphenol).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the methylsulfonyl-substituted phenol in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range. The protonated and deprotonated forms of the phenol will have different absorption spectra.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms.

    • Plot the absorbance at this wavelength as a function of pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, and the pKa is the pH at the inflection point of the curve.

Conclusion

The methylsulfonyl group is a powerful and versatile functional group whose electronic effects on aromatic systems are both predictable and exploitable. A thorough understanding of its strong inductive and resonance electron-withdrawing properties is paramount for any researcher engaged in the design and synthesis of functional organic molecules. By mastering the principles outlined in this guide—from the quantitative predictions afforded by Hammett analysis to the strategic control of reactivity in aromatic substitution reactions—scientists and drug development professionals can more effectively harness the dual-faced nature of this "tyrant" of electron density, transforming it from a challenge to be overcome into a key ally in the pursuit of molecular innovation.

References

  • 4-Methylsulphonylphenol. (n.d.). In ChemBK. Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis of Aryl Sulfones. (n.d.). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. (n.d.). In Thieme Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (n.d.). In PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. (n.d.). In Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Aromatic sulfonation electrophilic substitution mechanism. (n.d.). In Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

  • 4-(Methylsulfonyl)aniline. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

  • Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. (2022). RSC Publishing. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (n.d.). In Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. (n.d.). In DTIC. Retrieved January 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). In Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). In MSU chemistry. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). In Total Synthesis. Retrieved January 11, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). (n.d.). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Hammett Plots2. (n.d.). In Scribd. Retrieved January 11, 2026, from [Link]

  • 4-(Methylsulfonyl)phenol. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). In PMC - PubMed Central - NIH. Retrieved January 11, 2026, from [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). In Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Inductive and Resonance (Mesomeric) Effects. (n.d.). In Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). In Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m-Directing Groups. (n.d.). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). In Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • (PDF) N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. (n.d.). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Resonance and Inductive Effects. (n.d.). In University of Calgary. Retrieved January 11, 2026, from [Link]

  • Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry | Khan Academy. (2022, August 25). In YouTube. Retrieved January 11, 2026, from [Link]

  • Inductive Effects of Alkyl Groups. (2023, January 22). In Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Ch. 2 Resonance Structures and Aromatic Compounds. (n.d.). In Scribd. Retrieved January 11, 2026, from [Link]

  • Resonance Structures. (2021, May 24). In YouTube. Retrieved January 11, 2026, from [Link]

  • Characterization of resonance structures in aromatic rings of benzene and its heavier-element analogues. (n.d.). In RSC Publishing. Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide for Medicinal Chemists: The Strategic Application of 5-Fluoro-2-(methylsulfonyl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the strategic selection of versatile chemical building blocks. 5-Fluoro-2-(methylsulfonyl)benzaldehyde has emerged as a valuable intermediate, offering a unique combination of functionalities that can be leveraged to optimize the pharmacological profile of novel therapeutic agents. This in-depth technical guide explores the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other complex molecular architectures. We will dissect the distinct contributions of the aldehyde, the fluorine atom, and the methylsulfonyl group to molecular reactivity, binding interactions, and pharmacokinetic properties. By providing detailed, field-proven experimental protocols and forward-looking insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful synthetic tool.

Table of Contents

  • Introduction: The Strategic Value of a Multifunctional Building Block

  • Physicochemical Profile and Inherent Reactivity

    • Table 1: Key Physicochemical Properties of this compound

  • Core Applications in Medicinal Chemistry

    • 3.1. Keystone in the Synthesis of Kinase Inhibitors

    • 3.2. Rationale for Structure-Activity Relationships (SAR)

  • Validated Experimental Protocols

    • 4.1. Reductive Amination for Scaffold Elaboration

    • 4.2. Knoevenagel Condensation for Heterocycle Formation

  • References

Introduction: The Strategic Value of a Multifunctional Building Block

The success of a drug discovery campaign is profoundly influenced by the chemical tools at the disposal of the medicinal chemist. The ability to fine-tune properties such as metabolic stability, target affinity, and bioavailability is paramount. This compound is an exemplar of a building block that provides multiple handles for such optimization. Its utility is derived from the synergistic effects of its three principal functional groups.

The aldehyde group is a versatile reactive center, readily participating in a wide array of transformations including reductive aminations, condensations, and Wittig reactions to form key carbon-carbon and carbon-nitrogen bonds.[1][2] The fluorine atom, a bioisostere for hydrogen, is a well-established tool in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through favorable electrostatic interactions.[3][4] The potent electron-withdrawing nature of the 2-methylsulfonyl group significantly activates the aldehyde towards nucleophilic attack and influences the electronic properties of the entire aromatic system, which can be critical for target engagement. This guide provides the technical foundation and practical methodologies to effectively integrate this reagent into sophisticated drug design and synthesis programs.

Physicochemical Profile and Inherent Reactivity

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis. These properties dictate its solubility, handling, and reactivity.

PropertyValueSource(s)
CAS Number 849035-71-8[5][6]
Molecular Formula C₈H₇FO₃S[5]
Molecular Weight 202.20 g/mol [7][5]
IUPAC Name This compound[8]
Appearance White to off-white solidGeneral Supplier Data

The strong inductive effect of the sulfonyl group, combined with that of the fluorine atom, renders the aldehydic carbon highly electrophilic. This enhanced reactivity is advantageous for driving reactions to completion but also necessitates careful control over reaction conditions to prevent the formation of byproducts. This inherent activation is a key feature that chemists can exploit for efficient bond formation.

Core Applications in Medicinal Chemistry

Keystone in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the construction of kinase inhibitors. Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[9] The aldehyde functionality provides a direct route to building the heterocyclic scaffolds, such as pyrazolopyrimidines, that are common cores for molecules targeting the ATP-binding site of kinases.[9]

The synthesis often involves a condensation reaction between the aldehyde and an amine-containing heterocycle, followed by cyclization and further functionalization. This modular approach allows for the rapid generation of compound libraries for screening.

G A This compound C Condensation/ Cyclization A->C B Amine-Containing Precursor (e.g., 3-Amino-1H-pyrazole) B->C D Heterocyclic Core (e.g., Pyrazolopyrimidine) C->D E Further Elaboration (e.g., Cross-Coupling) D->E F Final Kinase Inhibitor E->F

Caption: General synthetic pathway to kinase inhibitors.

Rationale for Structure-Activity Relationships (SAR)

The substituents on the benzaldehyde ring are not merely passive components; they are crucial for establishing a favorable structure-activity relationship (SAR).

  • Methylsulfonyl Group: This group often acts as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target protein's active site. Its size and polarity can be critical for achieving selectivity.

  • Fluorine Atom: The strategic placement of fluorine at the 5-position can block potential sites of metabolism (e.g., P450-mediated oxidation), thereby increasing the compound's half-life.[4] Furthermore, its electronegativity can lead to productive polar or hydrogen bonding interactions that enhance binding affinity.[4][10]

Understanding these contributions allows for the rational design of analogs with improved potency and pharmacokinetic profiles.

Validated Experimental Protocols

The following protocols provide robust, step-by-step methodologies for key synthetic transformations. They are designed with clear analytical checkpoints to ensure reaction success.

Reductive Amination for Scaffold Elaboration

This protocol details a standard procedure for coupling the aldehyde with a primary or secondary amine, a cornerstone reaction in library synthesis.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound in anhydrous DCM.

  • Add the selected amine (1.1 eq) followed by a catalytic drop of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor conversion by Thin Layer Chromatography (TLC) or LC-MS.

  • Once imine formation is evident, add NaBH(OAc)₃ (1.5 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to stir at room temperature for 4-16 hours until completion.

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Purification A Combine Aldehyde, Amine, & Acetic Acid in DCM B Stir 30-60 min @ RT A->B C Add NaBH(OAc)3 B->C D Stir 4-16 h @ RT C->D E Quench & Extract D->E F Dry & Concentrate E->F G Chromatography F->G H Purified Amine Product G->H

Caption: Standard workflow for a reductive amination protocol.

Knoevenagel Condensation for Heterocycle Formation

This protocol describes the synthesis of an intermediate for kinase inhibitors via condensation with an active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic)

  • Ethanol

  • Ice bath

Procedure:

  • Dissolve this compound and malononitrile in ethanol at room temperature.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture. An exothermic reaction may occur, and a precipitate may form.

  • Continue stirring for 1-3 hours at room temperature. Monitor the reaction by TLC.

  • If precipitation is heavy, cool the flask in an ice bath to ensure complete crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum. The product is often pure enough for the next step without further purification.

Characterization: Verify the structure via ¹H NMR and melting point analysis.

Future Perspectives and Conclusion

This compound is more than a simple aldehyde; it is a strategically functionalized building block that offers solutions to common challenges in medicinal chemistry. Its application in the synthesis of kinase inhibitors is a clear demonstration of its value.[9][11] However, its potential extends to any synthetic program where modulation of polarity, metabolic stability, and target engagement is required.

Future work will likely see this intermediate used to construct novel scaffolds for other target classes, such as GPCRs and ion channels. The development of innovative synthetic methodologies that further exploit its unique reactivity will continue to expand its utility. For drug discovery teams, incorporating building blocks like this compound into their chemical toolbox is a rational step towards creating the next generation of precisely engineered therapeutic agents.

References

  • Amerigo Scientific. This compound. [Link]

  • Cairns, J. S., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8583–8594. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14835. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]

  • Medicines for All Institute (M4ALL). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • Royal Society of Chemistry. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Choi, E. B., et al. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1168. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

Sources

The Synthetic Versatility of 5-Fluoro-2-(methylsulfonyl)benzaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds with finely tuned physicochemical and pharmacological properties is incessant. The strategic incorporation of fluorine and sulfonyl groups into organic molecules has emerged as a powerful strategy to modulate parameters such as metabolic stability, lipophilicity, and target-binding affinity. Within this context, 5-Fluoro-2-(methylsulfonyl)benzaldehyde has garnered significant attention as a versatile and highly valuable building block. Its unique electronic and steric profile, arising from the interplay of the electron-withdrawing fluoro and methylsulfonyl substituents with the reactive aldehyde functionality, unlocks a diverse array of synthetic transformations, paving the way for the discovery of innovative therapeutics, particularly in the realm of kinase inhibitors.

This technical guide delves into the core reactivity of this compound, providing a comprehensive overview of its application in the construction of complex heterocyclic systems. We will explore key reaction classes, offer mechanistic insights, and present detailed, field-proven protocols to empower researchers in their quest for next-generation drug candidates.

The Strategic Advantage of this compound in Synthesis

The utility of this compound as a synthetic intermediate is rooted in the distinct properties conferred by its substituents:

  • The Aldehyde Moiety: This versatile functional group serves as a primary handle for a multitude of classic and contemporary organic reactions. It readily participates in condensations, cycloadditions, and multicomponent reactions, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds.

  • The Fluorine Atom: Positioned at the 5-position, the highly electronegative fluorine atom significantly influences the electronic landscape of the aromatic ring. This can enhance the electrophilicity of the aldehyde and activate specific positions for nucleophilic aromatic substitution, offering avenues for further functionalization.

  • The Methylsulfonyl Group: Situated ortho to the aldehyde, the bulky and strongly electron-withdrawing methylsulfonyl group exerts both steric and electronic effects. It can direct the regioselectivity of reactions and contribute to the overall stability and crystalline nature of intermediates and final products.

This unique combination of functionalities makes this compound an ideal starting material for the synthesis of complex, polyfunctionalized molecules.

Key Reaction Classes and Applications

While the discovery of truly "novel" and unprecedented reactions involving this specific benzaldehyde is an ongoing pursuit, its application in established yet powerful synthetic methodologies has proven to be highly fruitful. Below, we explore several key reaction types where this compound is a pivotal reactant.

Knoevenagel Condensation: A Gateway to Kinase Inhibitor Scaffolds

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is particularly well-suited for this compound. The electron-withdrawing nature of the substituents enhances the electrophilicity of the aldehyde, facilitating its reaction with active methylene compounds. This reaction is instrumental in the synthesis of various kinase inhibitor backbones, such as 3-methylidene-1H-indol-2(3H)-ones.[1]

Conceptual Workflow: Knoevenagel Condensation

Knoevenagel_Condensation reagent1 This compound product Condensation Product (e.g., 3-Arylmethylidene-oxindole) reagent1->product reagent2 Active Methylene Compound (e.g., Oxindole) reagent2->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product Facilitates reaction Heterocycle_Synthesis start This compound intermediate Schiff Base Intermediate start->intermediate amine Amino-heterocycle (e.g., 3-Aminopyrazole) amine->intermediate product Fused Heterocycle (e.g., Pyrazolopyrimidine) intermediate->product Intramolecular Cyclization

Sources

Investigating the Biological Activity of 5-Fluoro-2-(methylsulfonyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 5-Fluoro-2-(methylsulfonyl)benzaldehyde and its derivatives. As drug discovery pipelines continually seek novel scaffolds with potent and selective activities, this class of compounds, combining the reactivity of a benzaldehyde with the electronic properties of fluoro and methylsulfonyl groups, presents a compelling area of investigation. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the discovery and development of new therapeutic agents.

Introduction: The Rationale for Investigating this compound Derivatives

The confluence of three key structural features—a fluorinated aromatic ring, a methylsulfonyl substituent, and a benzaldehyde functional group—endows this compound with a unique chemical profile, making its derivatives promising candidates for biological screening. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group, a known pharmacophore in many approved drugs, can participate in crucial interactions with biological targets.[1][2] The benzaldehyde moiety serves as a versatile chemical handle for the synthesis of a diverse library of derivatives and has been implicated in the biological activity of numerous compounds.

Recent research has highlighted the potential of fluorinated and sulfonyl-containing heterocyclic compounds in exhibiting significant anticancer and antimicrobial activities.[3][4] Studies on various benzaldehyde derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, often through the modulation of critical signaling pathways such as NF-κB and ERK/MAPK.[5][6][7][8][9][10][11] This guide will delve into the methodologies for synthesizing and evaluating the biological activities of novel derivatives based on the this compound scaffold.

Synthetic Strategies for Derivative Libraries

The synthesis of a diverse library of this compound derivatives is paramount for establishing robust structure-activity relationships (SAR). The aldehyde functional group serves as a primary reaction site for generating a wide array of chemical entities. A plausible synthetic approach to the core scaffold and its subsequent derivatization is outlined below.

Synthesis of the Core Scaffold: this compound

A potential synthetic route to the core compound, this compound, can be conceptualized from commercially available starting materials, leveraging well-established organic transformations. While a specific, detailed protocol for this exact molecule is not extensively documented in publicly available literature, a logical pathway can be inferred from similar syntheses.[12][13]

Proposed Synthetic Workflow:

G A 1-Fluoro-4-methylbenzene B 1-Fluoro-4-methyl-2-nitrobenzene A->B Nitration (HNO3/H2SO4) C 5-Fluoro-2-methylaniline B->C Reduction (e.g., Fe/HCl) D 5-Fluoro-2-methylbenzenethiol C->D Diazotization followed by Sandmeyer-type reaction E 5-Fluoro-2-(methylthio)toluene D->E Methylation (e.g., CH3I, base) F 5-Fluoro-2-(methylsulfonyl)toluene E->F Oxidation (e.g., m-CPBA or Oxone®) G 1-(Bromomethyl)-5-fluoro-2-(methylsulfonyl)benzene F->G Benzylic Bromination (NBS, light/initiator) H This compound G->H Oxidation (e.g., Sommelet reaction or Kornblum oxidation)

Caption: Proposed synthetic pathway for this compound.

Derivatization Strategies

The aldehyde group of this compound is a versatile handle for a multitude of chemical transformations, allowing for the creation of a diverse library of derivatives. Key derivatization reactions include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.

  • Schiff Base Formation: Condensation with primary amines to form imines, which can be further reduced or utilized in other reactions.

  • Aldol Condensation: Reaction with enolates of ketones or aldehydes to form β-hydroxy carbonyl compounds.

In Vitro Biological Evaluation: A Step-by-Step Guide

A systematic in vitro evaluation is essential to characterize the biological activity of the synthesized derivatives. The following section details standardized protocols for assessing cytotoxicity and enzyme inhibitory potential.

Assessment of Cytotoxicity in Cancer Cell Lines

The MTT assay is a widely adopted colorimetric method for evaluating cell viability and proliferation, providing a quantitative measure of the cytotoxic potential of test compounds.[14][15][16]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for Cytotoxicity Screening:

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Serial Dilution of Test Compounds B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Calculation of Cell Viability H->I J IC50 Determination I->J

Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds using the MTT assay.

Evaluation of Enzyme Inhibitory Activity

Given the presence of the sulfonyl moiety, a common feature in many enzyme inhibitors, assessing the inhibitory potential of the synthesized derivatives against relevant enzyme targets is a logical next step.[17][18] A general spectrophotometric assay can be adapted for various enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme of interest in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Dissolve the test compounds in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% enzyme activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and various concentrations of the test compound.

    • Positive control wells: Enzyme solution and a known inhibitor.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific assay.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value from the dose-response curve.

Mechanistic Insights: Investigating Key Signaling Pathways

Benzaldehyde derivatives have been reported to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the NF-κB and ERK/MAPK pathways.[14][19][20] Investigating the impact of promising this compound derivatives on these pathways can provide valuable mechanistic insights.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[5][6][21][22][23] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and therapeutic resistance.

G A External Stimuli (e.g., Cytokines, Growth Factors) B IKK Complex Activation A->B C Phosphorylation and Degradation of IκB B->C D Release and Nuclear Translocation of NF-κB C->D E Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) D->E F This compound Derivative F->B Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by novel compounds.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9][10][19] Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

G A Growth Factor Binding to Receptor Tyrosine Kinase B Ras Activation A->B C Raf Activation B->C D MEK Activation C->D E ERK Activation D->E F Phosphorylation of Transcription Factors E->F G Gene Expression (Cell Proliferation, Survival) F->G H This compound Derivative H->C Potential Inhibition Point

Caption: The ERK/MAPK signaling cascade and a hypothetical point of intervention.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
FMSB-01 -H (Parent)>100>100>100
FMSB-02 -NH-Ph55.263.848.9
FMSB-03 -NH-(4-Cl-Ph)21.730.118.5
FMSB-04 -CH=CH-Ph78.489.271.3
Doxorubicin (Positive Control)0.050.080.12

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for these exact compounds is not publicly available. The values are intended to represent a potential outcome of the described experimental workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the benzaldehyde moiety allows for the creation of large and diverse chemical libraries, while the electronic properties of the fluoro and methylsulfonyl groups can be leveraged to optimize biological activity and pharmacokinetic properties. The experimental protocols and mechanistic frameworks detailed in this guide provide a robust foundation for the systematic investigation of these compounds.

Future research should focus on expanding the derivative library to establish comprehensive SAR, elucidating the precise molecular targets and mechanisms of action of the most potent compounds, and advancing lead candidates into preclinical in vivo models. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. (2024).
  • MTT Cell Proliferation Assay. (n.d.).
  • Nuclear Factor-κB in Development, Prevention, and Therapy of Cancer. (2007). Cancer Research, 67(4), 1618-1621.
  • Erk Signaling Pathway. (n.d.).
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MAPK/ERK p
  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). International Journal of Oncology, 56(4), 897-908.
  • NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. (2016). Current Cancer Drug Targets, 16(8), 661-676.
  • MTT assay and its use in cell viability and prolifer
  • Schematic representation of MAP kinase signaling pathways ERK, JNK and... (n.d.).
  • Application Notes and Protocols for Determining Cell Viability Using an MTT Assay After NSC260594 Tre
  • MTT assay protocol. (n.d.). Abcam.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352.
  • Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (2004). Molecular Cancer Research, 2(11), 605-612.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2015). PLoS One, 10(6), e0129993.
  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io.
  • The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. (2025). Signal Transduction and Targeted Therapy, 10, 1.
  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. (2022). Molecules, 27(19), 6524.
  • Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers, 1(1), 76-86.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2023). ACS Omega, 8(34), 30983-30998.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2016). Bratislava Medical Journal, 117(11), 643-647.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). Amerigo Scientific.
  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10441-10454.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry, 15(6), 1435-1465.
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2021). The Journal of Organic Chemistry, 86(17), 11849-11855.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules, 23(11), 2795.
  • Evaluation of the biological activity of novel monocationic fluoroaryl. (2014). Drug Design, Development and Therapy, 8, 1143-1153.
  • Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. (2014). Marine Drugs, 12(10), 5173-5193.
  • 849035-71-8|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • 5-Fluoro-2-[methyl(prop-2-enyl)amino]benzaldehyde. (n.d.). PubChem.
  • 5-Fluoro-2-[methyl(thiolan-3-yl)amino]benzaldehyde. (n.d.). PubChem.
  • Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(12), 2825-2829.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2012). Molecules, 17(9), 10836-10848.
  • Enzyme inhibition by fluoro compounds. (1985). Journal of Biological Chemistry, 260(30), 16708-16711.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024).
  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (2015). Organic & Biomolecular Chemistry, 13(28), 7689-7693.

Sources

Methodological & Application

Application Note & Protocols: A Strategic Approach to Quinazoline Synthesis Utilizing 5-Fluoro-2-(methylsulfonyl)benzaldehyde as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3][4] Traditional synthetic routes to quinazolines often rely on precursors such as anthranilic acids or 2-aminobenzaldehydes.[5][6] This guide presents a specialized, two-step synthetic strategy for the preparation of novel quinazoline derivatives starting from 5-Fluoro-2-(methylsulfonyl)benzaldehyde. This non-traditional starting material[7][8] offers a unique entry point into functionalized quinazolines by leveraging the methylsulfonyl moiety as an effective leaving group in a nucleophilic aromatic substitution (SNAr) reaction, followed by a robust cyclization step. This document provides a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights for researchers in organic synthesis and drug development.

Introduction and Strategic Rationale

Quinazoline-based compounds are of immense interest due to their prevalence in clinically approved drugs and biologically active molecules.[3][9] The development of efficient and versatile synthetic methodologies to access structurally diverse quinazoline libraries is a primary objective in drug discovery. While numerous methods exist[10][11], many depend on commercially available, but sometimes limited, substituted anthranilic derivatives.

The selection of this compound as a starting material presents a strategic advantage. The molecule is activated for Nucleophilic Aromatic Substitution (SNAr) due to the presence of two strong electron-withdrawing groups—the aldehyde and the methylsulfonyl moiety—ortho and para to each other. The methylsulfonyl group (–SO2CH3) is an excellent leaving group, which can be displaced by a suitable nitrogen nucleophile. This feature allows for the direct introduction of a key nitrogen atom, which will ultimately become part of the quinazoline heterocycle.

Our proposed synthetic strategy is a two-stage process:

  • Nucleophilic Aromatic Substitution (SNAr): An aromatic amine is coupled with this compound to displace the methylsulfonyl group, forming a 2-aminobenzaldehyde derivative in situ.

  • Condensative Cyclization: The intermediate is then cyclized with an ammonia source, such as ammonium acetate, to construct the pyrimidine ring of the quinazoline core.

This approach bypasses the need for traditional aniline-based starting materials and opens a pathway to novel substitution patterns on the quinazoline scaffold.

G cluster_0 Overall Synthetic Workflow A Start: this compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) (e.g., with 4-aminobenzenesulfonamide) A->B C Intermediate: N-(5-fluoro-2-formylphenyl) -benzenesulfonamide derivative B->C D Step 2: Condensative Cyclization (with NH4OAc) C->D E Final Product: Substituted 6-Fluoroquinazoline D->E

Caption: Overall workflow for the synthesis of quinazolines.

Detailed Experimental Protocols

This section details the step-by-step procedures for the synthesis of a representative quinazoline derivative.

Protocol 2.1: Synthesis of Intermediate 4-Amino-N-(5-fluoro-2-formylphenyl)benzenesulfonamide

Mechanistic Insight: This step utilizes a copper-catalyzed Ullmann-type coupling or a metal-free SNAr reaction. The electron-withdrawing nature of the aldehyde and the fluoro group activates the C2 position, facilitating the displacement of the methylsulfonyl group by the amino group of sulfanilamide. A base is required to deprotonate the amine, increasing its nucleophilicity.

G cluster_1 Step 1: SNAr Reaction Mechanism cluster_conditions Conditions Reactant1 5-Fluoro-2-(methylsulfonyl) benzaldehyde Base Base (e.g., K3PO4) Reactant2 4-Aminobenzenesulfonamide (Sulfanilamide) Intermediate Meisenheimer Complex (Transient) Base->Intermediate Nucleophilic Attack Solvent Solvent (DMSO) Heat Heat (e.g., 120 °C) Product 4-Amino-N-(5-fluoro-2-formylphenyl) benzenesulfonamide Intermediate->Product Elimination of -SO2CH3

Caption: Proposed mechanism for the SNAr reaction.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
This compound849035-71-8202.205.01.01 g
Sulfanilamide (4-aminobenzenesulfonamide)63-74-1172.215.5 (1.1 eq)0.95 g
Potassium Phosphate (K₃PO₄)7778-53-2212.2710.0 (2.0 eq)2.12 g
Copper(I) Iodide (CuI) (Optional Catalyst)7681-65-4190.450.5 (0.1 eq)95 mg
L-Proline (Optional Ligand)147-85-3115.131.0 (0.2 eq)115 mg
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13-25 mL

Protocol Steps:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.01 g, 5.0 mmol), sulfanilamide (0.95 g, 5.5 mmol), and potassium phosphate (2.12 g, 10.0 mmol).

  • Optional: For challenging substrates, add Copper(I) Iodide (95 mg, 0.5 mmol) and L-Proline (115 mg, 1.0 mmol). The use of a catalyst can improve reaction rates and yields.[12]

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 25 mL of anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 50 mL).

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure intermediate product.

Self-Validation/Characterization: The expected product, 4-Amino-N-(5-fluoro-2-formylphenyl)benzenesulfonamide, can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR). The presence of the aldehyde proton signal (~9.8-10.2 ppm) and aromatic signals corresponding to both phenyl rings in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will confirm its identity.

Protocol 2.2: Cyclization to 6-Fluoro-2-(4-sulfamoylphenyl)quinazoline

Mechanistic Insight: This is a classic quinazoline synthesis involving the condensation of a 2-aminobenzaldehyde derivative with an ammonia source.[5][13] Ammonium acetate serves as both the ammonia source and a mild acidic catalyst. The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization (often via oxidation by air) to yield the stable quinazoline ring system. Microwave-assisted synthesis can significantly reduce reaction times.[10][14]

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
4-Amino-N-(5-fluoro-2-formylphenyl)benzenesulfonamide326.333.00.98 g
Ammonium Acetate (NH₄OAc)77.0830.0 (10 eq)2.31 g
Glacial Acetic Acid60.05-15 mL

Protocol Steps:

  • In a microwave reaction vessel (or a round-bottom flask), combine the intermediate from Protocol 2.1 (0.98 g, 3.0 mmol) and ammonium acetate (2.31 g, 30.0 mmol).

  • Add 15 mL of glacial acetic acid and seal the vessel.

  • Microwave Method: Heat the mixture in a microwave reactor to 140 °C for 20-30 minutes.

  • Conventional Method: If a microwave is unavailable, heat the mixture at reflux (approx. 118 °C) for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the acetic acid solution into 150 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the final quinazoline product.

Data Summary and Troubleshooting

StepProduct NameExpected YieldPhysical AppearanceKey Characterization Notes
14-Amino-N-(5-fluoro-2-formylphenyl)benzenesulfonamide60-80%Off-white to yellow solid¹H NMR: Aldehyde proton at ~10 ppm. MS: M+H⁺ at m/z 327.3.
26-Fluoro-2-(4-sulfamoylphenyl)quinazoline75-90%Pale yellow solid¹H NMR: Disappearance of aldehyde proton, appearance of quinazoline C4-H proton (~9.4 ppm). MS: M+H⁺ at m/z 308.3.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Step 1: Low or no conversionInsufficient activation; low reaction temperature; inefficient base.Add CuI/L-Proline catalyst.[12] Increase temperature to 130-140 °C. Use a stronger base like Cesium Carbonate (Cs₂CO₃).
Step 1: Multiple side productsReaction temperature is too high, leading to decomposition.Lower the reaction temperature and increase the reaction time. Ensure the reaction is under an inert atmosphere to prevent oxidative side reactions.
Step 2: Incomplete cyclizationInsufficient heating time or temperature; insufficient ammonium acetate.Increase reaction time or temperature. Use a larger excess of ammonium acetate (up to 20 equivalents). Switch to microwave heating.[10]
Final Product: Purification issuesProduct is sparingly soluble; persistent impurities.Recrystallize from a high-boiling point solvent like DMF or NMP. If necessary, utilize preparative HPLC for high-purity samples.

Conclusion

This application note provides a robust and scientifically grounded framework for the synthesis of functionalized quinazolines from this compound. By exploiting the inherent reactivity of this precursor in an SNAr/cyclization sequence, researchers can access novel chemical entities for applications in drug discovery and materials science. The detailed protocols and troubleshooting guide are designed to be self-validating, empowering scientists to successfully implement and adapt this methodology for their specific research goals.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Fast and efficient synthesis of quinazoline derivatives. (2018). Morressier. Retrieved from [Link]

  • Nikalje, A. P. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 649. [Link]

  • Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121. [Link]

  • Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International. Retrieved from [Link]

  • Hassan, S. Y. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 500. [Link]

  • The Medicinal Functionality of Quinazolines. (2022). ResearchGate. Retrieved from [Link]

  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 64, 276-291. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemistry & Chemical Technology, 8(3), 269-282. [Link]

  • Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • Kim, J. Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]

  • Fun, H. K., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 65(Pt 2), o333. [Link]

Sources

Application Note & Protocol: Knoevenagel Condensation with 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-KC-202601-01

Introduction: Strategic C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed typically by a weak base like piperidine.[2] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

This guide focuses on a particularly reactive substrate: 5-Fluoro-2-(methylsulfonyl)benzaldehyde . The presence of two potent electron-withdrawing groups—the fluorine atom at the 5-position and the methylsulfonyl group at the 2-position—renders the aldehydic carbon exceptionally electrophilic.[3] This heightened reactivity facilitates the condensation under mild conditions, making it an ideal building block for complex molecular architectures. This document provides a detailed protocol, mechanistic insights, and optimization strategies for researchers in synthetic and medicinal chemistry.

The Causality of the Reaction: Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization. The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established pathway.[4] The secondary amine plays a dual role, acting as both a base and an organocatalyst to form a more reactive iminium ion intermediate.[5]

Knoevenagel_Mechanism

Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.

  • Iminium Ion Formation: Piperidine first reacts with the aldehyde to form a carbinolamine, which then dehydrates to an iminium ion. This ion is significantly more electrophilic than the starting aldehyde.[4]

  • Carbanion Generation: Concurrently, another molecule of piperidine acts as a base, deprotonating the active methylene compound to generate a resonance-stabilized carbanion (enolate).[6]

  • Nucleophilic Attack: The carbanion attacks the electrophilic iminium ion, forming a new carbon-carbon bond and creating a neutral intermediate.[5]

  • Elimination: This intermediate then eliminates the piperidine catalyst to yield the final α,β-unsaturated product.[4]

Selecting the Active Methylene Partner

The choice of the active methylene compound dictates the functional groups of the final product. For the highly activated this compound, several partners are suitable.

Active Methylene CompoundFormulaResulting Product ClassKey Characteristics
Malononitrile CH₂(CN)₂DicyanovinylHighly reactive, often leads to crystalline products. The product, 2-(5-fluoro-2-(methylsulfonyl)benzylidene)malononitrile, is a potent Michael acceptor.[7]
Ethyl Cyanoacetate NCCH₂CO₂Etα-CyanoacrylateVersatile intermediate. The ester group can be hydrolyzed, reduced, or otherwise modified.[8]
Diethyl Malonate CH₂(CO₂Et)₂Diethyl Alkylidene MalonateLess reactive than the above, may require more forcing conditions. Products are precursors to cinnamic acids via hydrolysis and decarboxylation.[2]

Experimental Protocol: Synthesis of 2-(5-Fluoro-2-(methylsulfonyl)benzylidene)malononitrile

This protocol details a standard procedure for the condensation using malononitrile. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.[9][10]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
This compound849035-71-8202.2010.02.02 g
Malononitrile109-77-366.0610.5 (1.05 eq)0.69 g
Piperidine110-89-485.151.0 (0.1 eq)0.12 mL
Toluene108-88-392.14-50 mL
Equipment
  • 100 mL three-neck round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Magnetic stirrer and hot plate

  • Nitrogen inlet

  • Standard glassware for workup and recrystallization

Workflow Diagram

Protocol_Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (2.02 g, 10.0 mmol), malononitrile (0.69 g, 10.5 mmol), and toluene (50 mL).

  • Catalyst Addition: Fit the flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere. Add piperidine (0.12 mL, 1.0 mmol) to the stirring mixture via syringe.

  • Reflux and Water Removal: Heat the reaction mixture to reflux (oil bath temperature ~120-125°C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water ceases to collect (typically 2-4 hours).

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The product spot should be significantly more nonpolar than the starting aldehyde.

  • Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and saturated brine (25 mL). This step is crucial to remove the piperidine catalyst and any aqueous-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from hot ethanol or isopropanol to afford the pure product as a crystalline solid.

  • Characterization: The expected product, 2-(5-fluoro-2-(methylsulfonyl)benzylidene)malononitrile, should be characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Alternative & Greener Protocols

While the classic Dean-Stark method is robust, modern synthetic chemistry emphasizes efficiency and sustainability. Several alternative protocols can be considered.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often to just a few minutes, by efficiently heating the polar reactants.[11][12] Reactions are frequently performed solvent-free or with a minimal amount of a high-boiling solvent.[13][14]

  • Solvent-Free Conditions: The reaction can be performed by mixing the aldehyde, malononitrile, and a catalyst (such as ammonium acetate or an ionic liquid) and heating the mixture, eliminating the need for bulk organic solvents.[15][16]

  • Aqueous Conditions: Using water as a solvent with a suitable catalyst, such as cetyltrimethylammonium bromide (CTMAB), can provide an environmentally benign alternative.[7][8]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient heating; catalyst degradation; water not fully removed.Ensure vigorous reflux. Check the integrity of the Dean-Stark setup. Add a fresh portion of catalyst.
Low Yield Product loss during work-up or recrystallization; side reactions.Minimize the volume of recrystallization solvent. Ensure the pH during work-up is correct. The high reactivity of the aldehyde may lead to side reactions if the temperature is too high for too long.
Dark/Oily Product Impurities from starting materials; thermal decomposition.Purify starting materials if necessary. Consider running the reaction at a slightly lower temperature for a longer duration. Purify the crude product via column chromatography if recrystallization fails.

Conclusion

The Knoevenagel condensation of this compound is a highly efficient transformation, benefiting from the substrate's inherent electrophilicity. The protocol described herein provides a reliable method for synthesizing versatile dicyanovinyl intermediates. By understanding the underlying mechanism and considering alternative green methodologies, researchers can effectively leverage this reaction in the development of novel chemical entities.

References

  • Boutaleb, T., et al. (2016). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2022). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Inorganic Chemistry, ACS Publications. Available at: [Link]

  • Li, J-T., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC. Available at: [Link]

  • Azizi, N., & Saeedi, M. (2012). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available at: [Link]

  • Tietze, L. F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC. Available at: [Link]

  • Srivastava, S., & Singh, P. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • RSC Publishing. (2017). A mechanistic study of the Knoevenagel condensation reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Available at: [Link]

  • Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Available at: [Link]

  • YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Jin, T-S., et al. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available at: [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Bose, D. S., et al. (2008). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online. Available at: [Link]

  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

  • Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes... Available at: [Link]

  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Available at: [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

  • Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

  • Mitra, A. K., & Banerjee, K. (2006). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]

  • Blucher Proceedings. (2014). The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reactivity of Benzaldehyde between aldehydes. Available at: [Link]

  • Reddit. (2022). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Available at: [Link]

  • NIH. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available at: [Link]

  • Koli, B. P., & Gore, R. P. (2023). An eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]

  • MDPI. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Available at: [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Available at: [Link]

  • Wiley Online Library. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Available at: [Link]

  • YouTube. (2021). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. Available at: [Link]

  • Reddit. (2020). An analogue of Dean-Stark trap for small scale. Available at: [Link]

  • RSC Education. (n.d.). Dean-Stark apparatus. Available at: [Link]

  • ResearchGate. (2022). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Available at: [Link]

  • PubChem. (n.d.). 5-Fluorosalicylaldehyde. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Pictet-Spengler Cyclization with the Electron-Deficient 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for the construction of tetrahydro-β-carboline (THBC) and tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of natural products and pharmaceuticals.[1][2][3] This reaction typically proceeds efficiently with electron-rich aldehydes. However, the use of aldehydes bearing strong electron-withdrawing groups (EWGs) presents a significant synthetic challenge, often leading to poor yields or requiring harsh reaction conditions.[4][5] This application note provides a comprehensive, field-proven protocol for the successful Pictet-Spengler reaction between tryptamine and 5-Fluoro-2-(methylsulfonyl)benzaldehyde, a particularly challenging electron-deficient substrate. We will delve into the mechanistic hurdles posed by the EWGs and present an optimized, acid-catalyzed methodology that ensures high yields. This guide is intended for researchers in medicinal chemistry and drug development seeking to synthesize complex, fluorinated, and sulfonyl-containing heterocyclic compounds.

Introduction: The Challenge of Electron-Deficient Aldehydes

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the core heterocyclic ring.[4][6] The driving force for the critical ring-closure step is the formation of a highly electrophilic iminium ion, which is then attacked by the nucleophilic indole ring of tryptamine.[4][5][7]

The substrate of interest, this compound, incorporates two potent electron-withdrawing groups. The fluorine atom (via induction) and the methylsulfonyl group (via resonance and induction) significantly decrease the electron density on the benzaldehyde carbonyl carbon.[8] This has two major inhibitory effects on the reaction pathway:

  • Reduced Carbonyl Electrophilicity: The initial condensation to form the Schiff base intermediate is slowed.

  • Destabilization of the Iminium Ion: More critically, the EWGs destabilize the positive charge on the subsequent iminium ion. This reduces its electrophilicity, making the intramolecular attack by the indole ring—the key C-C bond-forming step—energetically unfavorable under standard conditions.

Consequently, forcing conditions, such as high temperatures and strong acids, are typically required to drive the reaction to completion when using such deactivated aldehydes.[4][5] The protocol detailed herein is optimized to overcome these specific challenges.

Mechanistic Considerations and Pathway

The reaction proceeds through a well-established pathway, which is critical to understand for troubleshooting and optimization.

  • Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of tryptamine and the aldehyde. Under acidic conditions, this Schiff base is protonated to form a reactive iminium ion.[6][9]

  • Electrophilic Aromatic Substitution (Mannich-type Cyclization): The electron-rich C2 position of the indole nucleus acts as the nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization.[6][9] This is the rate-determining step and the one most hindered by the EWGs on the benzaldehyde ring.

  • Deprotonation/Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the indole system and yielding the final tetrahydro-β-carboline product.[6][7]

The diagram below illustrates the critical steps and highlights the electronic challenge.

Figure 1: Mechanism of the Pictet-Spengler reaction, highlighting the deactivated Iminium Ion intermediate.

Optimized Experimental Protocol

This protocol has been optimized for the specific coupling of tryptamine and this compound. The choice of a strong Brønsted acid and an appropriate solvent system is critical for success.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.Notes
Tryptamine61-54-1160.221.0Ensure high purity.
This compound849035-71-8202.201.1Use a slight excess to drive the reaction to completion.[10][11][12]
Trifluoroacetic Acid (TFA)76-05-1114.022.0A strong acid catalyst is necessary to promote iminium ion formation and cyclization.[13]
Dichloromethane (DCM), Anhydrous75-09-284.93-Solvent. Must be dry to prevent hydrolysis of the iminium ion.
Saturated Sodium Bicarbonate (NaHCO₃) Solution---For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-For drying the organic layer.
Silica Gel---For column chromatography (230-400 mesh).
Ethyl Acetate / Hexanes---Eluent for chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Tryptamine (1.00 g, 6.24 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the tryptamine is fully dissolved.

  • Aldehyde Addition: Add this compound (1.39 g, 6.86 mmol, 1.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 0.95 mL, 12.48 mmol, 2.0 eq) dropwise over 5 minutes. Caution: The addition of TFA is exothermic.

  • Reaction: After the addition of TFA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be significantly less polar than the starting tryptamine.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.

  • Characterization: The final product, 1-(5-Fluoro-2-(methylsulfonyl)phenyl)-2,3,4,9-tetrahydro-1H-β-carboline, should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from setup to final product analysis.

Workflow Start 1. Setup (Flask, Stir Bar, N₂) Dissolve 2. Dissolve Tryptamine in Anhydrous DCM Start->Dissolve Add_Aldehyde 3. Add Aldehyde Substrate Dissolve->Add_Aldehyde Cool 4. Cool to 0 °C Add_Aldehyde->Cool Add_Catalyst 5. Add TFA Catalyst (Dropwise) Cool->Add_Catalyst React 6. Stir 12-24h at Room Temp Add_Catalyst->React Monitor 7. Monitor by TLC React->Monitor In-process check Quench 8. Quench with Sat. NaHCO₃ React->Quench Monitor->Quench If complete Extract 9. Extract with DCM Quench->Extract Dry 10. Dry & Concentrate Extract->Dry Purify 11. Column Chromatography Dry->Purify Characterize 12. Characterize Product (NMR, HRMS) Purify->Characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Insufficiently acidic conditions. 2. Presence of water in the reaction. 3. Aldehyde is too deactivated.1. Increase TFA loading to 3.0 eq. Alternatively, consider a stronger Lewis acid catalyst like Yb(OTf)₃. 2. Ensure all glassware is flame-dried and solvents are anhydrous.[14] 3. Increase reaction temperature to reflux (DCM, ~40°C) and prolong reaction time.
Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Air oxidation of the product or intermediates.1. Maintain the reaction at room temperature or below. 2. Ensure the reaction is maintained under a strict inert atmosphere throughout the process.
Difficult Purification Product co-elutes with starting material or impurities.1. Adjust the polarity of the chromatography eluent system. Consider a different solvent system (e.g., DCM/Methanol). 2. If the product is basic, add 1% triethylamine (Et₃N) to the eluent to prevent streaking on the silica column.

Conclusion

The synthesis of complex heterocyclic structures from electronically challenging building blocks is a common hurdle in modern drug discovery. The Pictet-Spengler reaction, while classic, requires careful adaptation when applied to substrates like this compound. By employing a strong Brønsted acid catalyst such as TFA in an anhydrous environment, the key iminium ion formation and subsequent cyclization can be effectively promoted. This detailed protocol provides a reliable and reproducible method for accessing novel fluorinated and sulfonyl-containing tetrahydro-β-carbolines, enabling the exploration of new chemical space for therapeutic applications.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Lee, S., et al. (2022). Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β‑Carbolines. PMC, NIH. [Link]

  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). RSC Advances. [Link]

  • Royal Society of Chemistry. Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). [Link]

  • Dalpozzo, R. (2015). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • ChemEurope.com. Pictet-Spengler reaction. [Link]

  • Jialu, W., et al. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PMC, PubMed Central. [Link]

  • YouTube. The Pictet Spengler Reaction Mechanism. [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

  • Gemo, D., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Movassaghi, M., et al. (2010). Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. PMC, NIH. [Link]

  • ResearchGate. Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media. [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • ResearchGate. Synthesis of Tetrahydro-β-carbolines via the Pictet–Spengler Method. [Link]

  • Wang, J., et al. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. [Link]

  • Salim, M., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. ACS Publications. [Link]

  • ResearchGate. Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes. [Link]

  • Check, C. T., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]

  • Amerigo Scientific. This compound. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.

The substrate of focus, 5-Fluoro-2-(methylsulfonyl)benzaldehyde, is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the fluoro and methylsulfonyl groups activates the aromatic ring, making it a suitable candidate for nucleophilic aromatic substitution and cross-coupling reactions. The benzaldehyde moiety provides a handle for further synthetic transformations, such as reductive amination or olefination, to build molecular complexity. This application note provides a detailed guide to the Suzuki coupling of this compound, offering insights into the reaction mechanism, optimized protocols, and troubleshooting strategies.

Mechanistic Overview: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, an activated aryl fluoride or other halide derivative of this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate. The electron-deficient nature of the aryl halide substrate facilitates this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species. The exact mechanism of transmetalation is still a subject of research, but it is a critical step in bringing the two coupling partners together on the palladium center.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes and Protocols for the Aldol Condensation of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Chalcones

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1][2] A particularly powerful variant, the Claisen-Schmidt condensation, facilitates the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde to produce α,β-unsaturated ketones, commonly known as chalcones.[1][3] These chalcone scaffolds are of immense interest in medicinal chemistry and drug development, serving as precursors to flavonoids and exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

This guide focuses on the aldol condensation of 5-Fluoro-2-(methylsulfonyl)benzaldehyde, a substrate of significant synthetic utility. The presence of both a fluorine atom and a methylsulfonyl group on the benzaldehyde ring imparts unique electronic properties that influence its reactivity.[7] Understanding and harnessing these properties are crucial for researchers aiming to synthesize novel chalcone derivatives with tailored biological or material characteristics. This document provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and practical insights to guide scientists in successfully employing this versatile building block.

Mechanistic Insights: The Role of Electron-Withdrawing Groups

The Claisen-Schmidt condensation is typically base-catalyzed. The reaction initiates with the deprotonation of the α-carbon of a ketone by a base (e.g., hydroxide) to form a resonance-stabilized enolate.[8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[9][10] The resulting β-hydroxy carbonyl compound, or aldol adduct, readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone (chalcone).[2][10]

The reactivity of the aromatic aldehyde is a critical factor in the success of the Claisen-Schmidt condensation. The presence of strong electron-withdrawing groups on the benzaldehyde ring, such as the fluoro and methylsulfonyl substituents in this compound, significantly enhances the electrophilicity of the carbonyl carbon.[11][12] This increased positive character at the carbonyl carbon makes it more susceptible to nucleophilic attack by the enolate, thereby accelerating the rate of the condensation reaction.[12] Kinetic studies have consistently shown that electron-withdrawing groups on the benzaldehyde derivative lead to higher reaction rates in aldol condensations.[12]

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is depicted below:

Claisen-Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate + Base Aldehyde This compound (Electrophile) Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Carbonyl Adduct Aldehyde->Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct->Chalcone Dehydration (-H₂O) Base Base (e.g., OH⁻) H2O H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol details a representative Claisen-Schmidt condensation between this compound and acetophenone under basic conditions.

Materials:

  • This compound (CAS: 849035-71-8)[13]

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%) or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for Thin Layer Chromatography (TLC) and Column Chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica Gel for Column Chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in an appropriate amount of ethanol (e.g., 3-5 mL per mmol of the aldehyde).[14]

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes to ensure it is thoroughly chilled. Maintaining a low temperature during the base addition helps to control the exothermic reaction and minimize side product formation.[15]

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 equivalents) in a minimal amount of water. Add this NaOH solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 25 °C.[14][16] The formation of a precipitate is often observed during or after the base addition.

  • Reaction Monitoring: After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[17]

  • Workup and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[17] While stirring, slowly acidify the mixture with dilute HCl until it is neutralized (pH ~7). This step protonates the phenoxide intermediate and neutralizes the excess base.

  • Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[16] Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product. This can be done by air drying or in a desiccator under vacuum.

Purification:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4] Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[16]

Characterization:

The purified chalcone should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagents in Flask (Aldehyde, Ketone, Ethanol) Cooling Cooling (Ice Bath) Start->Cooling Base_Addition Dropwise Base Addition (NaOH Solution) Cooling->Base_Addition Stirring Stir at Room Temperature (2-4 hours) Base_Addition->Stirring TLC Monitor by TLC Stirring->TLC Workup Workup (Pour into Ice, Acidify with HCl) Stirring->Workup Filtration Vacuum Filtration (Isolate Crude Product) Workup->Filtration Drying Drying Filtration->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Purified Chalcone Characterization->End

Caption: General workflow for chalcone synthesis.

Data Summary and Expected Outcomes

The following table outlines key parameters and expected results for the synthesis. Yields are highly dependent on the specific ketone used and the optimization of reaction conditions.

ParameterValue/RangeRationale
Reactant Molar Ratio Aldehyde:Ketone (1:1)Ensures complete consumption of the aldehyde.
Base NaOH or KOHCommon, effective, and economical catalysts for Claisen-Schmidt condensations.[17]
Solvent Ethanol or MethanolGood solubility for reactants and intermediates.[16]
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity, followed by room temperature for reaction completion.[14]
Reaction Time 2-4 hoursTypical duration for Claisen-Schmidt condensations, but should be confirmed by TLC.[16]
Expected Yield 60-90%Highly dependent on substrate and purification method. Electron-withdrawing groups on the aldehyde generally lead to good yields.[3]
Product Appearance Crystalline SolidChalcones are typically solids at room temperature.[4]

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time may need to be extended, or the temperature gently increased. In some cases, a different base or solvent system may be more effective.

  • Side Product Formation: The formation of byproducts from the self-condensation of the ketone can occur. This can be minimized by the slow, controlled addition of the base to the mixture of the aldehyde and ketone.

  • Safety: this compound should be handled with care, avoiding skin and eye contact. Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] All procedures should be carried out in a well-ventilated fume hood.

References

  • A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. Benchchem.
  • Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Publications.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. MDPI.
  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
  • The Aldol Condensation. Oregon State University.
  • Aldol reactions. Khan Academy.
  • Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. YouTube.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
  • Design of potent fluoro-substituted chalcones as antimicrobial agents. PMC - NIH.
  • Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Aldol reaction. Wikipedia.
  • The Aldol Condensation. Magritek.
  • Chemistry 211 Experiment 5.
  • Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones. Benchchem.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chem 353: Aldol condensation.
  • This compound | CAS 849035-71-8. SCBT.
  • ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. ADICHEMISTRY.

Sources

Synthesis of Biologically Relevant Heterocycles from 5-Fluoro-2-(methylsulfonyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 5-Fluoro-2-(methylsulfonyl)benzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring both a fluorine atom and a methylsulfonyl group, serves as a valuable building block in medicinal chemistry for the construction of diverse heterocyclic scaffolds. The unique electronic properties imparted by these functional groups significantly influence the reactivity of the aldehyde and the biological activity of the resulting heterocyclic products.

Introduction: The Strategic Importance of this compound in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of fluorine and sulfonyl groups into these scaffolds can profoundly enhance their pharmacological profiles. Fluorine, with its high electronegativity and small atomic size, can improve metabolic stability, binding affinity, and membrane permeability.[1] The methylsulfonyl group, a strong electron-withdrawing group, can modulate the electronic distribution within the molecule, influencing its reactivity and potential as a hydrogen bond acceptor.

This compound combines these advantageous features in a single, reactive building block. The aldehyde functionality provides a versatile handle for a wide range of classical and modern synthetic transformations, including condensations, multicomponent reactions, and cyclizations, to generate a variety of heterocyclic systems. This guide will focus on practical, step-by-step protocols for the synthesis of two important classes of heterocycles: benzimidazoles and dihydropyrimidines.

Chemical Properties and Reactivity Profile

This compound is a solid with a molecular formula of C8H7FO3S and a molecular weight of 202.20 g/mol .[2] The electron-withdrawing nature of both the fluorine atom at the 5-position and the methylsulfonyl group at the 2-position significantly influences the reactivity of the aromatic ring and the aldehyde group. The ortho-sulfonyl group, in particular, can exert steric and electronic effects that can be exploited for regioselective synthesis.

Key Reactivity Insights:

  • Electrophilic Aldehyde Carbonyl: The electron-withdrawing substituents enhance the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack. This is advantageous in condensation reactions with amines, anilines, and other nucleophiles.

  • Activated Aromatic Ring: While the electron-withdrawing groups generally deactivate the ring towards electrophilic aromatic substitution, they can activate it for nucleophilic aromatic substitution, although this is less commonly exploited in the context of the reactions discussed herein.

  • Influence on Reaction Mechanisms: The electronic and steric environment of the aldehyde can influence the kinetics and thermodynamics of cyclization reactions, potentially leading to specific regio- or stereochemical outcomes.

Application Protocol 1: Synthesis of 2-(5-fluoro-2-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following protocol details the synthesis of a novel benzimidazole derivative via the condensation of this compound with o-phenylenediamine. This reaction is a classic example of heterocyclic synthesis, forming the imidazole ring through a cyclocondensation reaction.[3]

Experimental Protocol

Reaction Scheme:

G cluster_reagents Reaction Conditions compound1 This compound product 2-(5-fluoro-2-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole compound1->product + compound2 o-Phenylenediamine compound2->product reagents Ethanol, Reflux G cluster_reagents Reaction Conditions compound1 This compound product Dihydropyrimidine Derivative compound1->product + compound2 Ethyl Acetoacetate compound2->product compound3 Urea compound3->product reagents Ethanol, HCl (cat.), Reflux

Sources

Experimental procedure for the reduction of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chemoselective Reduction of 5-Fluoro-2-(methylsulfonyl)benzaldehyde to (5-Fluoro-2-(methylsulfonyl)phenyl)methanol

Abstract

This application note provides a detailed experimental protocol for the chemoselective reduction of this compound to its corresponding primary alcohol, (5-Fluoro-2-(methylsulfonyl)phenyl)methanol. This transformation is crucial for the synthesis of various pharmaceutical intermediates and biologically active molecules where the preservation of the methylsulfonyl and fluoro moieties is essential. The protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the target compound. We will delve into the underlying reaction mechanism, provide a step-by-step procedure, and offer guidance on reaction monitoring, product isolation, and characterization.

Introduction & Reaction Overview

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For complex molecules like this compound, the primary challenge lies in achieving chemoselectivity. The reducing agent must selectively target the aldehyde group without affecting other potentially reducible functionalities, such as the sulfone or the carbon-fluorine bond.

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a source of hydride ions (H⁻) and is significantly milder than other hydride reagents like lithium aluminum hydride (LiAlH₄).[1] This mildness allows for the selective reduction of aldehydes and ketones in the presence of less reactive groups such as esters, amides, and, critically for this application, sulfones.[2][3][4] The reaction proceeds efficiently in common protic solvents like methanol or ethanol at ambient or sub-ambient temperatures.

Chemical Reaction:

(this compound)(Sodium Borohydride)(Methanol)((5-Fluoro-2-(methylsulfonyl)phenyl)methanol)

Mechanism of Hydride Reduction

The reduction of an aldehyde with sodium borohydride is a two-step process involving nucleophilic addition followed by protonation.[5][6]

  • Nucleophilic Addition: The borohydride anion ([BH₄]⁻) acts as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[1][5][6]

  • Protonation: During the reaction or upon work-up, the negatively charged alkoxide oxygen is protonated by the solvent (e.g., methanol) or an added acid, yielding the final primary alcohol product.[1]

The selectivity of NaBH₄ arises from its moderate reactivity. It is not a strong enough reducing agent to reduce the highly stable sulfone group under these conditions.

Caption: Fig 1. Simplified Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥98% PurityCommercial
Sodium Borohydride (NaBH₄)Powder, ≥98%Commercial
Methanol (MeOH)Anhydrous, ≥99.8%Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Deionized Water (H₂O)------
Saturated Sodium Chloride Solution (Brine)------
Anhydrous Magnesium Sulfate (MgSO₄)---Commercial
Hydrochloric Acid (HCl)1 M solutionCommercial
Silica Gel for TLCF₂₅₄ on AluminumCommercial
Silica Gel for Column Chromatography230-400 meshCommercial
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Separatory funnel

  • Rotary evaporator

  • TLC chamber and UV lamp

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Step-by-Step Procedure

Reaction Setup & Execution

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add anhydrous methanol (approx. 10-15 mL per gram of aldehyde) to dissolve the starting material completely.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing it to cool to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq.) to the stirred solution in small portions over 15-20 minutes.

    • Causality: Adding NaBH₄ slowly is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which is produced as the borohydride reacts with the protic solvent.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Procedure: Spot the starting material and the reaction mixture on a TLC plate. Develop the plate using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared and a new, more polar product spot (lower Rf value) is prominent.

Work-up and Purification

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add deionized water (approx. 10 mL) to quench the reaction and destroy any excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6) to neutralize the borate salts.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (1 x 20 mL) and then with saturated brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a white to off-white solid.

  • Purification (if necessary): If the crude product is not sufficiently pure (as determined by TLC or NMR), it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization

  • Analysis: Confirm the structure and purity of the final product, (5-Fluoro-2-(methylsulfonyl)phenyl)methanol, using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Caption: Fig 2. Experimental Workflow Diagram.

Safety Precautions

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or short reaction time.Add another small portion of NaBH₄ (0.2 eq.) and allow to stir for another hour. Confirm stoichiometry.
Low Yield Incomplete extraction or product loss during work-up.Ensure thorough extraction with ethyl acetate. Be careful not to discard the organic layer during washes.
Side Products Reaction temperature was too high.Maintain a low temperature (0 °C) during the addition of NaBH₄ to minimize potential side reactions.
Product is an oil Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by chromatography is recommended.

References

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib. [Link]

  • Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Sodium Borohydride. Common Organic Chemistry. [Link]

  • NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). [Link]

  • Fast and efficient method for reduction of carbonyl compounds with NaBH4/Wet SiO2 under solvent free condition. ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Small Molecule Libraries Using 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging a Unique Building Block for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of compound arrays. A key element in the success of SPOS is the judicious choice of foundational building blocks that can be readily immobilized on a solid support and subsequently elaborated into a variety of structures.

5-Fluoro-2-(methylsulfonyl)benzaldehyde is a particularly compelling scaffold for SPOS. Its chemical architecture, featuring an aldehyde for versatile on-resin transformations, a fluorine atom to modulate physicochemical properties, and a potent electron-withdrawing methylsulfonyl group, offers a unique combination of reactivity and structural diversity. The strong electron-withdrawing nature of the ortho-methylsulfonyl group significantly influences the reactivity of the aldehyde, a factor that can be strategically exploited in synthetic design.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for immobilization, on-resin modification via reductive amination, and subsequent cleavage from the solid support.

Chemical Profile of this compound

PropertyValueReference
CAS Number 849035-71-8[1]
Molecular Formula C₈H₇FO₃S[1]
Molecular Weight 202.20 g/mol [1]
Appearance White to off-white solid
Key Functional Groups Aldehyde, Fluoro, Methylsulfonyl

The interplay of the functional groups in this compound is crucial to its utility in SPOS. The aldehyde serves as the primary handle for attachment to the solid support and for a wide range of subsequent chemical transformations. The fluoro and methylsulfonyl groups, both strongly electron-withdrawing, render the aromatic ring electron-deficient, which can influence reaction rates and regioselectivity in on-resin modifications.

Caption: Chemical structure and key features of this compound.

I. Immobilization on Solid Support: Anchoring the Scaffold

The first critical step in any solid-phase synthesis is the efficient and stable attachment of the initial building block to an insoluble polymeric support. For an aldehyde-containing molecule like this compound, a common and effective strategy is reductive amination with an amine-functionalized resin. Rink Amide resin is a suitable choice for this purpose, as it provides a primary amine handle for immobilization and allows for acidic cleavage to release the final product as a primary amide, a common motif in bioactive molecules.[2][3]

The electron-deficient nature of the aldehyde in this compound can facilitate the initial imine formation, a key intermediate in reductive amination.[4]

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol details the reductive amination of this compound onto Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% Acetic acid (AcOH) in DMF

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any impurities and to swell the resin. Allow the resin to swell in DMF (10 mL) for at least 1 hour.[5]

  • Fmoc Deprotection (if applicable): If the Rink Amide resin is Fmoc-protected, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to deprotect the primary amine. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).[3]

  • Imine Formation: Dissolve this compound (3 equivalents relative to resin loading, ~1.5 mmol, 303 mg) in 1% AcOH in DMF (10 mL). Add this solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Reduction: Add sodium cyanoborohydride (5 equivalents relative to resin loading, ~2.5 mmol, 157 mg) or sodium triacetoxyborohydride (3 equivalents, ~1.5 mmol, 318 mg) to the reaction vessel.[6] Continue to agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. A small sample can be taken for qualitative analysis (e.g., Kaiser test to confirm the consumption of primary amines).

G Resin Rink Amide Resin (Amine-functionalized) Imine Resin-Bound Imine (Intermediate) Resin->Imine + Aldehyde 1% AcOH in DMF Aldehyde This compound Immobilized Immobilized Aldehyde (Secondary Amine Linkage) Imine->Immobilized NaBH3CN or NaBH(OAc)3

Caption: Workflow for the immobilization of this compound on Rink Amide resin.

II. On-Resin Modification: Reductive Amination for Library Generation

With the this compound scaffold securely anchored to the solid support, the next stage involves chemical transformations to build molecular diversity. Reductive amination is a powerful and widely used reaction in combinatorial chemistry for the synthesis of secondary and tertiary amines.[7][8] A library of diverse primary amines can be reacted with the immobilized aldehyde to generate a corresponding library of secondary amines.

Protocol 2: On-Resin Reductive Amination with a Primary Amine

This protocol describes a general procedure for the on-resin reductive amination of the immobilized aldehyde with a representative primary amine.

Materials:

  • Immobilized this compound on Rink Amide resin (from Protocol 1)

  • Primary amine (e.g., benzylamine, 5 equivalents relative to resin loading)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid (AcOH) in DMF

  • DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the immobilized resin (~0.25 mmol) in DMF (5 mL) for 1 hour in a solid-phase synthesis vessel.

  • Imine Formation: Dissolve the primary amine (5 equivalents, ~1.25 mmol) in 1% AcOH in DMF (5 mL). Add this solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (3 equivalents, ~0.75 mmol) to the reaction vessel. Continue to agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

G Immobilized Immobilized Aldehyde OnResinImine On-Resin Imine (Intermediate) Immobilized->OnResinImine + Primary Amine 1% AcOH in DMF PrimaryAmine Primary Amine (R-NH2) Product Resin-Bound Secondary Amine OnResinImine->Product NaBH(OAc)3

Caption: General scheme for on-resin reductive amination.

III. Cleavage from the Solid Support: Releasing the Final Product

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. For products attached to Rink Amide resin, this is typically achieved under acidic conditions, yielding a C-terminal primary amide.[2][3] A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used.

Protocol 3: Acidic Cleavage from Rink Amide Resin

This protocol outlines the cleavage of the final product from the Rink Amide resin.

Materials:

  • Resin-bound product (from Protocol 2)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • DCM

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dry, resin-bound product in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 5 mL for ~0.25 mmol of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (e.g., 40 mL). The product should precipitate out of solution.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether.

  • Washing and Drying: Wash the product pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time. Dry the final product under vacuum.

  • Analysis: Characterize the crude product by analytical techniques such as HPLC and LC-MS to determine purity and confirm the molecular weight. Further purification by preparative HPLC may be necessary.

Troubleshooting and Key Considerations

  • Incomplete Immobilization: If the initial immobilization is sluggish, increasing the reaction time or temperature (e.g., to 40-50 °C) may be beneficial. Ensure the aldehyde is of high purity.

  • Low Yield in On-Resin Reactions: The use of excess reagents (3-5 equivalents) is standard in SPOS to drive reactions to completion. Ensure adequate swelling of the resin to allow for efficient diffusion of reagents.

  • Side Reactions during Cleavage: The use of scavengers like TIS in the cleavage cocktail is important to quench reactive cationic species that can be formed, thus preventing side reactions with sensitive functional groups.[9]

  • Product Purity: The purity of the final product is highly dependent on the efficiency of each step. It is advisable to monitor the completion of each reaction where possible (e.g., using qualitative tests like the Kaiser test for free amines).

Conclusion

This compound represents a valuable and versatile building block for the solid-phase synthesis of small molecule libraries. Its unique electronic properties and the presence of a reactive aldehyde handle allow for straightforward immobilization and subsequent diversification through reactions such as reductive amination. The protocols outlined in these application notes provide a robust framework for researchers to harness the potential of this scaffold in their drug discovery and materials science programs. By understanding the principles behind each step and adhering to the detailed procedures, scientists can efficiently generate novel compound collections for biological screening and other applications.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Resins in Solid-Phase Peptide Synthesis: Focus on Rink Amide-AM. [Link]

  • Albericio, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(70), 42963-42987. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • James, I. W. (1998). Linkers for solid-phase organic synthesis. Tetrahedron, 54(24), 6641-6696.
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Jensen, K. J., et al. (2008). Solid-phase synthesis of C-terminal peptide aldehydes from amino acetals anchored to a backbone amide linker (BAL) handle. Journal of Peptide Science, 14(8), 942-949.
  • Miller, M. W., & Chamberlin, A. R. (1998). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Journal of the American Chemical Society, 120(49), 13074-13075.
  • Hii, K. K. (Mimi), et al. (2007). Wang-aldehyde resin as a recyclable support for the synthesis of α,α-disubstituted amino acid derivatives. Organic & Biomolecular Chemistry, 5(18), 2933-2935. [Link]

  • Zhang, G., et al. (2019). Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors. The Journal of Organic Chemistry, 84(7), 3919-3926. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Organic Letters, 6(22), 3921-3924. [Link]

  • Greenberg, M. M. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters, 34(15), 251-254.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MacMillan, D. W. C., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. [Link]

  • Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 592. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Topic: A Strategic Approach to the Purification of Products from 5-Fluoro-2-(methylsulfonyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Fluoro-2-(methylsulfonyl)benzaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other biologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing fluoro and methylsulfonyl groups, make it a versatile reactant. However, these same properties present distinct challenges for the purification of its reaction products. This guide provides a comprehensive framework and detailed protocols for isolating and purifying compounds derived from this important aldehyde. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt these methodologies to a wide range of reaction outcomes.

Core Principles: Understanding the Molecule

The key to effective purification is understanding the physicochemical properties of the starting material and the expected products. This compound is a highly polar, crystalline solid.[1] The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and significantly increases the polarity and potential for strong crystal lattice interactions in its derivatives. The fluorine atom further modulates the electronic properties of the aromatic ring.

Common Purification Challenges:

  • High Polarity: Products often exhibit high polarity, making them challenging to separate from polar byproducts or reagents using standard chromatographic techniques.

  • Unreacted Starting Material: The aldehyde is moderately reactive, and its removal from the product mixture is a frequent necessity.

  • Byproduct Formation: Depending on the reaction, side products can be structurally similar to the desired compound, complicating separation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 849035-71-8[2][3]
Molecular Formula C₈H₇FO₃S[2][4]
Molecular Weight 202.20 g/mol [2][4]
Appearance Solid[1]
Melting Point 129 to 130°C[1]

The General Purification Workflow: A Strategic Overview

A successful purification strategy is a multi-step process that begins with a well-designed reaction workup and progresses through increasingly selective techniques. The choice of which techniques to employ depends on the specific properties of the product and the impurities present.

G RM Reaction Mixture LLE Aqueous Workup (Liquid-Liquid Extraction) RM->LLE Organic Crude Organic Phase LLE->Organic Separate Layers Bisulfite Selective Aldehyde Removal (Bisulfite Wash) Chrom Flash Column Chromatography Bisulfite->Chrom Organic->Bisulfite If aldehyde is present Organic->Chrom If aldehyde is absent Evap Solvent Evaporation Chrom->Evap Combine Pure Fractions Cryst Crystallization Evap->Cryst Product Pure Product (>98% Purity) Cryst->Product

Caption: General purification workflow for products derived from this compound.

Core Purification Protocols

Here we detail the most critical and broadly applicable protocols for purifying derivatives of this compound.

Protocol: Selective Removal of Unreacted Aldehyde via Bisulfite Extraction

Principle: This is the most effective method for removing residual starting material. The nucleophilic bisulfite anion reversibly adds to the aldehyde's carbonyl carbon, forming a water-soluble salt adduct. This adduct is easily separated from the desired organic product via liquid-liquid extraction.[5][6] This method is exceptionally mild and compatible with a wide range of functional groups.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF). Transfer this solution to a separatory funnel.

  • Adduct Formation: Add 1-2 volumes of a saturated aqueous sodium bisulfite (NaHSO₃) solution relative to the organic solvent.

    • Causality: Using a miscible co-solvent like methanol dramatically increases the interfacial area between the aldehyde and the bisulfite ion, facilitating a rapid reaction.[6][7]

    • Safety Note: This procedure should be performed in a chemical fume hood as sodium bisulfite can generate sulfur dioxide (SO₂) gas.[5][7]

  • Vigorous Shaking: Shake the funnel vigorously for 30-60 seconds to ensure complete adduct formation.

  • Extraction: Dilute the mixture with deionized water (approx. 5 volumes) and an immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 5 volumes). Shake vigorously to extract the desired product into the organic layer, leaving the charged bisulfite adduct in the aqueous layer.

  • Separation: Separate the aqueous and organic layers. For maximum recovery, re-extract the aqueous layer with a fresh portion of the immiscible organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the aldehyde-free crude product.

Protocol: Purification by Flash Column Chromatography

Principle: Flash chromatography is the workhorse for separating the desired product from non-volatile organic impurities that have different polarities. The choice of the mobile phase (eluent) is critical for achieving good separation. Given the polar nature of the sulfonyl group, a moderately polar to polar solvent system is typically required.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column packed with silica gel. The amount of silica should be 50-100 times the mass of the crude product.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading"). Dry loading is preferred for compounds with moderate to low solubility in the starting eluent.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity (gradient elution). This allows non-polar impurities to elute first, followed by the product, and finally any highly polar impurities.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Solvent Systems for Flash Chromatography

Expected Product PolarityPrimary Eluent System (v/v)Modifier/Notes
Low to Medium Hexanes / Ethyl Acetate (9:1 to 1:1)A standard choice for many organic compounds.
Medium to High Dichloromethane / Methanol (99:1 to 9:1)Effective for more polar compounds like alcohols or amines.
High (Basic Products) Dichloromethane / Methanol with 0.5-1% TriethylamineThe triethylamine prevents peak tailing of basic compounds (e.g., amines) on the acidic silica gel.
High (Acidic Products) Hexanes / Ethyl Acetate with 0.5-1% Acetic AcidThe acetic acid ensures acidic products (e.g., carboxylic acids) are protonated and elute with sharp peaks.
Protocol: Final Purification by Recrystallization

Principle: Recrystallization is the premier technique for achieving the highest level of purity for solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in solution or are removed by hot filtration. This method is highly effective for purifying sulfonyl-containing compounds, which often form well-ordered crystals.[8]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.

  • Anti-Solvent Method (Alternative): If a single good solvent isn't found, use an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent (or solvent/anti-solvent mixture).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for at least one hour to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Case Study: Purification of a Reductive Amination Product

Let's apply these principles to a common reaction: the reductive amination of this compound with a primary amine (e.g., benzylamine) to yield a secondary amine product.

Reaction: this compound + Benzylamine → Product: N-((5-fluoro-2-(methylsulfonyl)phenyl)methyl)aniline

Purification Strategy: The product is a secondary amine, which is basic. This property can be exploited for a highly selective purification workflow.

G RM Reaction Mixture (Product, Aldehyde, Benzylamine) LLE LLE with Ethyl Acetate and dilute HCl (aq) RM->LLE Aq Aqueous Layer (Protonated Product) LLE->Aq Product moves to aqueous layer Org Organic Layer (Unreacted Aldehyde) LLE->Org Aldehyde stays in organic layer Basify Basify Aqueous Layer (e.g., with NaOH) Aq->Basify Extract Re-extract with Ethyl Acetate Basify->Extract Crude Crude Product (Amine) Extract->Crude Chrom Flash Chromatography (DCM/MeOH + 1% Et3N) Crude->Chrom Product Pure Amine Product Chrom->Product

Sources

Application Notes and Protocols: Leveraging 5-Fluoro-2-(methylsulfonyl)benzaldehyde in the Synthesis of Novel TRK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of TRK Inhibition and the Promise of a Novel Synthetic Approach

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), are pivotal in the development and function of the nervous system.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions result in the formation of chimeric oncoproteins that drive a variety of adult and pediatric cancers.[3] The advent of TRK inhibitors has marked a significant breakthrough in precision oncology, with drugs like Larotrectinib and Entrectinib demonstrating remarkable efficacy in patients with TRK fusion-positive tumors.[3][4]

The core of many potent TRK inhibitors is a heterocyclic scaffold, such as pyrazolo[1,5-a]pyrimidine, which serves as a crucial pharmacophore for binding to the ATP pocket of the TRK kinase domain.[5][6] The synthesis of these complex molecules often relies on multi-step sequences starting from carefully chosen building blocks. This document outlines a detailed synthetic strategy and protocols for the synthesis of novel TRK inhibitors, starting from the readily available and versatile building block, 5-Fluoro-2-(methylsulfonyl)benzaldehyde .

The unique substitution pattern of this aldehyde, featuring a fluorine atom and a potent electron-withdrawing methylsulfonyl group, offers distinct advantages in directing synthetic transformations and potentially influencing the pharmacokinetic properties of the final inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation kinase inhibitors.

The TRK Signaling Pathway: A Target for Cancer Therapy

The TRK signaling cascade is initiated by the binding of neurotrophins to their respective TRK receptors. This leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In TRK fusion-positive cancers, the fusion proteins are constitutively active, leading to uncontrolled cell growth and tumor progression.[1] TRK inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling and inhibiting tumor growth.[1]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK_Receptor TRK Receptor RAS_MAPK RAS/MAPK Pathway TRK_Receptor->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway TRK_Receptor->PI3K_AKT Activates PLCg PLCγ Pathway TRK_Receptor->PLCg Activates Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binds ATP ATP ATP->TRK_Receptor Phosphorylates TRK_Inhibitor TRK Inhibitor TRK_Inhibitor->TRK_Receptor Inhibits Cell_Outcomes Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes PLCg->Cell_Outcomes

Caption: The TRK signaling pathway and the mechanism of TRK inhibition.

Proposed Synthetic Pathway: From Aldehyde to a Pyrazolo[1,5-a]pyrimidine Core

This section details a proposed synthetic route to a key intermediate for TRK inhibitors, starting from this compound. The strategy involves the construction of a substituted pyrazole, followed by its annulation to form the desired pyrazolo[1,5-a]pyrimidine scaffold.

Synthetic_Pathway Start This compound Step1 Knoevenagel Condensation with Ethyl Cyanoacetate Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Michael Addition of Hydrazine Intermediate1->Step2 Intermediate2 Substituted Pyrazole Intermediate Step2->Intermediate2 Step3 Condensation with β-Dicarbonyl Compound Intermediate2->Step3 Final_Core Pyrazolo[1,5-a]pyrimidine Core Step3->Final_Core

Sources

Application of 5-Fluoro-2-(methylsulfonyl)benzaldehyde in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Agrochemicals

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing highly efficacious and selective active ingredients.[1][2][3][4] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity for better membrane penetration, have made fluorinated building blocks indispensable in the synthesis of novel herbicides, fungicides, and insecticides. Among these valuable synthons, substituted benzaldehydes serve as versatile precursors for a wide array of complex molecular architectures.

This technical guide focuses on the application of 5-Fluoro-2-(methylsulfonyl)benzaldehyde , a key intermediate whose distinct substitution pattern offers significant advantages in the synthesis of advanced agrochemicals. The presence of a fluorine atom and a methylsulfonyl group on the benzaldehyde ring provides multiple points for chemical modification and influences the electronic properties of the molecule, thereby guiding reaction pathways and contributing to the final bioactivity of the target compound.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound, with a particular focus on its application in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals known for their potent and broad-spectrum activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides represent a significant class of modern agrochemicals that effectively control a broad spectrum of fungal pathogens in various crops. A key step in the synthesis of many of these fungicides is the formation of an amide bond between a substituted pyrazole carboxylic acid and a specific aniline derivative. This compound is a crucial precursor for the synthesis of the requisite aniline component.

The general synthetic strategy involves the reaction of this compound with a pyrazole amine derivative to form an intermediate which is then further elaborated to the final fungicidal product. The fluorine and methylsulfonyl substituents on the benzaldehyde play a critical role in modulating the reactivity of the aromatic ring and influencing the overall biological activity of the resulting fungicide.

Experimental Protocols: A Representative Synthesis

The following section details a representative, step-by-step protocol for the synthesis of a hypothetical, yet structurally representative, pyrazole carboxamide fungicide derived from this compound. This protocol is designed to be a self-validating system, with clear causality for each step.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide

Objective: To synthesize a novel pyrazole carboxamide fungicide using this compound as a key starting material.

Materials:

  • This compound

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Instrumentation:

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

Step 1: Reductive Amination to Form the Intermediate Aniline

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate aniline.

Causality of Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for the formation of C-N bonds.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines, which is tolerant of many functional groups.

  • Acetic Acid: Acts as a catalyst to promote the formation of the imine intermediate.

Step 2: Amide Coupling to Form the Final Product

  • Dissolve the purified intermediate aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Causality of Experimental Choices:

  • Amide Coupling: A standard and robust method for the formation of the amide bond, which is a key structural feature of pyrazole carboxamide fungicides.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.

  • 0 °C Reaction Temperature: Helps to control the exothermicity of the reaction and minimize side product formation.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₇FO₃S
Molecular Weight 202.20 g/mol
Appearance Off-white to yellow solid
Melting Point 85-89 °C
CAS Number 849035-71-8
Diagrams of Key Processes

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Coupling Start This compound + Pyrazole Amine Imine Imine Formation (Acetic Acid catalyst) Start->Imine Reduction Reduction (STAB) Imine->Reduction Intermediate Intermediate Aniline Reduction->Intermediate Intermediate2 Intermediate Aniline Coupling Amide Bond Formation (Pyrazole Carbonyl Chloride, Triethylamine) Intermediate2->Coupling Product Final Pyrazole Carboxamide Fungicide Coupling->Product

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Reaction_Mechanism cluster_Reductive_Amination Reductive Amination Mechanism Aldehyde Aldehyde Imine_Intermediate Imine Intermediate Aldehyde->Imine_Intermediate + Amine, -H2O Amine Pyrazole Amine Amine->Imine_Intermediate Hydride_Attack Hydride Attack (from STAB) Imine_Intermediate->Hydride_Attack Final_Amine Intermediate Aniline Hydride_Attack->Final_Amine

Caption: Mechanism of the reductive amination step.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methylsulfonyl group, provides synthetic chemists with a powerful tool to introduce desirable physicochemical properties into target molecules. The protocols and mechanistic insights provided in this guide demonstrate its practical application in the construction of complex and biologically active compounds, particularly in the important class of pyrazole carboxamide fungicides.

As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase. Future research in this area will likely focus on exploring its application in the synthesis of other classes of agrochemicals and on developing even more efficient and sustainable synthetic methodologies. The principles and protocols outlined herein provide a solid foundation for researchers to build upon in their quest for the next generation of innovative agrochemical solutions.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). SpringerLink. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(32), 11843-11854. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4383-4394. [Link]

  • Fungicide pyrazole carboxamides derivatives. (2010).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 11, 2026, from [Link]

  • The preparation and application study of fluxapyroxad like derivatives. (n.d.). Google Patents.
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (2019).
  • Agrochemical composition and methods of preparing and using the same. (2020).
  • United States Patent. (2011).
  • Trifluoromethylpyrrole carboxamides and trifluoromethylpyrrolethioamides as fungicides. (n.d.). Google Patents.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 323-331. [Link]

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2018). Russian Journal of Organic Chemistry, 54(1), 104-111. [Link]

  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (2019). Journal of Molecular Structure, 1179, 64-71. [Link]

  • Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application. (2020).
  • Stable agrochemical composition. (2023).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1307, 137945. [Link]

  • Synthesis method of 5-fluorouracil drug intermediate. (n.d.). Google Patents.
  • Preparation of nematocidal sulfonamides. (n.d.). Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc, 2018(5), 1-53. [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (2019). Organic Letters, 21(15), 5893-5897. [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020). ACS Omega, 5(39), 25255-25263. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. (2019). Beilstein Journal of Organic Chemistry, 15, 234-242. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). Molecules, 29(21), 5028. [Link]

Sources

One-pot synthesis involving 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of a Novel Dihydropyrimidinone Derivative via a Biginelli Reaction Using 5-Fluoro-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of a 4-(5-Fluoro-2-(methylsulfonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a novel dihydropyrimidinone (DHPM) derivative. The protocol leverages the classic Biginelli multicomponent reaction, a cornerstone of heterocyclic chemistry, valued for its efficiency and atom economy.[1][2][3] We will explore the mechanistic underpinnings of this acid-catalyzed condensation, the specific influence of the electronically complex this compound substrate, and provide a detailed, validated protocol for its successful synthesis and characterization. This guide is intended to empower researchers in medicinal chemistry and drug discovery to efficiently generate novel molecular scaffolds for screening and development.

Introduction: The Strategic Value of Dihydropyrimidinones (DHPMs)

The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[2][4] DHPM derivatives have demonstrated a wide array of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[3][5][6] The enduring appeal of the DHPM framework lies in its structural resemblance to key biological pyrimidines like thymine and uracil, allowing these synthetic analogues to interact with various biological targets.[4][7]

The Biginelli reaction, first reported in 1891, remains one of the most important and efficient methods for synthesizing DHPMs.[5][8] It is a one-pot, three-component reaction (3-CR) that combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[5][9][10] The convergence, operational simplicity, and high atom economy of this MCR make it an ideal strategy for building molecular diversity in drug discovery pipelines.[2][3]

This application note focuses on the use of this compound as the aldehyde component. This substrate is of particular interest due to the presence of two potent pharmacophores:

  • A Fluorine Atom: Often incorporated to enhance metabolic stability, binding affinity, and lipophilicity.

  • A Methylsulfonyl Group: A strong electron-withdrawing group that can significantly modulate the electronic properties of the molecule and serve as a hydrogen bond acceptor.

The combination of these features in the final DHPM product offers a promising avenue for the discovery of novel therapeutic agents.

Reaction Scheme & Mechanism

The one-pot synthesis proceeds as follows:

Scheme 1: The Biginelli Reaction (Self-generated image, for illustration only)

Mechanistic Rationale: An Acid-Catalyzed Cascade

The Biginelli reaction proceeds through a series of acid-catalyzed bimolecular steps.[5] While several mechanistic pathways have been proposed, the 'iminium route' is the most widely accepted and provides a clear rationale for the role of each component and the catalyst.[8][10][11]

Step 1: Formation of the N-Acyliminium Ion Intermediate The reaction is initiated by the acid-catalyzed condensation between this compound and urea.[9][11] The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. Urea, acting as the nucleophile, attacks this activated carbon. Subsequent dehydration under acidic conditions generates a key reactive intermediate: the N-acyliminium ion.

  • Expert Insight: The electronic nature of the benzaldehyde is critical here. The potent electron-withdrawing effect of the ortho-methylsulfonyl group, compounded by the inductive effect of the meta-fluorine, makes the carbonyl carbon of our substrate exceptionally electrophilic. This accelerates the initial condensation with urea, often a rate-determining step in the overall reaction.[5]

Step 2: Nucleophilic Addition of the β-Ketoester Ethyl acetoacetate exists in equilibrium with its enol tautomer. The enol form acts as a carbon nucleophile, attacking the electrophilic iminium ion. This step forms the first carbon-carbon bond of the reaction and creates an open-chain ureide intermediate.

  • Expert Insight: The choice of catalyst and solvent can influence the keto-enol tautomerization equilibrium, thereby affecting reaction yield.[12][13] While Brønsted acids are traditional, Lewis acids can also be highly effective in coordinating with the ketoester and promoting the reaction.[5][14]

Step 3: Cyclization and Dehydration The final steps involve an intramolecular reaction. The terminal amino group of the ureide attacks the ketone carbonyl, leading to a six-membered heterocyclic ring. A final acid-catalyzed dehydration step eliminates a molecule of water, yielding the stable, aromatic-like dihydropyrimidinone product.[5][11]

Visualization of the Reaction Mechanism

Below is a graphical representation of the accepted iminium-based reaction pathway.

Biginelli_Mechanism cluster_start Step 1: Iminium Formation cluster_addition Step 2: C-C Bond Formation cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde Aldehyde + H+ Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H2O Urea Urea Ketoester Ethyl Acetoacetate (Enol) Iminium->Ketoester Electrophilic Target Ureide Open-Chain Ureide Ketoester->Ureide Ureide->Ureide_c Conformational Change DHPM Final DHPM Product Ureide_c->DHPM Intramolecular Cyclization, -H2O

Caption: The accepted iminium-based mechanism for the Biginelli reaction.

Experimental Protocol

This protocol is designed to be a reliable and self-validating system. Adherence to stoichiometry and reaction conditions is key to achieving high yields and purity.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (10 mmol scale)Molar Eq.
This compound849035-71-8202.20 g/mol 2.02 g1.0
Ethyl Acetoacetate141-97-9130.14 g/mol 1.30 g (1.29 mL)1.0
Urea57-13-660.06 g/mol 0.90 g1.5
p-Toluenesulfonic acid (p-TSA) monohydrate6192-52-5190.22 g/mol 0.19 g0.1
Ethanol (Absolute)64-17-5-25 mL-
Step-by-Step Methodology

Protocol_Workflow start Start: Assemble Glassware reagents 1. Charge Reagents - Add Aldehyde (2.02g) - Add Ethyl Acetoacetate (1.30g) - Add Urea (0.90g) - Add Ethanol (25 mL) start->reagents catalyst 2. Add Catalyst - Add p-TSA (0.19g) reagents->catalyst reflux 3. Heat to Reflux - Set to ~80-85°C - Stir vigorously for 4-6 hours catalyst->reflux monitor 4. Monitor Reaction - Use TLC (e.g., 3:1 Hexane:EtOAc) - Check for disappearance of aldehyde reflux->monitor cool 5. Cool & Precipitate - Cool reaction to room temp. - Cool further in an ice bath (30 min) monitor->cool Reaction Complete filter 6. Isolate Product - Filter precipitate via vacuum filtration - Wash with cold ethanol cool->filter dry 7. Dry Product - Dry in vacuum oven at 40-50°C filter->dry end End: Characterize Product dry->end

Caption: Experimental workflow for the one-pot Biginelli synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.02 g, 10.0 mmol).

  • Addition of Reagents: Add ethyl acetoacetate (1.30 g, 10.0 mmol) and urea (0.90 g, 15.0 mmol) to the flask. An excess of urea is used to drive the reaction equilibrium towards the product.

  • Solvent and Catalyst: Add absolute ethanol (25 mL) to the flask, followed by the catalyst, p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

  • Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Reaction Monitoring (Trustworthiness Checkpoint): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light. The reaction is considered complete upon the disappearance of the starting aldehyde spot. The expected reaction time is typically 4-6 hours.

  • Isolation of Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at 40-50°C to a constant weight.

Expected Results & Characterization
  • Yield: Typically, this reaction provides good to excellent yields, often in the range of 75-90%.

  • Appearance: A white or off-white crystalline solid.

  • Characterization (Self-Validation): The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the synthesized structure.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups (e.g., N-H stretch, C=O stretch).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₅FN₂O₅S, MW: 370.35 g/mol ).

    • Melting Point: To assess the purity of the compound.

Conclusion

The Biginelli reaction provides a powerful and efficient one-pot pathway for the synthesis of dihydropyrimidinone derivatives. By employing this compound, researchers can readily access novel, functionalized heterocyclic compounds.[1][15] The strong electron-withdrawing nature of the substituents on the aromatic ring facilitates the key condensation step, making this substrate well-suited for this transformation. This protocol offers a robust and reproducible method for generating valuable scaffolds for further elaboration and screening in drug discovery programs.[2][4][16]

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Clark, J., Macquarrie, D., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Green Chemistry, 15(4), 879-887. (Note: Specific URL from Semantic Scholar is not a direct link to the paper, a general search would be needed by the user).
  • Patil, R. V., Chavan, J. U., Dalal, D. S., & Shinde, V. S. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
  • Azzopardi, J., & Vella, A. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698.
  • Verma, R., Kumar, R., & Singh, V. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, e2300008.
  • Hatamjafari, F. (2013). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Oriental Journal of Chemistry, 29(1), 145-147.
  • ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Retrieved from [Link]

  • Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
  • Kumar, V., & Aggarwal, M. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5877-5888.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15096.
  • Das, B., & Borah, P. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37375-37387.
  • ResearchGate. (n.d.). One-pot synthesis of dihydropyrimidinones. Retrieved from [Link]

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43.
  • Sharma, R., & Kumar, R. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42938-42946.
  • TMP Chem. (2021, December 30). Biginelli Reaction. YouTube. Retrieved from [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology, 2(2), 1-14.
  • Kumar, S., & Kumar, A. (2016). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Medicinal Chemistry Research, 25(1), 136-146.
  • Lin, W., & Chen, Y. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294-1298.
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • MDPI. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from [Link]

  • Ultrasonics Sonochemistry. (2018). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Reactions with 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with a Versatile Building Block

In the fast-paced environment of drug discovery and development, the efficiency of synthetic methodologies is paramount. 5-Fluoro-2-(methylsulfonyl)benzaldehyde stands as a crucial intermediate, possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule.[2][3] The aldehyde functionality serves as a versatile handle for various chemical transformations.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes. This rapid and efficient heating method often leads to higher yields, improved product purity, and is aligned with the principles of green chemistry by minimizing energy consumption and solvent use.[4] These application notes provide detailed protocols for leveraging the synergy between the valuable building block, this compound, and the enabling technology of microwave synthesis to accelerate the generation of novel chemical entities for biological screening.

Core Principles of Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions. This dielectric heating leads to a rapid and uniform temperature increase throughout the sample, avoiding hot spots and potential degradation of sensitive molecules. The ability to perform reactions in sealed vessels allows for temperatures to exceed the solvent's boiling point, further accelerating reaction rates.

Application Protocol 1: Microwave-Assisted Claisen-Schmidt Condensation for Chalcone Synthesis

Application Insight: Chalcones are important precursors for flavonoids and other biologically active heterocyclic compounds. The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction. Microwave irradiation significantly accelerates this reaction, often enabling solvent-free conditions and leading to high yields of the desired chalcone in minutes.[5][6]

Experimental Protocol:

Reaction: Synthesis of (E)-3-(5-Fluoro-2-(methylsulfonyl)phenyl)-1-(aryl)prop-2-en-1-one

  • Reagents:

    • This compound (1 mmol)

    • Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1 mmol)

    • Base (e.g., NaOH, KOH, or solid-supported base like NaOH-Al2O3) (catalytic to stoichiometric amount)

    • Solvent (Ethanol or solvent-free)

  • Procedure (Solvent-Free):

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1 mmol), the desired acetophenone (1 mmol), and a catalytic amount of solid sodium hydroxide on alumina.

    • Seal the vial with a Teflon septum and an aluminum crimp top.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a constant power (e.g., 100-300 W) to maintain a temperature of 100-120°C for 5-15 minutes. Reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the vial to room temperature using the instrument's cooling system.

    • Open the vial and dissolve the reaction mixture in a suitable solvent like ethyl acetate.

    • Filter to remove the solid support.

    • Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

AcetophenoneBasePower (W)Time (min)Temperature (°C)Yield (%)
AcetophenoneNaOH-Al2O31501011085-95
4'-MethoxyacetophenoneKOH1501211580-90
4'-ChloroacetophenoneNaOH-Al2O31501011082-92

Note: The above data are representative and may require optimization for specific substrates.

Causality Explanation: The electron-withdrawing nature of the fluoro and methylsulfonyl groups on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the acetophenone. Microwave heating rapidly brings the reactants to the required temperature, overcoming the activation energy barrier and significantly shortening the reaction time compared to conventional heating.[6]

Visualization:

Claisen_Schmidt_Workflow reagents This compound + Substituted Acetophenone + Base microwave Microwave Irradiation (100-120°C, 5-15 min) reagents->microwave Sealed Vial workup Work-up (Filtration, Extraction) microwave->workup Cooling purification Purification (Recrystallization/Chromatography) workup->purification product Chalcone Product purification->product

Caption: Workflow for Microwave-Assisted Claisen-Schmidt Condensation.

Application Protocol 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis

Application Insight: The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. Microwave irradiation has been shown to be highly effective in promoting this reaction, often with higher yields and shorter reaction times compared to classical methods.[7][8][9]

Experimental Protocol:

Reaction: Synthesis of 4-(5-Fluoro-2-(methylsulfonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reagents:

    • This compound (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst (e.g., Ytterbium triflate, p-Toluenesulfonic acid)[7]

    • Solvent (Ethanol or solvent-free)

  • Procedure (with Ethanol):

    • In a 10 mL microwave process vial with a magnetic stir bar, add this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of Ytterbium triflate (Yb(OTf)₃).[7]

    • Add 3 mL of ethanol.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant power to maintain a temperature of 120°C for 10-20 minutes.[8]

    • After completion, cool the reaction vial to room temperature.

    • The product often precipitates upon cooling. If not, the reaction mixture can be poured into cold water to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Further purification can be achieved by recrystallization from ethanol.

Data Presentation:

β-KetoesterUrea/ThioureaCatalystPower (W)Time (min)Temperature (°C)Yield (%)
Ethyl acetoacetateUreaYb(OTf)₃2001512080-90
Methyl acetoacetateUreap-TSA2001812075-85
Ethyl acetoacetateThioureaYb(OTf)₃2001512082-92

Note: The above data are representative and may require optimization.

Causality Explanation: The Biginelli reaction proceeds through a series of steps including condensation and cyclization. The acidic catalyst activates the aldehyde carbonyl for nucleophilic attack. Microwave heating accelerates all steps of this multi-component reaction, leading to a rapid formation of the dihydropyrimidinone product. The use of a sealed vessel allows the reaction to be performed at a temperature above the boiling point of ethanol, significantly increasing the reaction rate.[7][8]

Visualization:

Biginelli_Mechanism cluster_intermediates Key Intermediates A This compound I1 Acyliminium Ion A->I1 + H+ B Ethyl Acetoacetate I2 Open-chain intermediate B->I2 Enolate addition to I1 C Urea C->I1 Nucleophilic attack Product Dihydropyrimidinone I2->Product Cyclization & Dehydration

Caption: Simplified Mechanism of the Biginelli Reaction.

Application Protocol 3: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

Application Insight: The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs), which are known for their cardiovascular and other medicinal properties. Microwave irradiation provides a rapid and efficient method for the synthesis of these important heterocyclic scaffolds.[10][11][12]

Experimental Protocol:

Reaction: Synthesis of Diethyl 4-(5-fluoro-2-(methylsulfonyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reagents:

    • This compound (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (1.2 mmol) or aqueous ammonia

    • Solvent (Ethanol or solvent-free)

  • Procedure (Solvent-Free):

    • In a microwave-safe vial, combine this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

    • Thoroughly mix the reactants.

    • Seal the vial and place it in a dedicated microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 150-250 W) for 3-8 minutes.[12] The reaction temperature should be monitored.

    • After the reaction is complete, cool the vial to room temperature.

    • Add a small amount of ethanol to the reaction mixture and cool in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Recrystallize from ethanol to obtain the pure product.

Data Presentation:

Aldehydeβ-KetoesterAmmonia SourcePower (W)Time (min)Yield (%)
This compoundEthyl acetoacetateNH₄OAc200585-95
This compoundMethyl acetoacetateNH₄OAc200680-90
This compoundEthyl acetoacetateAq. NH₃200582-92

Note: The above data are representative and may require optimization.

Causality Explanation: The Hantzsch synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester and an ammonia source. Microwave irradiation accelerates the multiple condensation and cyclization steps involved in the formation of the dihydropyridine ring. The solvent-free approach is particularly "green" and simplifies the work-up procedure.[10][12]

Visualization:

Hantzsch_Workflow reactants This compound + 2x Ethyl Acetoacetate + Ammonium Acetate microwave Microwave Irradiation (Solvent-Free, 3-8 min) reactants->microwave Sealed Vial crystallization Crystallization (Ethanol) microwave->crystallization Cooling filtration Filtration & Drying crystallization->filtration product 1,4-Dihydropyridine filtration->product

Caption: Workflow for Microwave-Assisted Hantzsch Synthesis.

Conclusion and Future Outlook

The protocols outlined in these application notes demonstrate the potent combination of a versatile fluorinated and sulfonylated benzaldehyde with the speed and efficiency of microwave-assisted synthesis. These methods provide researchers in drug discovery and medicinal chemistry with rapid, reliable, and environmentally conscious pathways to a variety of heterocyclic scaffolds. The significant reduction in reaction times allows for the high-throughput synthesis of compound libraries, accelerating the identification of new lead compounds. Further exploration of other microwave-assisted multicomponent reactions and transition-metal-catalyzed cross-coupling reactions with this compound is anticipated to unlock even greater molecular diversity and pave the way for the discovery of novel therapeutics.

References

  • Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. (n.d.). Retrieved from [Link]

  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved from [Link]

  • Vanden Eynde, J. J., & Lewin, G. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(4), 865–877.
  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • Mucha, A., & Keglevich, G. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 134.
  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 1709-1717.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). SpringerPlus, 4, 213.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). ResearchGate. Retrieved from [Link]

  • Srivastava, Y. K. (2010). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry, 3(4), 883-885.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). PMC. Retrieved from [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2011). Molecules, 16(8), 6595–6606.
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). ArTS - UniTS. Retrieved from [Link]

  • Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... (n.d.). ResearchGate. Retrieved from [Link]

  • Leadbeater, N. E., & Williams, V. A. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 2138–2145.
  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. (2019). ResearchGate. Retrieved from [Link]

  • Jaufurally, S., Janvier, B., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 403.
  • A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). Unique Pub International. Retrieved from [Link]

  • Sarkar, L., & Nishad, A. R. (2019). Novel Methods of Knoevenagel Condensation.
  • Bhuiyan, M. M. H., Matin, M. M., Bithi, U. H., Alam, M. R., & Alam, M. A. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PMC. Retrieved from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). PMC. Retrieved from [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). PMC. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2022). PMC. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2018). Molecules, 23(11), 2963.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). Molecules, 27(19), 6667.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2010). PMC. Retrieved from [Link]

Sources

Flow Chemistry Applications of 5-Fluoro-2-(methylsulfonyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: A Convergence of a Versatile Building Block and a Powerful Technology

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency, safety, and precision is paramount. This guide focuses on the intersection of a high-value chemical intermediate, 5-Fluoro-2-(methylsulfonyl)benzaldehyde, and a transformative manufacturing technology, continuous flow chemistry.

This compound (CAS 849035-71-8) is a substituted aromatic aldehyde featuring three key functional groups that dictate its reactivity.[1][2] The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The fluorine atom, activated by the potent electron-withdrawing effect of the ortho-methylsulfonyl group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3] This unique combination makes it a valuable building block for synthesizing a range of complex molecules, particularly heterocyclic compounds with applications in medicinal chemistry.

Flow Chemistry , or continuous flow processing, conducts chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors.[4] Unlike traditional batch processing, which uses static vessels like round-bottom flasks, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and mixing.[5][6] This precise control leads to significant advantages, including enhanced safety by minimizing the volume of hazardous materials at any given time, improved reaction yields and selectivity, and seamless scalability from laboratory discovery to industrial production.[4][5]

This document provides detailed application notes and protocols for leveraging flow chemistry in transformations involving this compound, designed for researchers and process development chemists.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 849035-71-8[1]
Molecular Formula C₈H₇FO₃S[1]
Molecular Weight 202.20 g/mol [1]
Appearance White to off-white solidInferred
Functional Groups Aldehyde, Fluoro, Methylsulfonyl[2]

Application 1: High-Efficiency Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

The SNAr reaction is a cornerstone of aromatic chemistry, particularly for installing amine functionalities. The reaction of this compound with a primary or secondary amine is an ideal candidate for flow chemistry. The strong electron-withdrawing nature of the ortho-sulfonyl group significantly activates the C-F bond towards nucleophilic attack.

Why Flow Chemistry?

  • Enhanced Heat Transfer: SNAr reactions can be exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of thermal hotspots and minimizing byproduct formation.[5]

  • Precise Temperature Control: The ability to precisely control the temperature allows for the use of higher temperatures than in batch, significantly accelerating the reaction rate while maintaining selectivity.[7]

  • Rapid Mixing: Efficient micromixing ensures a homogeneous reaction mixture, preventing localized excesses of reagents and improving overall yield and purity.[5]

  • Safety: By generating the product continuously in small volumes, the accumulation of large quantities of potentially hazardous materials is avoided.[4][6]

sn_ar_reaction cluster_reagents Reagent Delivery reagent1 This compound (Solution A) pumpA Pump A reagent1->pumpA reagent2 Amine Nucleophile (R¹R²NH) (Solution B) pumpB Pump B reagent2->pumpB product 2-((R¹R²)-amino)-5-fluoro benzaldehyde derivative mixer pumpA->mixer 0.5 mL/min pumpB->mixer 0.5 mL/min reactor Heated Coil Reactor (PFR) mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for a continuous SNAr reaction.
Protocol: Continuous Synthesis of N-benzyl-2-(methylsulfonyl)-5-fluorobenzylamine

This protocol describes the reaction of this compound with benzylamine as a model nucleophile.

Materials and Reagents

ReagentSupplierGradePurpose
This compoundCommercially Available>98%Starting Material
BenzylamineCommercially Available>99%Nucleophile
Diisopropylethylamine (DIPEA)Commercially Available>99%Non-nucleophilic base
Acetonitrile (MeCN)Commercially AvailableAnhydrousSolvent

Flow Reactor Setup

  • Pumps: Two high-pressure liquid chromatography (HPLC) pumps or equivalent syringe pumps.

  • Mixing Point: A T-mixer or static mixer.

  • Reactor: A 10 mL stainless steel or PFA coil reactor housed in a temperature-controlled module (e.g., column heater).

  • Back-Pressure Regulator (BPR): A 100 psi (approx. 7 bar) BPR to ensure the solvent remains in the liquid phase.

  • Collection: A collection vial for the product stream.

Step-by-Step Methodology

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.

    • Solution B: Prepare a solution containing benzylamine (0.22 M, 1.1 eq) and DIPEA (0.3 M, 1.5 eq) in anhydrous acetonitrile. Degas both solutions by sparging with nitrogen for 15 minutes.

  • System Priming:

    • Assemble the flow system as shown in the diagram above.

    • Prime both pump lines with pure acetonitrile at a flow rate of 1.0 mL/min for 5 minutes to ensure the system is free of air and filled with solvent.

  • Reaction Execution:

    • Set the reactor temperature to 120 °C.

    • Set Pump A (Solution A) and Pump B (Solution B) to a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min.

    • The residence time in the 10 mL reactor will be 10 minutes (Reactor Volume / Total Flow Rate).

    • Allow the system to reach a steady state by running for at least three residence times (30 minutes) and collecting the initial output as waste.

  • Product Collection and Analysis:

    • Once at a steady state, collect the product stream in a flask.

    • In-line Analysis (Optional): If available, an in-line FTIR or UV-Vis detector can be placed after the BPR to monitor the reaction in real-time by observing the disappearance of the starting material or the appearance of the product.

    • Work-up: Evaporate the solvent from the collected fraction under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography if necessary, although flow synthesis often yields products of high purity.[8]

Expected Results & Optimization

ParameterRangeEffect
Temperature 80 - 150 °CHigher temperatures increase reaction rate but may lead to side reactions.
Residence Time 5 - 20 minLonger residence times increase conversion but reduce throughput.
Equivalents of Amine 1.1 - 1.5 eqA slight excess of the amine ensures complete consumption of the limiting reagent.

This protocol is expected to provide the desired product in high yield (>90%) and purity, demonstrating a safe and efficient alternative to batch processing.

Application 2: Telescoped Knoevenagel Condensation and Continuous Reduction

Principle and Rationale

This application showcases one of the most powerful features of flow chemistry: the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates.[6] We will first perform a Knoevenagel condensation of this compound with ethyl 2-cyanoacetate, followed by an immediate in-line hydrogenation of the resulting electron-deficient alkene.

Why Flow Chemistry?

  • Intermediate Handling: The intermediate, an electron-deficient and potentially reactive Michael acceptor, is generated and consumed in situ, avoiding the need for isolation and purification, which can be time-consuming and lead to product loss.[6]

  • Process Intensification: Combining two synthetic steps into one continuous operation dramatically reduces process time, solvent usage, and waste generation.

  • Access to High-Pressure Reactions: The second step, catalytic hydrogenation, often requires high pressures of hydrogen gas. Flow reactors are ideally suited for safely handling high-pressure gas-liquid reactions.[9]

multistep_flow reagentA Aldehyde Solution (this compound) pumpA Pump A reagentA->pumpA reagentB Active Methylene Solution (Ethyl 2-cyanoacetate + Base) pumpB Pump B reagentB->pumpB reagentC Hydrogen Gas (H₂) mixer1 pumpA->mixer1 pumpB->mixer1 reactor1 Reactor 1 (PFR) Knoevenagel Condensation mixer1->reactor1 gas_mixer Gas-Liquid Mixer reactor1->gas_mixer Intermediate reactor2 Reactor 2 (Packed Bed) Pd/C Hydrogenation gas_mixer->reactor2 h2_source H₂ Source h2_source->gas_mixer bpr Back-Pressure Regulator (BPR) reactor2->bpr collection Final Product Collection bpr->collection

Caption: A telescoped two-step continuous synthesis.
Protocol: Synthesis of Ethyl 2-cyano-3-(5-fluoro-2-(methylsulfonyl)phenyl)propanoate

Materials and Reagents

ReagentSupplierGradePurpose
This compoundCommercially Available>98%Starting Material
Ethyl 2-cyanoacetateCommercially Available>98%Active Methylene Cmpd.
PiperidineCommercially Available>99%Base Catalyst
Palladium on Carbon (10% Pd/C)Commercially Available-Hydrogenation Catalyst
Hydrogen Gas (H₂)Gas SupplierHigh PurityReducing Agent
Ethanol (EtOH)Commercially AvailableAnhydrousSolvent

Flow Reactor Setup

  • Pumps: Two HPLC pumps.

  • Reactors:

    • Reactor 1: A 5 mL PFA coil reactor at room temperature for the Knoevenagel condensation.

    • Reactor 2: A packed-bed reactor (e.g., an Omnifit® column) filled with 10% Pd/C catalyst, or a commercial hydrogenation flow reactor (e.g., H-Cube®).

  • Gas Introduction: A T-mixer designed for gas-liquid mixing and a mass flow controller for hydrogen.

  • BPR: A 150 psi (approx. 10 bar) BPR.

Step-by-Step Methodology

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in ethanol.

    • Solution B: Prepare a solution of ethyl 2-cyanoacetate (0.55 M, 1.1 eq) and piperidine (0.05 M, 0.1 eq) in ethanol.

  • System Priming:

    • Assemble the system as per the diagram. Prime the liquid lines with ethanol.

    • Pressurize the system with nitrogen first to check for leaks before introducing hydrogen.

  • Reaction Execution (Knoevenagel Condensation):

    • Set Pump A and Pump B to a flow rate of 0.25 mL/min each (total flow rate of 0.5 mL/min).

    • The residence time in Reactor 1 (5 mL) will be 10 minutes, which is typically sufficient for the Knoevenagel condensation to reach completion at room temperature.

  • Reaction Execution (Hydrogenation):

    • The stream exiting Reactor 1 is mixed with hydrogen gas, introduced at a pressure controlled by the BPR (10 bar).

    • This gas-liquid mixture flows through Reactor 2 (packed-bed reactor) which is gently heated to 50 °C to increase the rate of hydrogenation.

    • The residence time in the packed-bed reactor will depend on its void volume but should be targeted for 5-10 minutes.

  • Product Collection and Analysis:

    • After allowing the system to stabilize (approx. 30-40 minutes), begin collecting the product stream. The outlet will be a biphasic mixture of liquid product solution and excess hydrogen gas, which should be safely vented.

    • The progress of both reactions can be monitored by taking samples at a sampling point between the two reactors (if available) and at the final outlet, followed by analysis using LC-MS or GC-MS.

Expected Results & Optimization

This telescoped process is designed to convert this compound directly into the saturated propanoate derivative in a single, automated operation. Key optimization parameters include the catalyst loading in the packed-bed reactor, hydrogen pressure, and the temperature of the hydrogenation step. This approach exemplifies the principles of green chemistry by reducing waste, minimizing manual handling, and improving overall process efficiency.[3]

Conclusion and Future Outlook

The application of continuous flow chemistry to transformations involving this compound offers significant advantages over traditional batch methods. The protocols detailed herein for SNAr and a telescoped condensation-reduction sequence demonstrate how flow technology can enhance safety, increase efficiency, and provide superior process control.[6][8] These methods are not merely theoretical exercises; they are grounded in the established benefits of flow processing and represent robust starting points for process development.[5][7] As the pharmaceutical and chemical industries continue to embrace process intensification and green chemistry, the synergy between versatile building blocks like this compound and enabling technologies like flow chemistry will be crucial for driving innovation and developing the manufacturing processes of the future.

References

  • Ley, S. V., & Baxendale, I. R. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. ACS Publications. Available at: [Link]

  • NJ Bio, Inc. Flow Chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing. Available at: [Link]

  • Singh, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH). Available at: [Link]

  • Nature Protocols. (2014). The assembly and use of continuous flow systems for chemical synthesis. Available at: [Link]

  • Google Patents. (2023). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]

  • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • Vapourtec. Flow Chemistry Applications | Continuous Processing. Available at: [Link]

  • ResearchGate. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (2021). Continuous flow synthesis enabling reaction discovery. Available at: [Link]

  • Virginia Commonwealth University. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link]

  • Google Patents. (2022). CN115043791B - Method for preparing 2-methylsulfonyl-5-trifluoromethyl-1, 3, 4-thiadiazole by continuous oxidation.
  • Almac Group. From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 5-Fluoro-2-(methylsulfonyl)benzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS: 849035-71-8).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive building block in condensation reactions.

The unique structure of this compound, featuring two powerful electron-withdrawing groups (EWGs)—a fluorine atom and a methylsulfonyl group—renders its aldehyde functionality exceptionally electrophilic. This high reactivity is advantageous for forming new carbon-carbon or carbon-nitrogen bonds, often leading to excellent yields in reactions like the Knoevenagel condensation.[2] However, this same electronic profile creates pathways for specific and sometimes unexpected side reactions.

This document provides in-depth troubleshooting guides and FAQs to help you diagnose issues, optimize your reaction conditions, and maximize the yield and purity of your desired products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes rooted in the substrate's chemical nature and providing actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Low yield of the desired product with a complex mixture of byproducts, including a higher molecular weight species. 1. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is attached to an electron-deficient ring, activated by the potent ortho-methylsulfonyl and para-aldehyde EWGs. Strong bases or nucleophiles (e.g., carbanions from deprotonated active methylene compounds, strong amine bases) can displace the fluoride ion. 2. Michael Addition of Nucleophile to Product: The desired α,β-unsaturated product is a Michael acceptor. A second molecule of the deprotonated active methylene compound can add to this product, leading to a 1,4-adduct byproduct.For SNAr:Use Milder Bases: Switch from strong bases (e.g., alkoxides, hydroxides) to weaker organic bases like piperidine, pyridine, or inorganic bases like K₂CO₃. These are typically sufficient to deprotonate active methylene compounds for a Knoevenagel condensation without promoting SNAr.[3] • Control Temperature: Lower the reaction temperature. SNAr reactions have a higher activation energy than the desired condensation; running the reaction at room temperature or 0 °C can significantly suppress this side reaction. For Michael Addition:Adjust Stoichiometry: Use a slight excess of the aldehyde (1.1-1.2 equivalents) relative to the active methylene compound to ensure the nucleophile is consumed preferentially in the initial condensation step. • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting material and formation of the product.[4] Stop the reaction as soon as the starting aldehyde is consumed to prevent the product from reacting further.
Reaction stalls and fails to proceed to completion, even after extended reaction times. 1. Inappropriate Catalyst/Base: The chosen base may be too weak to efficiently deprotonate the active methylene compound, leading to a slow or stalled reaction.[5] 2. Formation of a Stable Hemiaminal Intermediate: In reactions with primary or secondary amines (e.g., Schiff base formation), the initial tetrahedral hemiaminal intermediate may be stabilized and fail to dehydrate to the final imine product.[6] 3. Poor Solubility: One of the reactants or the catalyst may have poor solubility in the chosen solvent, limiting the reaction rate.For Catalyst Issues:Screen Catalysts: Test a panel of weak bases. For Knoevenagel condensations, a combination of piperidine with a catalytic amount of acetic acid can be effective.[2] • Ensure Catalyst Quality: Use a fresh bottle of the amine catalyst, as degradation can reduce activity. For Stable Intermediates:Promote Dehydration: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction. Alternatively, perform the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove the water formed.[5] For Solubility Issues:Solvent Screening: Test different solvents. While ethanol is common, polar aprotic solvents like acetonitrile or DMF can sometimes improve outcomes. For water removal strategies, toluene is a standard choice.[4]
A significant amount of 5-Fluoro-2-(methylsulfonyl)benzoic acid is isolated as a byproduct. Oxidation of the Aldehyde: The highly activated aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, particularly if the reaction is run at elevated temperatures with exposure to atmospheric oxygen.Use an Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure throughout the experiment. • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by sparging with an inert gas or through freeze-pump-thaw cycles.
Visualizing Reaction Pathways

The following diagram illustrates the intended reaction pathway versus the common side reactions encountered with this compound.

G cluster_start Reactants cluster_desired Desired Reaction cluster_side Side Reactions Start This compound + Nucleophile (Nu-H) DesiredProduct Condensation Product (e.g., α,β-unsaturated system) Start->DesiredProduct Weak Base, Controlled Temp. SNAr SNAr Product (Fluorine displaced by Nu) Start->SNAr Strong Base / High Temp. Oxidation Carboxylic Acid Byproduct (Oxidation of Aldehyde) Start->Oxidation Presence of O2 Michael Michael Adduct (1,4-addition of Nu-H to product) DesiredProduct->Michael Excess Nucleophile

Caption: Primary reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What makes the aldehyde group in this compound so reactive? A1: The reactivity stems from the strong, cumulative electron-withdrawing inductive and resonance effects of the ortho-methylsulfonyl group and the para-fluoro group. These groups pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde. This increases the partial positive charge on the carbonyl carbon, making it a much more potent electrophile and highly susceptible to attack by nucleophiles.[2]

Q2: What are the best general-purpose bases for Knoevenagel condensations with this substrate? A2: Weak organic bases are highly recommended to balance reactivity with selectivity. Piperidine is the most common and effective catalyst.[3][5] Pyridine and ammonium salts (like ammonium acetate) are also good alternatives. These bases are strong enough to deprotonate common active methylene compounds (like malononitrile or dialkyl malonates) but mild enough to minimize the risk of SNAr and self-condensation.[3]

Q3: How can I effectively monitor the reaction to prevent byproduct formation? A3: Thin-Layer Chromatography (TLC) is the most practical and effective method.[4] Spot the reaction mixture alongside pure samples of your starting aldehyde and active methylene compound. A well-chosen solvent system (e.g., hexane/ethyl acetate) will allow you to visualize the consumption of reactants and the appearance of the product spot. This allows you to halt the reaction at the optimal time, preventing further reactions of the desired product, such as Michael addition.

Q4: Is the methylsulfonyl group stable under typical condensation conditions? A4: Yes, the methylsulfonyl group is generally very robust and stable under the mild basic and neutral conditions used for most condensation reactions. It is resistant to hydrolysis under these conditions. However, prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided as a general precaution.

Q5: Is it ever appropriate to use strong bases like sodium hydride (NaH), sodium hydroxide (NaOH), or lithium diisopropylamide (LDA)? A5: It is strongly discouraged. Using such powerful bases will almost certainly lead to side reactions. They will aggressively deprotonate the active methylene compound, but the resulting highly reactive carbanion is very likely to act as a nucleophile in an SNAr reaction, displacing the fluoride.[3] Furthermore, strong bases can promote unwanted self-condensation or decomposition of the aldehyde.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with low reaction yields.

G Start Low Yield / Complex Mixture CheckPurity Are starting materials pure? Start->CheckPurity CheckTLC Analyze crude mixture by TLC/LCMS. What is present? CheckPurity->CheckTLC Yes Purify Purify starting materials and repeat reaction. CheckPurity->Purify No UnreactedSM UnreactedSM CheckTLC->UnreactedSM Mainly Unreacted Starting Material HighMW HighMW CheckTLC->HighMW Higher MW Byproducts PolarByproduct PolarByproduct CheckTLC->PolarByproduct New Polar Byproduct InactiveCatalyst InactiveCatalyst UnreactedSM->InactiveCatalyst Possible Cause: Catalyst/Reaction Conditions SNArMichael SNArMichael HighMW->SNArMichael Possible Cause: SNAr or Michael Addition Oxidation Oxidation PolarByproduct->Oxidation Possible Cause: Oxidation to Carboxylic Acid SolutionCatalyst SolutionCatalyst InactiveCatalyst->SolutionCatalyst Solution: 1. Use fresh, milder base (piperidine). 2. Add dehydrating agent (sieves). 3. Screen solvents (Toluene, EtOH). InactiveCatalyst->SolutionCatalyst SolutionHighMW SolutionHighMW SNArMichael->SolutionHighMW Solution: 1. Lower reaction temperature. 2. Use a weaker base. 3. Adjust stoichiometry (excess aldehyde). 4. Monitor closely via TLC. SNArMichael->SolutionHighMW SolutionOxidation SolutionOxidation Oxidation->SolutionOxidation Solution: 1. Run reaction under N2/Argon. 2. Use degassed solvents. Oxidation->SolutionOxidation

Caption: A troubleshooting workflow for diagnosing low-yield reactions.

Key Experimental Protocols

The following protocols provide detailed, validated methodologies for common and troubleshooting experiments.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol outlines a standard procedure for the Knoevenagel condensation, optimized to minimize side reactions.

Materials:

  • This compound (1.0 mmol, 202.2 mg)

  • Malononitrile (1.05 mmol, 69.4 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL), reagent grade

  • 25 mL round-bottom flask with magnetic stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To the 25 mL round-bottom flask, add this compound and malononitrile.

  • Add 10 mL of ethanol to the flask, followed by the addition of piperidine with gentle swirling.

  • Stir the reaction mixture at room temperature. The product often begins to precipitate within 1-2 hours.

  • Monitor the reaction progress by TLC (eluent: 7:3 Hexane:Ethyl Acetate). Check for the disappearance of the starting aldehyde spot.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol (2 x 3 mL).

  • Dry the product under vacuum to obtain the purified 2-((5-fluoro-2-(methylsulfonyl)phenyl)methylene)malononitrile.

Protocol 2: Troubleshooting via Systematic Reaction Screening

When encountering persistent issues, a systematic screening of conditions is the most efficient troubleshooting method.

Objective: To identify the optimal base and solvent combination for the condensation reaction.

Setup:

  • Prepare a stock solution of this compound and the active methylene partner in a suitable solvent (e.g., Dichloromethane or Toluene).

  • Arrange an array of small reaction vials (e.g., 1-dram vials) with stir bars.

Procedure:

  • Aliquot a precise volume of the reactant stock solution into each vial.

  • To each vial, add a different solvent to be tested (e.g., Ethanol, Toluene, Acetonitrile, THF).

  • To each solvent set, add a different catalyst to be tested (e.g., Piperidine, Pyridine, Triethylamine, K₂CO₃). Ensure molar equivalents are consistent.

  • Run all reactions at room temperature and monitor each by TLC at set time intervals (e.g., 1h, 3h, 6h, 24h).

  • Analyze the TLC plates to compare the rate of product formation and the emergence of any byproducts across the different conditions.

  • The condition that provides the cleanest conversion to the product in a reasonable timeframe is selected for scale-up.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
  • BenchChem Technical Support Team. (2025, December).
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
  • Pourmousavi, S. A., et al. (2015). An efficient protocol for the synthesis of N-sulfonyl imines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

  • Altmann, S., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • Slanina, Z., et al. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile reagent.

Introduction: Understanding the Reactivity of this compound

This compound is a unique building block in organic synthesis, prized for its distinct reactivity profile. The presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position and a fluorine atom at the meta position to the aldehyde significantly influences its chemical behavior. The methylsulfonyl group enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key advantage in many synthetic transformations.

This guide will explore common reactions involving this compound, providing practical advice to overcome challenges and optimize outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during reactions with this compound.

Low or No Product Yield

Q: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Insufficient Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can interfere with the reaction.[1]

  • Inadequate Activation of Nucleophile: For reactions involving nucleophiles like amines or alcohols, ensure complete deprotonation or activation. The choice of base and reaction conditions are critical.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. A stepwise increase of 5-10°C while monitoring the reaction progress can be beneficial. However, excessive heat can lead to degradation, so careful optimization is necessary.

  • Steric Hindrance: The bulky methylsulfonyl group at the ortho position can sterically hinder the approach of the nucleophile.[2][3] Consider using less bulky reagents or catalysts if possible.

  • Improper Solvent Choice: The solvent plays a crucial role in reaction kinetics. Ensure you are using a solvent appropriate for the specific reaction type. For instance, polar apathetic solvents are often preferred for nucleophilic aromatic substitution reactions.

Formation of Multiple Products/Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

A: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:

  • Temperature Control: Side reactions often have different activation energies than the desired reaction. Lowering the reaction temperature can sometimes favor the desired product.

  • Order of Reagent Addition: The sequence in which reagents are added can significantly impact the outcome. Adding a highly reactive reagent slowly and at a low temperature can minimize side reactions.[1]

  • Catalyst Selection: The choice of catalyst can greatly influence the selectivity of a reaction. Researching catalysts that are known to favor the desired transformation is recommended.

  • Protection of Functional Groups: If other functional groups in your starting materials are reactive under the reaction conditions, consider using protecting groups.

Product Degradation

Q: My desired product seems to be degrading during the reaction or workup. What steps can I take to prevent this?

A: Product degradation can be a significant issue, especially with sensitive molecules.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.[1]

  • Mild Workup Conditions: During the workup, avoid harsh acidic or basic conditions if your product is sensitive to them. A neutral quench and extraction are often preferable.

  • Inert Atmosphere: If your product is sensitive to oxidation, perform the reaction and workup under an inert atmosphere of nitrogen or argon.

  • Purification Strategy: Choose a purification method that is appropriate for the stability of your compound. For thermally sensitive compounds, avoid high temperatures during distillation by using a lower vacuum.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

A1: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin and eye irritation.[5] Refer to the material safety data sheet (MSDS) for detailed safety information.

Q2: How does the methylsulfonyl group affect the reactivity of the aldehyde?

A2: The methylsulfonyl group is a potent electron-withdrawing group.[4] This effect significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[4]

Q3: What are some common reactions where this compound is used?

A3: This compound is a versatile building block used in various reactions, including:

  • Wittig Reaction: To form alkenes.[6][7]

  • Knoevenagel Condensation: To synthesize α,β-unsaturated compounds.[8][9]

  • Reductive Amination: To produce secondary and tertiary amines.[10][11]

  • Nucleophilic Aromatic Substitution: Where the fluorine atom can be displaced by a nucleophile, although this is less common due to the deactivating effect of the other substituents on the ring for this specific reaction.

Q4: What are typical storage conditions for this compound?

A4: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. Some suppliers recommend cold-chain transportation.[12]

Experimental Protocols and Optimization Strategies

This section provides detailed protocols for common reactions involving this compound, along with optimization tips.

Protocol 1: Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes to alkenes.[6][7]

Reaction Scheme:

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

  • Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization Table for Wittig Reaction:

ParameterRecommendationRationale
Base n-BuLi, NaH, KHMDSStrong bases are required to deprotonate the phosphonium salt. The choice may influence stereoselectivity.
Solvent Anhydrous THF, DioxaneAprotic solvents are necessary to prevent quenching of the strong base and ylide.
Temperature 0 °C to room temperatureLower temperatures can improve stereoselectivity (Z-alkene formation with non-stabilized ylides).
Reaction Time 2-12 hoursMonitor by TLC to determine the optimal time and avoid side reactions.

Troubleshooting the Wittig Reaction:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will quench the base and ylide.

  • Formation of Triphenylphosphine Oxide as the Main Product: This indicates that the ylide may have decomposed before reacting with the aldehyde. Prepare the ylide at a low temperature and use it immediately.

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration.[8][9]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine, pyrrolidine, or ammonium acetate (0.1-0.2 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purification: Recrystallize the crude product or purify by column chromatography.

Optimization Table for Knoevenagel Condensation:

ParameterRecommendationRationale
Base Catalyst Piperidine, Pyrrolidine, Ammonium AcetateWeak bases are typically sufficient to catalyze the reaction.
Solvent Ethanol, Toluene, AcetonitrileThe choice of solvent can affect reaction rate and product solubility.
Temperature Room temperature to refluxHigher temperatures can accelerate the reaction but may also promote side reactions.
Water Removal Dean-Stark trap (for toluene)Removal of water can drive the equilibrium towards the product.

Troubleshooting the Knoevenagel Condensation:

  • Reaction Stalls: If the reaction does not go to completion, try increasing the amount of catalyst or switching to a stronger base. Heating the reaction may also be necessary.

  • Michael Addition Side Product: In some cases, a second molecule of the active methylene compound can add to the α,β-unsaturated product. Using a stoichiometric amount of the active methylene compound can help to minimize this.

Protocol 3: Reductive Amination

Reductive amination is a method to form amines from carbonyl compounds.[10][11]

Reaction Scheme:

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Optimization Table for Reductive Amination:

ParameterRecommendationRationale
Reducing Agent NaBH4, NaBH3CN, STABThe choice of reducing agent depends on the pH stability of the imine and other functional groups. STAB is often preferred for its mildness and effectiveness at slightly acidic pH.
Solvent Methanol, Dichloromethane, DichloroethaneThe solvent should be compatible with both the imine formation and reduction steps.
pH Slightly acidic (pH 4-6)Catalyzes imine formation without significantly decomposing the reducing agent.
Drying Agent Molecular sievesCan be added during imine formation to drive the equilibrium forward.

Troubleshooting Reductive Amination:

  • Formation of Alcohol Byproduct: This indicates that the aldehyde is being reduced before imine formation. Ensure the imine is pre-formed before adding the reducing agent, or use a milder reducing agent like STAB that is less likely to reduce the aldehyde.

  • Low Conversion: The imine formation may be slow. Adding a catalytic amount of acid or a drying agent can help.

Visualizing Reaction Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Reagents glassware Assemble Dry Glassware reagents->glassware inert Establish Inert Atmosphere glassware->inert dissolve Dissolve Starting Materials inert->dissolve add_reagent Add Reagents/Catalyst dissolve->add_reagent monitor Monitor by TLC/LC-MS add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for organic synthesis.

Troubleshooting Decision Tree

G cluster_purity Reagent Purity cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_temp Is Temperature Optimal? start->check_temp check_solvent Is Solvent Appropriate? start->check_solvent check_stoich Check Stoichiometry start->check_stoich check_base Is Base/Catalyst Active? start->check_base purify_reagents Purify Reagents check_purity->purify_reagents increase_temp Increase Temperature Incrementally check_temp->increase_temp change_solvent Screen Different Solvents check_solvent->change_solvent adjust_stoich Adjust Reagent Ratios check_stoich->adjust_stoich use_fresh_reagent Use Fresh/New Base or Catalyst check_base->use_fresh_reagent

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • The Potent Electron-Withdrawing Influence of the Methylsulfonyl Group on Benzaldehyde Derivatives: A Technical Guide - Benchchem. (n.d.).
  • 4-Bromo-2-(methylsulfonyl)benzaldehyde as a building block in organic synthesis - Benchchem. (n.d.).
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound (C8H7FO3S) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]

  • Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem. (n.d.).
  • This compound - Amerigo Scientific. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14). Retrieved January 11, 2026, from [Link]

  • (PDF) 4-(Methylsulfonyl)benzaldehyde - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). Retrieved January 11, 2026, from [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde - Benchchem. (n.d.).
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved January 11, 2026, from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 11, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Guide | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent applications of the Wittig reaction in alkaloid synthesis - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved January 11, 2026, from [Link]

  • Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2018, August 7). Retrieved January 11, 2026, from [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]

  • Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (n.d.).
  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts - UniTo. (n.d.). Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fluorouracil - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate.[1][2] The methodologies and advice presented herein are grounded in established chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.

I. Understanding the Compound and Potential Impurities

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Impurities can arise from various sources, including starting materials, side reactions, and degradation.

Common Precursors and Synthesis-Related Impurities:

The synthesis of this compound often involves the oxidation of the corresponding thioether, 5-Fluoro-2-(methylthio)benzaldehyde. A plausible synthetic route could also start from p-chlorobenzaldehyde, which undergoes nucleophilic substitution with sodium methyl mercaptide followed by oxidation.[3]

Potential impurities may include:

  • Unreacted Starting Material: 5-Fluoro-2-(methylthio)benzaldehyde.

  • Over-oxidation Product: 5-Fluoro-2-(methylsulfonyl)benzoic acid, resulting from the oxidation of the aldehyde group.

  • Incomplete Oxidation Product: 5-Fluoro-2-(methylsulfinyl)benzaldehyde (the sulfoxide intermediate).

  • Residual Solvents and Reagents: From the reaction and workup steps.

  • Desfluoro Impurities: Impurities lacking the fluorine atom, which can arise from impurities in the starting materials.[4][5]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Q1: My final product shows a broad melting point range or is an oil, suggesting the presence of impurities. How can I effectively purify it?

A1: Oiling out or a broad melting point indicates significant impurities. A multi-step purification strategy is often necessary.

Initial Assessment:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to visualize the number of components.[6] The desired product, being a polar aldehyde, should have a moderate Rf value.

  • Proton NMR (¹H NMR): Check for characteristic impurity peaks. For instance, the presence of a carboxylic acid proton (broad singlet >10 ppm) would indicate the benzoic acid impurity.

Recommended Purification Workflow:

  • Caption: Decision workflow for purification strategy.

Step-by-Step Protocols:

  • Protocol 1: Acidic Impurity Removal (Bicarbonate Wash)

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate.[7] Observe for any effervescence (CO₂ evolution), which indicates the neutralization of acidic impurities. Continue washing until no more gas evolves.

    • Separate the organic layer and wash it with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Protocol 2: Column Chromatography Column chromatography is highly effective for separating compounds with different polarities.[6]

    • Stationary Phase: Silica gel is a common choice.[6]

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.[7]

    • Monitoring: Monitor the elution of compounds using TLC.[6] The aldehyde should elute before the more polar carboxylic acid.

Q2: I'm performing a column chromatography, but the separation is poor, or the product seems to be degrading on the column.

A2: Poor separation or degradation on silica gel can be problematic for aldehydes.

Troubleshooting Steps:

  • Deactivation of Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[7] Consider deactivating the silica by adding a small amount of triethylamine (e.g., 1%) to your eluent. However, be cautious as this can sometimes cause decomposition.[7]

  • Alternative Adsorbents: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).

  • Solvent System Optimization: The choice of solvent is crucial.[6] Experiment with different solvent systems using TLC to find the optimal separation conditions before running the column.

Q3: Recrystallization is yielding very low recovery of my product.

A3: Low recovery in recrystallization is usually due to the choice of solvent or the procedure itself. [8]

Optimization of Recrystallization: [9][10][11]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

    • Good Single Solvents to Try: Ethanol, isopropanol, or toluene.

    • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective.[12] For example, dissolve the compound in a small amount of a "good" solvent (like acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (like hexanes or water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12]

  • Procedural Tips for Maximizing Yield:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[8]

    • Minimize the amount of cold solvent used to wash the crystals during filtration.[8]

Solvent System Comments
Ethanol/WaterA common choice for moderately polar compounds.
Hexane/Ethyl AcetateGood for compounds with intermediate polarity.[12]
TolueneCan be effective for aromatic compounds.
  • Table 1: Common Solvent Systems for Recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should be looking for?

A1: The most likely and often most difficult to remove impurity is the corresponding carboxylic acid: 5-Fluoro-2-(methylsulfonyl)benzoic acid . This is due to the susceptibility of the aldehyde group to air oxidation.[7]

Q2: Can I use a bisulfite extraction to purify my aldehyde?

A2: Yes, bisulfite extraction is a classic and highly effective chemical method for separating aldehydes from mixtures.[13][14]

Mechanism of Bisulfite Extraction: The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by adding a base.[13][14]

Bisulfite_Extraction Crude Crude Product in Organic Solvent SepFunnel Separatory Funnel Crude->SepFunnel Shake Shake Vigorously SepFunnel->Shake AqBisulfite Add Saturated Aq. NaHSO₃ AqBisulfite->SepFunnel Separate Separate Layers Shake->Separate Organic Organic Layer (Non-aldehydic impurities) Separate->Organic Aqueous Aqueous Layer (Aldehyde-bisulfite adduct) Separate->Aqueous Basify Add Base (e.g., NaOH) Aqueous->Basify Regenerated Regenerated Pure Aldehyde Basify->Regenerated Extract Extract with Organic Solvent Regenerated->Extract

  • Caption: Workflow for bisulfite extraction of aldehydes.

Protocol 3: Purification via Bisulfite Adduct Formation [14]

  • Dissolve the crude product in a suitable solvent like methanol.[14]

  • Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[14]

  • Add deionized water and an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes) and shake.[14]

  • Separate the aqueous layer containing the bisulfite adduct.

  • To regenerate the aldehyde, carefully add a base (e.g., sodium hydroxide) to the aqueous layer until the solution is basic.

  • Extract the regenerated pure aldehyde with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

Q3: What analytical techniques are best for assessing the final purity?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the purity and detecting non-volatile impurities.[15]

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the desired product and identify and quantify impurities. The fluorine NMR will be particularly informative for detecting any desfluoro species.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.[15]

IV. References

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online forum post]. Available at: [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Available at: [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? [Online forum post]. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. [PDF document]. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7FO3S, 1 gram. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. Available at: [Link]

  • PubMed Central. (2021, October 22). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available at: [Link]

  • PubChem. (2026, January 3). 3-Fluoro-5-methoxy-4-(methylthio)benzaldehyde. Available at: [Link]

  • PubMed. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Available at: [Link]

  • PubMed. (n.d.). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Available at: [Link]

  • National Institutes of Health. (n.d.). 5-Fluorosalicylaldehyde. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde. Available at:

  • ResearchGate. (2025, August 10). (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Available at: [Link]

  • Semantic Scholar. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available at: [Link]

  • National Institutes of Health. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC. Available at: [Link]

Sources

Preventing decomposition of 5-Fluoro-2-(methylsulfonyl)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-(methylsulfonyl)benzaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide Senior Application Scientist-level insights into the stability of this reagent and to offer practical, field-proven solutions to prevent its decomposition during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an aromatic aldehyde containing both a fluorine atom and a methylsulfonyl group.[1][2] These features make it a valuable building block in medicinal chemistry and drug development. The sulfonyl group is a key pharmacophore in many therapeutic agents, while the fluorine atom can enhance metabolic stability and binding affinity.[3] However, the combination of an electron-withdrawing sulfonyl group and a reactive aldehyde moiety presents unique stability challenges.

Q2: My stored this compound has developed a white precipitate. What is it?

The white precipitate is most likely the corresponding carboxylic acid, 5-fluoro-2-(methylsulfonyl)benzoic acid. Benzaldehydes are notoriously susceptible to air oxidation, a common decomposition pathway that occurs upon exposure to oxygen.[4][5][6] This process can be accelerated by light.[6] Proper storage under an inert atmosphere (like nitrogen or argon) in a cool, dark place is crucial.[5][7]

Q3: What are the primary decomposition pathways I should be aware of during a reaction?

There are two principal decomposition pathways for this molecule under common reaction conditions:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of air, certain metal catalysts, or oxidizing agents.[4][8]

  • Cannizzaro Reaction: As an aldehyde lacking alpha-hydrogens, it can undergo a base-induced disproportionation reaction where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[9][10][11] This is a significant risk when using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9][10]

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Probable Cause Recommended Solution & Rationale
Low yield; TLC/LC-MS analysis shows a more polar byproduct consistent with a carboxylic acid. Aerial Oxidation Implement an Inert Atmosphere: Before adding reagents, purge the reaction vessel with dry nitrogen or argon for 10-15 minutes to displace oxygen. Maintain a positive pressure of the inert gas throughout the reaction.[4] Use Deoxygenated Solvents: Sparge solvents with nitrogen or argon for at least 30 minutes prior to use to remove dissolved oxygen.
Formation of two major byproducts identified as the corresponding alcohol and carboxylic acid. Cannizzaro Reaction Avoid Strong Hydroxide Bases: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to slow the rate of the Cannizzaro reaction, which often has a higher activation energy than the desired reaction.
Reaction mixture turns dark or forms intractable material, with starting material consumed but little desired product. Base-Induced Polymerization or Complex Side Reactions Consider a Crossed Cannizzaro Reaction: If a strong base is unavoidable and your reaction is a reduction, consider adding formaldehyde as a sacrificial aldehyde. Formaldehyde is more readily oxidized, which will push the reaction to reduce your more valuable aldehyde to the desired alcohol.[12][13] Protect the Aldehyde: If the aldehyde is not the reacting functional group, consider protecting it as an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is stable to many reaction conditions and can be removed later.
Inconsistent reaction outcomes despite following the same procedure. Variable Reagent Quality Purify the Aldehyde Before Use: Benzaldehydes should ideally be purified just before use, for example, by vacuum distillation or by washing with a 10% sodium carbonate solution to remove acidic impurities, followed by drying.[5]

Visualizing the Problem: Key Decomposition Pathways

The following diagram illustrates the two main degradation routes for this compound.

DecompositionPathways Figure 1. Primary Decomposition Pathways cluster_cannizzaro SM This compound Oxidized 5-Fluoro-2-(methylsulfonyl)benzoic Acid SM->Oxidized [O] (Air, O₂, etc.) Alcohol [5-Fluoro-2-(methylsulfonyl)phenyl]methanol SM->Alcohol + Strong Base (e.g., KOH) + Second Aldehyde Molecule (Reduction Pathway) SM_cannizzaro_start->Oxidized + Strong Base (e.g., KOH) + Second Aldehyde Molecule (Oxidation Pathway)

Caption: Figure 1. Primary Decomposition Pathways

Preventative Protocols & Best Practices

Adopting rigorous techniques from the outset is the most effective strategy for preventing decomposition.

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol is essential for oxygen-sensitive reactions.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and cooled under a stream of inert gas (Nitrogen or Argon).

  • System Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and addition funnel) while maintaining a positive flow of inert gas. Use septa on ports for reagent addition via syringe.

  • Solvent and Reagent Degassing: Use solvents that have been deoxygenated by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup: Dissolve the this compound in the deoxygenated solvent in the reaction flask under a positive pressure of inert gas.

  • Reagent Addition: Add other reagents via syringe through a septum or via an addition funnel under a counter-flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction appropriately while still under an inert atmosphere if the products are also sensitive.

Protocol 2: Work-up Procedure to Remove Acidic Impurities

If oxidation has occurred, this work-up can salvage the desired product.

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃).[4][5] This will convert the acidic byproduct (5-fluoro-2-(methylsulfonyl)benzoic acid) into its water-soluble sodium salt, which will partition into the aqueous layer.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual base and to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and address decomposition issues in your reaction.

TroubleshootingWorkflow Start Reaction Yield is Low or Byproducts Detected CheckByproducts Analyze Byproducts (LC-MS, NMR) Start->CheckByproducts IsAcid Is the main byproduct the carboxylic acid? CheckByproducts->IsAcid IsCannizzaro Are both alcohol and acid byproducts present? IsAcid->IsCannizzaro No Oxidation Diagnosis: Oxidation IsAcid->Oxidation Yes Cannizzaro Diagnosis: Cannizzaro Reaction IsCannizzaro->Cannizzaro Yes Other Diagnosis: Other Side Reactions IsCannizzaro->Other No Sol_Oxidation Solution: 1. Use Inert Atmosphere 2. Use Deoxygenated Solvents 3. Add Radical Inhibitor (e.g., BHT) Oxidation->Sol_Oxidation Sol_Cannizzaro Solution: 1. Replace Strong Base (NaOH)   with Milder Base (K₂CO₃) 2. Lower Reaction Temperature 3. Use a Sacrificial Aldehyde Cannizzaro->Sol_Cannizzaro Sol_Other Solution: 1. Re-evaluate Solvent/Temp 2. Consider Aldehyde Protection   (e.g., Acetal Formation) Other->Sol_Other

Caption: Figure 2. Troubleshooting Flowchart

References

  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • ChemTalk. (2023). Cannizzaro Reaction. Retrieved from [Link]

  • Allen Institute. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • SlideShare. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • MOLBASE. (n.d.). 5-fluoro-2-methylsulfonylbenzaldehyde price & availability. Retrieved from [Link]

  • ResearchGate. (2019). The C=C Bond Decomposition Initiated by Enamine‐Azide Cycloaddition for Catalyst‐ and Additive‐Free Synthesis of N‐Sulfonyl Amidines. Retrieved from [Link]

  • PubMed. (2008). Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • SlideShare. (n.d.). AROMATIC WATERS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7FO3S). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal decomposition of sulphenyl carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and troubleshooting strategies to address challenges related to regioselectivity in your reactions. The unique electronic properties of this molecule, arising from the interplay between the electron-withdrawing methylsulfonyl group, the moderately deactivating fluoro group, and the aldehyde, can lead to complex and sometimes unexpected outcomes. This resource will help you navigate these complexities and achieve your desired synthetic targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in reactions with this compound?

The regioselectivity of reactions involving this compound is primarily dictated by the electronic effects of its substituents. The potent electron-withdrawing nature of the methylsulfonyl group (-SO₂Me) and the fluorine atom (-F) significantly influences the electron distribution within the aromatic ring.

  • Methylsulfonyl Group (-SO₂Me): This is a strong electron-withdrawing group, both through induction and resonance. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position (C4 and C6).

  • Fluorine Atom (-F): Fluorine is an electronegative atom and is thus inductively electron-withdrawing. However, it can also donate electron density through resonance. Overall, it is considered a deactivating group but an ortho, para-director for electrophilic substitution.

  • Aldehyde Group (-CHO): The aldehyde is a deactivating, meta-directing group for electrophilic substitution.

In the context of nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing groups activate the ring for attack by nucleophiles. The positions ortho and para to these groups are the most electron-deficient and therefore the most susceptible to nucleophilic attack.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which position is most likely to react?

In a nucleophilic aromatic substitution (SNAr) reaction, the nucleophile will preferentially attack the most electron-deficient position on the aromatic ring.[1][2] For this compound, the analysis is as follows:

  • The methylsulfonyl group at C2 and the fluorine atom at C5 are strong electron-withdrawing groups that activate the ring for nucleophilic attack.

  • The positions ortho and para to these activating groups will be the most electrophilic.

  • The C6 position is ortho to the methylsulfonyl group.

  • The C4 position is ortho to the fluorine and meta to the sulfonyl group.

  • The C2 position (bearing the sulfonyl group) and the C5 position (bearing the fluorine) are also activated.

Considering the combined effects, the positions most activated for nucleophilic attack are C2, C4, and C6. The fluorine at C5 is a potential leaving group. The relative reactivity of these sites will depend on the specific nucleophile and reaction conditions.

Q3: Can I achieve selective functionalization at the C6 position via ortho-lithiation?

Yes, directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[3] The methylsulfonyl group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C6 position by a strong base like n-butyllithium or lithium diisopropylamide (LDA).[3] The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups selectively at the C6 position.

However, careful control of reaction conditions, particularly temperature, is crucial. The pentafluorosulfanyl group, which is structurally related to the methylsulfonyl group, has been shown to act as a leaving group at temperatures above -40 °C during ortho-lithiation, leading to benzyne formation.[4][5] Therefore, maintaining low temperatures (e.g., -78 °C) is critical for success.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: A mixture of products is obtained from a nucleophilic aromatic substitution reaction, with substitution occurring at multiple positions on the ring.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Ambiguous Directing Effects Modify the electronic nature of the nucleophile. A "softer" nucleophile may exhibit higher selectivity.The relative activation of different positions on the ring can be subtly influenced by the hardness/softness of the attacking nucleophile, in accordance with Hard and Soft Acids and Bases (HSAB) theory.
Competing Reaction Pathways Protect the aldehyde group as an acetal before performing the SNAr reaction.[6]The aldehyde group can react with certain nucleophiles. Protecting it prevents side reactions and can alter the electronic landscape of the ring, potentially improving regioselectivity.
Harsh Reaction Conditions Screen different solvents and reaction temperatures. Lowering the temperature may favor the kinetically controlled, more selective product.Higher temperatures can provide enough energy to overcome activation barriers for less favorable reaction pathways, leading to a mixture of products.
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)

Symptom: Attempted ortho-lithiation followed by electrophilic quench results in recovery of starting material or a complex mixture of byproducts.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Basicity Use a stronger base such as s-butyllithium or t-butyllithium.The acidity of the C6 proton is influenced by the combined electron-withdrawing effects of the substituents. A stronger base may be required for complete deprotonation.
Decomposition of the Intermediate Maintain a very low reaction temperature (e.g., -78 °C to -60 °C) throughout the lithiation and quenching steps.[4][5]The aryllithium intermediate can be unstable at higher temperatures, potentially leading to side reactions like benzyne formation.[4]
Poor Electrophile Reactivity Use a more reactive electrophile or add a catalyst (e.g., Cu(I) salts for certain cross-coupling reactions).The generated aryllithium may not be nucleophilic enough to react with sluggish electrophiles.
Presence of Protons Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware.[6]Traces of water or other protic sources will quench the aryllithium intermediate, leading to the recovery of the starting material.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for SNAr reactions. Optimization of the base, solvent, and temperature will likely be necessary for specific nucleophiles.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.1 - 1.5 eq).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench

This protocol outlines a general procedure for the regioselective functionalization at the C6 position. Strict anhydrous and inert conditions are essential.

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong lithium base (e.g., n-BuLi or LDA) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Regioselectivity in Nucleophilic Aromatic Substitution

SNAr_Regioselectivity cluster_products Potential Products substrate This compound product_C5 Substitution at C5 (Loss of F⁻) substrate->product_C5 Major Pathway (F is a good leaving group) product_C6 Substitution at C6 (Hypothetical) substrate->product_C6 Minor/Unlikely Pathway product_C4 Substitution at C4 (Hypothetical) substrate->product_C4 Minor/Unlikely Pathway nucleophile Nucleophile (Nu⁻) nucleophile->substrate Attack

Caption: Potential pathways for nucleophilic aromatic substitution.

Workflow for Troubleshooting Poor Regioselectivity

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_optimization Optimization Strategies start Poor Regioselectivity Observed check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_nucleophile Analyze Nucleophile Properties (Hard/Soft, Sterics) start->check_nucleophile check_starting_material Confirm Starting Material Purity start->check_starting_material modify_temp Lower Reaction Temperature check_conditions->modify_temp change_solvent Screen Different Solvents check_conditions->change_solvent modify_nucleophile Use a Different Nucleophile check_nucleophile->modify_nucleophile protect_aldehyde Protect Aldehyde Group check_starting_material->protect_aldehyde end Improved Regioselectivity modify_temp->end change_solvent->end protect_aldehyde->end modify_nucleophile->end

Caption: A systematic approach to troubleshooting regioselectivity issues.

References

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Beier, P. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 48(77), 9595-9597. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Directed ortho metalation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

Sources

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction with Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful transformation, particularly when utilizing electron-deficient aldehydes. As a cornerstone of heterocyclic synthesis, the Pictet-Spengler reaction provides elegant access to tetrahydroisoquinolines and tetrahydro-β-carbolines, frameworks central to numerous natural products and pharmaceuticals.[1][2] However, its efficiency can be significantly hampered when employing electronically challenging substrates.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality of common failures and offers robust, actionable solutions. We will explore the mechanistic hurdles and present systematic troubleshooting strategies to turn a low-yielding reaction into a successful transformation.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Pictet-Spengler reaction with electron-deficient aldehydes in a direct question-and-answer format.

Q1: My reaction with an electron-deficient aldehyde (e.g., nitrobenzaldehyde) is resulting in very low or no yield. What is the primary scientific reason for this failure?

A1: This is the most frequently reported issue and stems from two core mechanistic bottlenecks:

  • Reduced Electrophilicity of the Aldehyde: The Pictet-Spengler reaction begins with the formation of a hemiaminal, followed by dehydration to an iminium ion.[3][4] An electron-withdrawing group (EWG) on the aldehyde's aromatic ring significantly reduces the partial positive charge on the carbonyl carbon. This deactivation makes the initial nucleophilic attack by the β-arylethylamine sluggish, slowing the formation of the crucial iminium ion intermediate.

  • Increased Stability (Reduced Electrophilicity) of the Iminium Ion: Even after the iminium ion is formed, the EWG can mesomerically stabilize it.[5] This stabilization reduces the ion's electrophilicity, making it less susceptible to attack by the nucleophilic aromatic ring of the β-arylethylamine. The critical C-C bond-forming cyclization step, therefore, becomes kinetically unfavorable.[5]

Essentially, the very electronic properties that define the substrate are working against the desired reaction pathway. Harsher conditions, such as high temperatures and strongly acidic media, are often required to overcome this energy barrier, but they can lead to poor yields and side reactions with less nucleophilic aromatic rings.[6]

Q2: Given the inherent low reactivity, how can I systematically optimize my reaction conditions to improve the yield?

A2: A multi-parameter optimization approach is essential. Instead of randomly changing variables, we recommend a logical progression. The following flowchart and table summarize a robust optimization workflow.

G start Low Yield with Standard Conditions (e.g., TFA in DCM, RT) catalyst Step 1: Catalyst Screening - Stronger Brønsted Acid (e.g., H2SO4) - Lewis Acid (e.g., BF3·OEt2, AuCl3) - Specialized Catalyst (e.g., TCT) start->catalyst temp Step 2: Temperature Elevation - Screen 40°C, 60°C, Reflux - Monitor for degradation via TLC/LC-MS catalyst->temp If yield improves but is not optimal success Successful Reaction catalyst->success If successful solvent Step 3: Solvent Variation - Aprotic (Toluene, Acetonitrile) - Protic (if catalyst requires) temp->solvent If yield plateaus or degradation occurs temp->success If successful activation Step 4: Advanced Substrate Activation (If optimization fails) - Acetal Strategy - N-Acyliminium Ion Strategy solvent->activation If yield remains poor solvent->success If successful activation->success If successful G sub β-Arylethylamine + Electron-Deficient Aldehyde hemi Hemiaminal Intermediate sub->hemi + H⁺, -H₂O iminium N-Acyliminium Ion (Stabilized by EWG) hemi->iminium -H₂O SLOW STEP 1 spiro Spirocyclic Intermediate iminium->spiro Cyclization (Electrophilic Attack) SLOW STEP 2 product Tetrahydroisoquinoline Product spiro->product -H⁺ (Rearomatization)

Caption: Key kinetic barriers in the Pictet-Spengler reaction.

References
  • Seayad, J., et al. (2010). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. Available at: [Link]

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem Tech Support.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. .

  • Total Organic Synthesis. (2022). Pictet-Spengler Reaction. YouTube. Available at: [Link]

  • Fruttarolo, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Sharma, A., et al. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Raheem, I. T., et al. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society. Available at: [Link]

  • Gaydou, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

Sources

Technical Support Guide: Catalyst Selection for Cross-Coupling with 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with 5-Fluoro-2-(methylsulfonyl)benzaldehyde and its derivatives. This substrate presents a unique combination of electronic and steric challenges. The potent electron-withdrawing nature of both the ortho-sulfonyl and para-fluoro groups, coupled with the steric bulk of the sulfone and the reactivity of the aldehyde, demands a nuanced approach to catalyst selection. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.

Section 1: Understanding the Substrate: Key Reactivity Considerations

Before selecting a catalyst, it is crucial to analyze the inherent properties of this compound. Its reactivity is dominated by three key features:

  • Strong Electron-Deficient Ring: The methylsulfonyl (-SO₂Me) and fluoro (-F) groups are powerful electron-withdrawing groups. This significantly lowers the electron density of the aromatic ring. While this can facilitate the initial oxidative addition step in a palladium catalytic cycle, it can make the final reductive elimination step more challenging.[1]

  • Steric Hindrance: The ortho-position of the bulky methylsulfonyl group presents a significant steric challenge.[2] This steric impediment can hinder the approach of the palladium catalyst to the reaction center, affecting the rates of both oxidative addition and reductive elimination. Ligand choice is therefore critical to overcome this spatial crowding.[3][4]

  • Reactive Aldehyde Functionality: The benzaldehyde group is sensitive to basic and nucleophilic conditions common in cross-coupling reactions. It can undergo side reactions such as aldol condensation, Cannizzaro reactions, or degradation, particularly with strong bases or at elevated temperatures. Careful selection of a compatible base is paramount.

Section 2: Catalyst System Selection: A Principles-Based Approach

A successful cross-coupling reaction depends on the synergistic interplay of the palladium source, ligand, base, and solvent. The following workflow provides a logical pathway for selecting your initial reaction conditions.

G cluster_start cluster_reaction cluster_ligands cluster_catalyst cluster_conditions cluster_end start Define Desired Transformation cc C-C Bond Formation (e.g., Suzuki-Miyaura) start->cc Reaction Type cn C-N Bond Formation (e.g., Buchwald-Hartwig) start->cn Reaction Type suzuki_ligand Recommended Ligands: - XPhos / RuPhos (High Activity) - SPhos (General Purpose) - Xantphos (Good for Sulfones) cc->suzuki_ligand buchwald_ligand Recommended Ligands: - BrettPhos / XPhos (Bulky Amines) - RuPhos (Primary Amines) - Josiphos (Robustness) cn->buchwald_ligand pd_source Select Palladium Source - Pd₂(dba)₃ (Common, Air-Sensitive) - Pd(OAc)₂ (Stable, needs reduction) - Preformed (e.g., XPhos Pd G3/G4) suzuki_ligand->pd_source Combine with buchwald_ligand->pd_source Combine with base_solvent Select Base & Solvent Base: K₃PO₄, Cs₂CO₃ (Milder) NaOt-Bu, K₂CO₃ (Stronger) Solvent: Dioxane, Toluene, 2-MeTHF pd_source->base_solvent Then add optimize Screen & Optimize base_solvent->optimize

Caption: Catalyst system selection workflow.

Data Summary: Recommended Catalyst System Components

The table below summarizes starting points for catalyst system optimization. Due to the substrate's challenging nature, ligands from the biarylphosphine class (Buchwald ligands) are often the most effective.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard, reliable sources for generating the active Pd(0) catalyst in situ.
XPhos Pd G3/G4Air-stable pre-catalysts that offer high reactivity and reproducibility, often requiring lower catalyst loading.[5]
Ligands (Suzuki) XPhos, RuPhosBulky, electron-rich ligands that excel at coupling sterically hindered and electron-deficient partners by promoting both oxidative addition and reductive elimination.[4][6]
XantphosA bidentate ligand with a wide bite angle, often beneficial for reactions involving sulfonylated substrates.[7][8]
Ligands (Buchwald) BrettPhos, RuPhosHighly effective for C-N coupling, even with challenging primary and secondary amines. Their steric bulk facilitates the crucial C-N reductive elimination step.[9]
Base K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases. Excellent starting points to minimize side reactions with the aldehyde.[8][10]
NaOt-Bu, K₂CO₃Stronger bases that may be required for less reactive coupling partners (e.g., aryl chlorides or hindered amines), but increase the risk of aldehyde degradation.[11]
Solvent Dioxane, Toluene, 2-MeTHFCommon aprotic solvents for cross-coupling. Rigorous drying and de-gassing are essential for reproducibility.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product.

  • Possible Cause A: Inefficient Oxidative Addition. This is the first step of the catalytic cycle where the palladium inserts into the aryl-halide bond.[10] While the electron-deficient nature of the ring helps, steric hindrance from the ortho-sulfone can be a major barrier.

    • Solution: Switch to a more electron-rich and sterically bulky monophosphine ligand like XPhos or RuPhos . These ligands create a more reactive, coordinatively unsaturated Pd(0) species that can better access the sterically shielded reaction site.[4][6]

  • Possible Cause B: Slow Reductive Elimination. This is the final, product-forming step. For electron-deficient substrates, this step can become rate-limiting.

    • Solution: Ensure your ligand is sufficiently bulky. The steric pressure exerted by ligands like XPhos forces the coupled fragments to reductively eliminate from the palladium center. Increasing the reaction temperature may also be necessary, but monitor for decomposition.

  • Possible Cause C: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive to oxygen or may precipitate as inactive palladium black.

    • Solution: Ensure rigorous de-gassing of your solvent and reaction vessel (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period). Using a more stable, pre-formed catalyst like XPhos Pd G3 can also mitigate this issue.[5]

Q2: I am observing significant side product formation, such as protodehalogenation or decomposition.

  • Possible Cause A: Aldehyde-Mediated Side Reactions. The aldehyde is sensitive to the basic reaction medium.

    • Solution: Switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are sufficiently basic to facilitate the reaction but less likely to cause aldehyde degradation than stronger bases like sodium tert-butoxide.[8][10] If the problem persists, consider protecting the aldehyde as an acetal, though this adds synthetic steps.

  • Possible Cause B: Protodehalogenation (Replacement of Halide with -H). This often occurs when the catalytic cycle is interrupted, and an intermediate palladium-hydride species is formed.

    • Solution: Ensure your reaction medium is scrupulously dry. Water or other protic sources can facilitate this pathway. Using a slightly weaker base can sometimes help. For Buchwald-Hartwig aminations, this can occur via β-hydride elimination from the palladium-amide intermediate; using a bulkier ligand can disfavor this pathway.[12]

Q3: The reaction starts but then stalls, and I see a black precipitate (Palladium Black).

  • Possible Cause: Ligand Dissociation/Decomposition. At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation and precipitation of inactive Pd(0) metal.

    • Solution:

      • Lower the Temperature: Determine the lowest effective temperature for the reaction.

      • Increase Ligand Ratio: A slight excess of ligand (e.g., Pd:Ligand ratio of 1:1.2 or 1:1.5) can sometimes stabilize the catalytic species.

      • Switch to a More Robust Ligand: Bidentate ligands like Xantphos or highly stable Buchwald-type ligands are often more resistant to thermal decomposition.[7]

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling of 5-fluoro-2-(methylsulfonyl)benzoyl bromide with an arylboronic acid?

    • A highly reliable starting point would be Pd₂(dba)₃ / XPhos with K₃PO₄ as the base in dioxane/water (e.g., 10:1) at 80-100 °C. The power of the XPhos ligand is often necessary to overcome the combined steric and electronic challenges of this substrate.

  • FAQ 2: Do I need to protect the aldehyde group before attempting the coupling?

    • Not always. By carefully selecting a mild base like K₃PO₄ and maintaining moderate reaction temperatures, the aldehyde can often survive the reaction conditions. However, if you are using a very strong base (like NaOt-Bu) required for a particularly difficult coupling, or if you observe low yields due to substrate decomposition, protection of the aldehyde as a dimethyl or diethyl acetal is a prudent strategy.

  • FAQ 3: Can the methylsulfonyl group itself be used as a leaving group in a cross-coupling reaction?

    • Yes, this is possible but requires specific conditions. The C-S bond of an aryl sulfone can be activated for Suzuki-Miyaura coupling, typically with highly active catalyst systems (e.g., Pd(acac)₂ / RuPhos) and at elevated temperatures (e.g., 130 °C).[6][13] This is considered a more advanced and less common transformation compared to using a halide or triflate leaving group.

Section 5: Exemplary Experimental Protocols

These are generalized starting protocols. Optimization of temperature, concentration, and reagent stoichiometry is recommended for each specific substrate combination.

Protocol 1: Suzuki-Miyaura C-C Coupling

G r_flask Reaction Flask (Oven-dried) reagents Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4.4 mol%) r_flask->reagents purge Seal, Evacuate & Backfill with Argon (3x) reagents->purge solvent Add Degassed Solvent (e.g., Dioxane, 0.2 M) purge->solvent heat Heat to 90 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS (Typically 4-16 h) heat->monitor workup Cool, Dilute (EtOAc), Filter, Wash, Concentrate monitor->workup

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-fluoro-2-(methylsulfonyl)aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.044 equiv).

  • Seal the vial with a septum-containing cap. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times.

  • Through the septum, add the required volume of de-gassed dioxane to achieve the desired concentration (e.g., 0.2 M).

  • Place the vial in a pre-heated oil bath or heating block at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Amination

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add 5-fluoro-2-(methylsulfonyl)aryl bromide (1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Seal the vial, and purge with argon as described in the Suzuki protocol.

  • Add the amine (1.2 equiv) followed by de-gassed toluene.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction as described above.

  • Upon completion, cool to room temperature, dilute with an appropriate solvent, and proceed with workup and purification as described in the Suzuki protocol.

References

  • Zhang, Z., Wang, S., Zhang, Y., & Zhang, G. (2019). A general and practical palladium-catalyzed sulfonylation of aryl and vinyl halides with sodium sulfinates. Journal of Organic Chemistry, 84(7), 3919-3926. [Link]

  • Willis, M. C., et al. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 51(41), 10332-10335. [Link]

  • Eastgate, M. D., et al. (2021). Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918. Organic Process Research & Development, 25(1), 126-135. [Link]

  • Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15849-15857. [Link]

  • Pereda-Miranda, R., et al. (2018). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 3(10), 13534-13543. [Link]

  • Shi, L., et al. (2022). Pd-Catalyzed C(sp²)−P Cross-Coupling of Aryl Thianthrenium Salts. Organic Letters, 24(29), 5342-5346. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., Parisi, L. M., & Bernini, R. (2004). Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Organic Letters, 6(24), 4531-4534. [Link]

  • Ma, S., et al. (2021). Sulfone as a Transient Activating Group in the Palladium-Catalyzed Asymmetric [4 + 3] Cycloaddition of Trimethylenemethane Enabling the Enantioselective Synthesis of Fused Azepines. Organic Letters, 23(3), 948-952. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Various Authors. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512. [Link]

  • Suginome, M., et al. (2019). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews, 119(18), 10403-10465. [Link]

  • Newman, S. G., et al. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Newman, S. G., et al. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ResearchGate. [Link]

  • Hayashi, T., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(24), 9205-9211. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wencel-Delord, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2236-2241. [Link]

  • Alami, M., Hamze, A., & Roche, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Journal of Organic Chemistry, 78(2), 445-454. [Link]

Sources

Technical Support Center: Managing the Reactivity of the Methylsulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl group (—SO₂CH₃) is a cornerstone functional group in modern organic synthesis and medicinal chemistry. Its powerful electron-withdrawing nature and metabolic stability make it a valuable tool for modulating the physicochemical properties of molecules.[1][2][3] However, this same reactivity profile can present significant challenges during synthetic campaigns. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to harness the full potential of the methylsulfonyl group while navigating its complexities.

Part 1: Frequently Asked Questions (FAQs) about the Methylsulfonyl Group

This section addresses common queries regarding the fundamental properties and general handling of methylsulfonyl-containing compounds.

Q1: Why are the α-protons of a methylsulfonyl group acidic?

The acidity of the α-protons is a direct consequence of the strong electron-withdrawing nature of the sulfonyl group. The sulfur atom, in its high +6 oxidation state and double-bonded to two oxygen atoms, exerts a powerful inductive effect, polarizing the C-H bonds on the adjacent carbon.[4] Upon deprotonation, the resulting carbanion is significantly stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms.[4][5] This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the α-protons.

Q2: How stable is the methylsulfonyl group to common reaction conditions?

The sulfonyl group is known for its remarkable stability under a wide range of conditions, including both acidic and basic environments, which contributes to its utility in multi-step synthesis.[6][7] It is generally resistant to hydrolysis and many oxidizing and reducing agents that would transform other functional groups. However, its stability is not absolute. Under strongly reductive conditions, such as with sodium amalgam or samarium(II) iodide, the C-S bond can be cleaved.[8][9]

Q3: Can a methylsulfonyl group act as a leaving group?

Yes, under certain circumstances, the methylsulfonyl group can function as an effective leaving group, particularly in nucleophilic aromatic substitution (SNAAr) reactions when attached to an activated heterocyclic or aromatic system.[10][11] For aliphatic systems, conversion of an alcohol to a mesylate (methanesulfonate) transforms the hydroxyl group into a good leaving group for substitution and elimination reactions.[6][12][13]

Q4: What are the primary applications of the methylsulfonyl group in drug design?

In medicinal chemistry, the methylsulfonyl group is prized for its ability to:

  • Enhance Solubility: Its polar nature can improve the aqueous solubility of a drug candidate.[1]

  • Modulate Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug absorption and distribution.[1]

  • Improve Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, prolonging the half-life of a drug.[1]

  • Act as a Hydrogen Bond Acceptor: The sulfonyl oxygens can participate in hydrogen bonding interactions with biological targets.

Part 2: Troubleshooting Guide for Synthetic Reactions

This section provides a question-and-answer-based troubleshooting guide for specific, challenging experimental scenarios.

Activation and C-C Bond Formation

Q5: I'm trying to deprotonate my alkyl methyl sulfone with LDA to perform an alkylation, but I'm getting low yields and multiple products. What's going wrong?

This is a common issue that can arise from several factors. Let's break down the possibilities and solutions.

  • Causality: The α-protons of sulfones are acidic, but not as acidic as those of ketones or esters. Incomplete deprotonation can lead to a mixture of starting material and the desired carbanion. Furthermore, if your electrophile is also enolizable, you can have competing deprotonation events. Side reactions, such as self-condensation, can also occur.[14]

  • Troubleshooting Workflow:

    G start Low Yield in Sulfone Alkylation cond1 Incomplete Deprotonation? start->cond1 cond2 Side Reaction with Electrophile? cond1->cond2 No sol1 Use a stronger base (e.g., n-BuLi) or a different base (e.g., KHMDS). cond1->sol1 Yes cond3 Reaction Temperature Too High? cond2->cond3 No sol2 Use Barbier-like conditions: add base to a mixture of sulfone and electrophile. cond2->sol2 Yes sol3 Perform reaction at lower temperatures (e.g., -78 °C) to improve selectivity. cond3->sol3 Yes sol4 Consider a modified Julia olefination if the goal is alkene synthesis. cond3->sol4 No

    Caption: Troubleshooting sulfone alkylation reactions.

  • Detailed Solutions:

    • Optimize the Base and Deprotonation Conditions: Switch from LDA to a stronger base like n-butyllithium (n-BuLi). Ensure your solvent (typically THF) is rigorously anhydrous. Perform the deprotonation at low temperatures (e.g., -78 °C) and allow sufficient time for complete anion formation before adding the electrophile.

    • Employ Barbier-like Conditions: To minimize side reactions involving the electrophile, add the base slowly to a pre-cooled mixture of your sulfone and the alkylating agent.[14] This keeps the concentration of the sulfonyl carbanion low at any given moment, favoring the desired reaction pathway.

    • Check for Competing Reactions: If your substrate has other acidic protons, consider a protecting group strategy. If the electrophile is prone to elimination, use a less hindered base or a more reactive electrophile (e.g., an alkyl iodide instead of a chloride).

Olefinations and Rearrangements

Q6: My Julia-Kocienski olefination is giving me a poor E/Z selectivity. How can I improve the stereochemical outcome?

The Julia-Kocienski olefination is a powerful tool for alkene synthesis, but achieving high stereoselectivity can be challenging. The E/Z ratio is influenced by the nature of the sulfone, the base, the solvent, and the aldehyde.[14]

  • Causality: The stereoselectivity arises from the relative energies of the transition states leading to the syn and anti intermediates formed after the initial addition of the sulfonyl carbanion to the aldehyde.[14] The choice of the heterocyclic sulfone (e.g., benzothiazolyl vs. tetrazolyl) and the reaction conditions dictate which pathway is favored.

  • Strategies for Controlling Stereoselectivity:

ParameterTo Favor E-AlkeneTo Favor Z-AlkeneRationale
Sulfone Type 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfone[15]Pyridinyl (PYR) sulfone[14]The sterically demanding PT group favors a transition state that leads to the E-alkene. The PYR group can chelate in a way that promotes the Z-isomer.
Base KHMDS, NaHMDSLiHMDSLarger counterions (K+, Na+) disrupt chelation, favoring an open transition state that often leads to the E-alkene. Lithium can form a chelated intermediate.[14]
Solvent Polar solvents (e.g., DME, THF)Apolar solvents (e.g., Toluene)Polar solvents can disrupt chelation, favoring the E-isomer.

Q7: I am attempting a Ramberg-Bäcklund reaction, but the reaction is sluggish and I'm isolating unreacted α-halosulfone. What should I do?

The Ramberg-Bäcklund reaction is a powerful method for forming carbon-carbon double bonds, but it can be sensitive to reaction conditions.[16][17]

  • Causality: The key steps are deprotonation at the α-carbon, intramolecular nucleophilic displacement of the halide to form a transient episulfone, and extrusion of sulfur dioxide.[18] A sluggish reaction often points to inefficient deprotonation or a difficult intramolecular cyclization step.

  • Troubleshooting Steps:

    • Increase Base Strength: If you are using a weaker base like KOH, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMSO or DMF.

    • Halogen Choice: The rate of the intramolecular substitution step is dependent on the leaving group ability of the halide (I > Br > Cl). If you are using an α-chlorosulfone, consider preparing the corresponding α-bromo or α-iodo derivative.

    • In Situ Halogenation (Myers' Modification): To bypass the potentially problematic synthesis of the α-halosulfone, you can perform the halogenation and rearrangement in one pot.[16] This typically involves treating the sulfone with a base in the presence of a halogenating agent like carbon tetrachloride or dibromodifluoromethane.[16][17]

Q8: I'm observing an unexpected Truce-Smiles rearrangement in my reaction. How can I suppress this side reaction?

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl sulfone migrates from a heteroatom to a carbanion.[19][20][21]

  • Causality: This rearrangement is favored when a stabilized carbanion can form, and the aromatic ring of the sulfone is sufficiently electron-deficient to undergo nucleophilic attack.[21] The presence of strong bases and high temperatures can promote this pathway.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for the desired transformation to proceed.

    • Use a Less Stabilizing Aryl Group: If possible, switch from an electron-deficient aryl sulfone (e.g., p-nitrophenylsulfone) to a more electron-rich one (e.g., phenylsulfone or p-tolylsulfone), which will be less susceptible to nucleophilic attack.

    • Change the Base/Solvent System: Use a base with a counterion that promotes aggregation or reduces the nucleophilicity of the carbanion. In some cases, changing the solvent to one that does not solvate the carbanion as strongly can also help.

Cleavage and Removal

Q9: I need to remove a methylsulfonyl group from my molecule to get to the final product. What are the best methods for reductive desulfonylation?

Once the methylsulfonyl group has served its purpose, it often needs to be removed. This is typically achieved through reductive cleavage of the C-S bond.[8][9][22]

  • Common Reductive Desulfonylation Methods:

Reagent SystemSubstrate ScopeTypical ConditionsNotes
Sodium Amalgam (Na/Hg) Alkyl, aryl, and vinyl sulfones6% Na/Hg, Na₂HPO₄, MeOH, refluxA classic and effective method, but requires handling of toxic mercury.[8]
Samarium(II) Iodide (SmI₂) Broad, tolerates many functional groupsSmI₂, HMPA, THF, rtA milder alternative to sodium amalgam. HMPA is often required as an additive.[8]
Aluminum Amalgam (Al/Hg) GeneralAl foil, HgCl₂, THF/H₂O, rtAnother mercury-based reagent, but often easier to prepare than sodium amalgam.[8]
Magnesium/Methanol (Mg/MeOH) Aryl sulfones, sulfonamidesMg turnings, MeOH, refluxA useful method for cleaving sulfonyl protecting groups.[6]
Tributyltin Hydride (Bu₃SnH) Radical-mediated cleavageBu₃SnH, AIBN, Toluene, refluxWorks via a radical mechanism and can be useful for specific substrates.
  • Protocol: Reductive Desulfonylation using Sodium Amalgam

    • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the sulfone substrate in methanol. Add anhydrous disodium hydrogen phosphate (Na₂HPO₄) as a buffer.

    • Reaction: Add 6% sodium amalgam in portions to the stirred solution at room temperature. The reaction is often exothermic.

    • Monitoring: Follow the reaction progress by TLC or LC-MS.

    • Workup: Once the reaction is complete, carefully decant the methanol solution away from the mercury. Quench any remaining sodium with water or isopropanol.

    • Extraction: Dilute the solution with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Part 3: Advanced Topics & Mechanistic Insights

The Methylsulfonyl Group as a Michael Acceptor

Q10: I am using a vinyl methyl sulfone as a Michael acceptor. What are the key considerations for this reaction?

Vinyl sulfones are potent Michael acceptors due to the strong electron-withdrawing ability of the sulfonyl group, which polarizes the carbon-carbon double bond.[7][23]

  • Reactivity and Regioselectivity: Nucleophiles will add to the β-carbon of the vinyl sulfone. The reaction is typically highly regioselective.

  • Choice of Nucleophile: A wide range of soft nucleophiles, such as enolates, amines, and thiols, can be used. Hard nucleophiles like organolithium reagents may lead to competing 1,2-addition or deprotonation.

  • Tandem Reactions: The adduct formed from the Michael addition still contains the sulfonyl group, which can be used in subsequent transformations. For example, a tandem Michael addition/Ramberg-Bäcklund reaction can be designed to form a new ring and an exocyclic double bond.[18]

  • Reaction Mechanism Diagram:

    G sub R-SO₂-CH=CH₂ + Nu⁻ inter [Intermediate Enolate] R-SO₂-C⁻H-CH₂-Nu sub->inter Michael Addition prod [Product after Workup] R-SO₂-CH₂-CH₂-Nu inter->prod Protonation

    Caption: Mechanism of Michael addition to a vinyl sulfone.

References

  • Reductive desulfonylation. Wikipedia. [Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. [Link]

  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

  • Smiles rearrangement. Wikipedia. [Link]

  • Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Reductive desulfonylation. Wikiwand. [Link]

  • Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]

  • New Methods and Reagents in Organic Synthesis. 26. Reductive Desulfonylation of α-Sulfonylacetates. J-Stage. [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. NIH. [Link]

  • Accessing chiral sulfones with an all-carbon quaternary stereocenter via photoinduced asymmetric Truce–Smiles rearrangement and radical sulfur dioxide insertion. RSC Publishing. [Link]

  • Recent advances in the synthesis of vinyl sulfones. RSC Publishing. [Link]

  • Vinyl sulfone dyes. Wikipedia. [Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Timeline of the synthesis and applications of vinyl sulfones in recent years. ResearchGate. [Link]

  • An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. [Link]

  • Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. ACS Publications. [Link]

  • Desulfonylation Reactions. Organic Reactions. [Link]

  • Visible-Light-Mediated Radical Truce–Smiles Rearrangement via Arylazo Sulfones. ACS Publications. [Link]

  • Ramberg-Backlund Rearrangement. Chem-Station Int. Ed. [Link]

  • Proposed reaction pathway for the synthesis of vinyl sulfones. ResearchGate. [Link]

  • The Truce–Smiles rearrangement and related reactions: a review. Canadian Science Publishing. [Link]

  • Ramberg-Bäcklund Reaction. SynArchive. [Link]

  • The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. ACS Publications. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation. PubMed. [Link]

  • Julia Olefination Reaction | Kocienski-Modification | Solved Problems. YouTube. [Link]

  • Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners. ResearchGate. [Link]

  • Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. ACS Publications. [Link]

  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. MDPI. [Link]

  • Sulfone. Wikipedia. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Why does acidity increase going from sulfide to sulfoxide to sulfone? Chemistry Stack Exchange. [Link]

  • Sulfenic acid chemistry, detection and cellular lifetime. NIH. [Link]

  • Julia kocienski Reaction Mechanism /Organic Name Reactions Mechanism. YouTube. [Link]

  • The Julia-Kocienski Olefination. Oregon State University. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Electron withdrawing group: Significance and symbolism. Scitecy. [Link]

  • Unmasking the reverse reactivity of cyclic N-sulfonyl ketimines: multifaceted applications in organic synthesis. PubMed. [Link]

  • Functional Group Characteristics and Roles. ASHP. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. ResearchGate. [Link]

  • Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. NIH. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Reactivity of Alpha Hydrogens. Chemistry LibreTexts. [Link]

Sources

Work-up procedures for reactions containing 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile reagent.

Introduction to this compound

This compound is a key building block in modern synthetic chemistry, valued for its unique electronic properties. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups significantly influences the reactivity of the aldehyde functionality.[1][2][3][4][5] This guide will help you navigate the common complexities that arise from these properties during reaction work-up.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the work-up of reactions containing this compound and its derivatives.

Issue 1: Product is partially or fully soluble in the aqueous layer during extraction.

Plausible Cause: The high polarity of the methylsulfonyl group, coupled with potential interactions of the fluoro and aldehyde groups, can impart significant water solubility to your product, especially if the overall molecular weight is low.

Troubleshooting Steps:

  • Brine Wash: Before discarding the aqueous layer, wash it with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.

  • Solvent Selection:

    • If you are using a relatively non-polar solvent like diethyl ether or ethyl acetate, consider switching to a more polar extraction solvent. A 3:1 mixture of chloroform and isopropanol can be particularly effective at extracting polar organic compounds from an aqueous phase.[6]

    • For highly polar products, back-extraction of the aqueous layer with a more polar solvent like dichloromethane (DCM) or several small-volume extractions can improve recovery.

  • pH Adjustment: The pH of the aqueous layer can influence the solubility of your compound. If your product has any acidic or basic functional groups, adjusting the pH to neutralize them can decrease their aqueous solubility.

  • Check for Emulsions: Emulsions can trap product in the aqueous layer. If an emulsion forms, refer to the troubleshooting section on emulsions.[7]

Issue 2: Formation of a stable emulsion during aqueous work-up.

Plausible Cause: The presence of polar functional groups in this compound and its derivatives can lead to the formation of stable emulsions, especially when using solvents like benzene or in the presence of certain salts.

Troubleshooting Steps:

  • Brine Addition: Add a small amount of solid sodium chloride to the separatory funnel and shake gently. The increased ionic strength of the aqueous layer often helps to break up emulsions.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Solvent Dilution: Significantly diluting the organic layer (5 to 10 times the original volume) can sometimes resolve the emulsion.[8]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Issue 3: Difficulty in removing unreacted starting material or polar byproducts.

Plausible Cause: The polarity of this compound can make its removal by standard extraction challenging if the product has similar polarity.

Troubleshooting Steps:

  • Acid/Base Wash: If the byproducts have acidic or basic properties that the desired product lacks, an acid-base extraction can selectively remove them.[9] For example, washing with a dilute solution of sodium bicarbonate can remove acidic impurities.

  • Liquid-Liquid Extraction: For separating highly polar starting materials from a less polar product, a thorough wash of the organic solution with water or brine is often effective.[9]

  • Silica Gel Plug: Pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent to isolate the less polar product, while the more polar starting material is retained on the silica.[9]

  • Crystallization: Recrystallization is a powerful purification technique if the product is a solid and has a different solubility profile from the impurities.[9][10]

Issue 4: Product degradation during work-up.

Plausible Cause: The aldehyde group is susceptible to oxidation or other transformations under certain work-up conditions. Additionally, while sulfones are generally stable, harsh acidic or basic conditions could potentially affect the molecule.[11][12][13][14]

Troubleshooting Steps:

  • TLC Analysis: Before and after the work-up, run a TLC of your reaction mixture to check for product degradation.[7]

  • Avoid Strong Acids/Bases: If you suspect your product is sensitive to acid or base, use mild conditions for any pH adjustments. For example, use a saturated solution of ammonium chloride for a mildly acidic quench.

  • Inert Atmosphere: If your product is sensitive to air oxidation, perform the work-up under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for extracting products derived from this compound?

A1: There is no single "best" solvent. The choice depends on the polarity of your product. A good starting point is ethyl acetate due to its moderate polarity. If your product has low solubility in ethyl acetate or you are experiencing poor recovery, dichloromethane (DCM) is a more polar alternative. For very polar products, a 3:1 chloroform/isopropanol mixture can be effective.[6]

Q2: How can I effectively purify a solid product derived from this aldehyde without using column chromatography?

A2: Recrystallization is the most effective method for purifying solid organic compounds.[10][15] The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexane.[10]

Q3: My reaction involves a condensation with a sulfonamide. What are the key work-up considerations?

A3: The resulting N-sulfonylimine is generally stable, but the reaction is often reversible due to the generation of water.[16][17] The work-up should focus on removing the water and any unreacted starting materials. A standard aqueous work-up followed by drying the organic layer with a drying agent like magnesium sulfate or sodium sulfate is typically sufficient. Purification can often be achieved by recrystallization.

Q4: I am performing a reaction where the sulfonyl group might be susceptible to hydrolysis. How can I mitigate this?

A4: Aromatic sulfones are generally very stable to hydrolysis under typical work-up conditions.[13][14] However, if your reaction conditions are harsh (e.g., strong acid or base at elevated temperatures), there is a possibility of degradation. In such cases, it is crucial to neutralize the reaction mixture to a pH of around 7 as quickly as possible during the quench and work-up.

Q5: What is the best way to monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system that gives good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Part 3: Experimental Protocols and Visualizations

Standard Aqueous Work-up Protocol
  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add the quenching solution (e.g., water, saturated ammonium chloride) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and shake vigorously, venting frequently. Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer with water, followed by a brine solution to remove residual water and inorganic salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[18]

Troubleshooting Decision Tree for Work-up

Workup_Troubleshooting start Reaction Complete quench Quench Reaction start->quench extract Aqueous Extraction quench->extract emulsion Emulsion Formed? extract->emulsion break_emulsion Break Emulsion: - Add Brine - Filter through Celite - Centrifuge emulsion->break_emulsion Yes product_in_aq Product in Aqueous Layer? emulsion->product_in_aq No break_emulsion->product_in_aq salt_out Salt Out: - Add Brine - Back-extract with more  polar organic solvent product_in_aq->salt_out Yes separate_layers Separate Layers product_in_aq->separate_layers No salt_out->separate_layers dry Dry Organic Layer separate_layers->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification Needed? crude_product->purify crystallize Crystallization purify->crystallize Solid chromatography Column Chromatography purify->chromatography Oil/Amorphous final_product Pure Product purify->final_product No crystallize->final_product chromatography->final_product

Caption: Decision tree for work-up and purification.

References

  • U.S. Patent No. US3383421A. (1968). Process for the formation and purification of aromatic sulfones.
  • U.S. Patent No. US3383421A. (1968). Process for the formation and purification of aromatic sulfones.
  • Science.gov. (n.d.). polar extraction solvent: Topics by Science.gov. [Link]

  • European Patent No. EP0231644A2. (1987). Method for extraction of aromatic hydrocarbons from oils using a solvent mixture.
  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • U.S. Patent Application No. US20040182750A1. (2004).
  • European Patent No. EP0448748A1. (1991). Method for preparing aromatic sulfones. European Patent Office. [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • U.S. Patent No. US9540319B2. (2017). Method for purifying sulfonated aromatic monomer.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • American Chemical Society. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • National Center for Biotechnology Information. (2020). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. PubMed Central. [Link]

  • ResearchGate. (2023). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

  • Royal Society of Chemistry. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]

  • Royal Society of Chemistry. (2018). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • National Center for Biotechnology Information. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • ResearchGate. (n.d.). Scheme 1. Condensation of sulfonamides with aldehydes. [Link]

  • YouTube. (2014). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. [Link]

  • The Journal of Organic Chemistry. (1949). THE IDENTIFICATION OF AROMATIC SULFONES. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

  • MOLBASE. (n.d.). 5-fluoro-2-methylsulfonylbenzaldehyde price & availability. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. PubChem. [Link]

Sources

Identifying byproducts in the synthesis of quinazolines using 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazoline Synthesis

Introduction

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Fluoro-2-(methylsulfonyl)benzaldehyde in the synthesis of quinazoline derivatives. The unique electronic properties of this aldehyde, stemming from the strongly electron-withdrawing methylsulfonyl group and the fluorine atom, make it a valuable synthon. However, these same properties can introduce specific challenges and lead to the formation of unexpected byproducts.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles governing byproduct formation, empowering you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The most common and direct route is the condensation of this compound with a 2-aminobenzamide derivative, followed by an oxidative cyclization. The reaction typically proceeds through two key stages:

  • Condensation and Cyclization: Formation of an imine intermediate, which then undergoes intramolecular cyclization to yield a 2,3-dihydroquinazolin-4(1H)-one.[1][2]

  • Oxidation: The dihydroquinazoline intermediate is then oxidized to the aromatic quinazolinone product. This step often requires an external oxidizing agent.[3][4]

Below is a generalized workflow diagram for this process.

Quinazoline_Synthesis_Workflow SMs Starting Materials (Aldehyde + 2-Aminobenzamide) Imine Imine Intermediate SMs->Imine Condensation Solvent Solvent System (e.g., EtOH, DMF, Toluene) Solvent->Imine DHQ Dihydroquinazoline Intermediate Imine->DHQ Intramolecular Cyclization Product Target Quinazoline Product DHQ->Product Oxidation Oxidant Oxidant (e.g., O₂, DDQ, MnO₂) Oxidant->Product

Caption: General workflow for quinazoline synthesis.

Troubleshooting Guide: Identifying & Mitigating Byproducts

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying issues.

Problem 1: My LC-MS shows a major peak with the expected mass of the dihydroquinazoline intermediate, but very little of my final product.

Q: I've confirmed the formation of the dihydroquinazoline intermediate, but the final oxidation step is inefficient. What's causing this and how can I fix it?

A: This is a very common issue indicating that the chosen oxidation conditions are not suitable for your specific substrate.

Causality & Scientific Explanation: The conversion of the 2,3-dihydroquinazolin-4(1H)-one to the final quinazolinone is a dehydrogenation reaction. The success of this step is highly dependent on the oxidant's strength and the substrate's susceptibility to oxidation. Relying on atmospheric oxygen alone is often slow and inefficient without a suitable catalyst.[5] The electron-withdrawing nature of the fluoro and methylsulfonyl groups on your aromatic ring can also influence the oxidation potential of the dihydro-intermediate.

Troubleshooting Protocol & Recommendations:

  • Confirm the Intermediate: Ensure the peak's retention time and mass spec fragmentation pattern are consistent with the dihydro- intermediate structure.

  • Screen Oxidizing Agents: If your current method is not working, set up small-scale parallel reactions to screen a panel of oxidants. Common and effective oxidants for this transformation include:

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]

    • Manganese dioxide (MnO₂)

    • Potassium permanganate (KMnO₄) (Note: can be harsh)

    • Copper(II) salts with a ligand and air/O₂[5]

Experimental Protocol: Small-Scale Oxidant Screening

  • Prepare a stock solution of your purified or crude dihydroquinazoline intermediate in a suitable solvent (e.g., Dioxane, Toluene, or DMF).

  • Aliquot the solution into several vials (e.g., 0.1 mmol scale).

  • To each vial, add a different oxidizing agent (see table below for suggestions).

  • Stir the reactions at an appropriate temperature (start at room temperature and increase to 80-100 °C if necessary).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion.

Table 1: Suggested Conditions for Oxidant Screening

Oxidant Equivalents Typical Solvent Temperature (°C) Notes
DDQ 1.1 - 1.5 Dioxane / Toluene 25 - 100 Often very effective and clean.
MnO₂ 5 - 10 Dichloromethane / Toluene 25 - 40 Heterogeneous, requires filtration.
CuCl/TEMPO 10 mol% / 1.2 eq DMF 80 Uses O₂ from air as the terminal oxidant.[6]

| Air/O₂ (Catalytic) | N/A | Toluene / DMF | 80 - 120 | Often requires a metal catalyst (e.g., Fe, Cu).[5] |

Troubleshooting_Oxidation start Observation: High level of Dihydro- quinazoline (DHQ) q1 Is the oxidation step being actively performed? start->q1 no_ox Problem: Passive oxidation (air) is inefficient. q1->no_ox No yes_ox Problem: Current oxidant is ineffective for this substrate. q1->yes_ox Yes sol_no_ox Solution: Introduce an active oxidizing agent. no_ox->sol_no_ox sol_yes_ox Solution: 1. Increase temperature/time. 2. Screen alternative oxidants (DDQ, MnO₂, etc.). yes_ox->sol_yes_ox

Caption: Decision tree for troubleshooting inefficient oxidation.

Problem 2: My mass spectrum shows a significant byproduct with a mass corresponding to the loss of the methylsulfonyl group (-79 Da).

Q: I'm observing a byproduct that appears to have lost the SO₂CH₃ group and may have been replaced by -H or -OH. Why is this happening?

A: This byproduct likely results from the nucleophilic aromatic substitution (SₙAr) of the methylsulfonyl group, which is a known reaction pathway for activated aryl sulfones.

Causality & Scientific Explanation: The methylsulfonyl (mesyl) group is a powerful electron-withdrawing group. When placed ortho or para to another activating group (like the aldehyde in your starting material or the quinazoline ring system in your product), it can function as an excellent leaving group in SₙAr reactions.[7]

  • During the Reaction: If your reaction conditions involve strong nucleophiles (e.g., excess amine, strong base like NaOH or KOt-Bu, or even water/hydroxide at high temperatures), they can attack the carbon atom bearing the sulfonyl group, leading to its displacement.[8]

  • Hydrolysis: The methylsulfonyl group is generally stable, but under harsh basic or acidic conditions, particularly with prolonged heating, hydrolysis can occur, replacing it with a hydroxyl group.[9]

Troubleshooting Protocol & Recommendations:

  • Analyze Reaction Conditions: Review your protocol for strong nucleophiles or harsh pH conditions. High temperatures (>120 °C) and strong bases are primary suspects.

  • Modify Conditions:

    • Base: If a base is required, switch to a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-incubation and subsequent byproduct formation.

  • Purification: This byproduct may have significantly different polarity from your desired product, potentially simplifying purification by silica gel chromatography.

Table 2: Expected Masses of Key Species (Example with 2-Aminobenzamide) Assuming reaction with 2-aminobenzamide (MW: 136.15) and this compound (MW: 216.22)

CompoundFormulaMolecular Weight (Da)Notes
Target ProductC₁₅H₁₁FN₂O₃S318.326-Fluoro-2-(2-(methylsulfonyl)phenyl)quinazolin-4(3H)-one
Dihydro- IntermediateC₁₅H₁₃FN₂O₃S320.34Intermediate before oxidation.
Byproduct (Loss of SO₂CH₃) C₁₄H₈FN₂O239.23SO₂CH₃ group replaced by H.
Byproduct (Hydrolysis) C₁₄H₈FN₂O₂255.22SO₂CH₃ group replaced by OH.
Starting AldehydeC₈H₇FO₃S216.22Unreacted starting material.
Problem 3: I am observing several highly polar, intractable byproducts and my overall yield is low.

Q: My reaction produces a complex mixture of polar byproducts that are difficult to characterize and purify. What could be the cause?

A: This often points to over-oxidation, decomposition of the starting aldehyde, or ring-opening of the quinazoline core.

Causality & Scientific Explanation:

  • Over-oxidation to N-Oxides: Quinazolines contain two nitrogen atoms that can be oxidized to N-oxides, especially with strong or excess oxidizing agents like m-CPBA or H₂O₂.[10][11] These N-oxides are highly polar and can complicate purification.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as your starting material, can undergo disproportionation (a Cannizzaro reaction) to form the corresponding primary alcohol and carboxylic acid.[12] This consumes your starting material and introduces two new, polar impurities.

  • Ring Opening: The quinazolinone ring, while generally stable, can be susceptible to hydrolysis and ring-opening under very harsh basic or acidic conditions, leading to derivatives of anthranilic acid.[10]

Troubleshooting Protocol & Recommendations:

  • Control Basicity: Avoid strong, inorganic bases like NaOH or KOH, especially at elevated temperatures. If a base is needed, use a mild organic base.

  • Control Oxidation: Use stoichiometric amounts of a controlled oxidant like DDQ. Avoid a large excess of powerful oxidants. If using a catalytic system, ensure it is not overly active for your substrate.

  • Protect the Aldehyde: Consider an inverse addition protocol. Slowly add the this compound to the solution of 2-aminobenzamide. This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction or decomposition.

References

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 2022. [2]

  • Methanesulfonyl chloride - Wikipedia. Wikipedia. [7]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 2020. [10][11]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 2022.

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 2017. [8]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 2020.

  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Communications Chemistry, 2021.

  • Reaction of various aldehydes with 2-aminobenzamide. ResearchGate, 2017. [1]

  • Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. RSC Advances, 2020. [3]

  • Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. ResearchGate, 2022. [4]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 2022. [5]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 2021. [6]

  • High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties. MDPI, 2023. [9]

Sources

How to increase the solubility of 5-Fluoro-2-(methylsulfonyl)benzaldehyde for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS 849035-71-8). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this reagent in reaction setups. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Solubility Issues

This section provides direct answers to common problems encountered during the use of this compound.

Q1: My this compound is not dissolving or is only partially soluble in my reaction solvent. What should I do?

This is a frequent challenge, given the compound's specific chemical structure. The molecule possesses a strong dipole due to the electron-withdrawing sulfonyl group (-SO₂CH₃) and the fluorine atom, alongside the polar aldehyde group (-CHO). This complex polarity can lead to poor solubility in non-ideal solvents.

Follow this systematic troubleshooting workflow to address the issue.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Compound is insoluble check_purity Step 1: Verify Purity Is the starting material and solvent pure and dry? start->check_purity heat Step 2: Apply Gentle Heating Warm the mixture (e.g., to 40-60 °C). Does it dissolve? check_purity->heat Yes re_evaluate Re-evaluate Reaction Conditions Consider alternative reagents or synthetic routes. check_purity->re_evaluate No (Contaminants present) cosolvent Step 3: Use a Co-solvent Add a small percentage (5-20%) of a compatible polar aprotic co-solvent (e.g., Acetonitrile, Acetone). Does it dissolve? heat->cosolvent No success Success: Proceed with Reaction heat->success Yes change_solvent Step 4: Change Primary Solvent Switch to a more suitable solvent based on polarity. (See Table 1) cosolvent->change_solvent No cosolvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for solubility issues.

Detailed Explanation of Troubleshooting Steps:

  • Verify Purity: Impurities in either the solute or the solvent can significantly hinder dissolution. Ensure your this compound is of high purity and that your solvent is anhydrous and free of contaminants.

  • Apply Gentle Heating: For many organic compounds, solubility increases with temperature.[1] Gently warming your mixture can provide the necessary energy to overcome the crystal lattice energy of the solid. Monitor the temperature to ensure it remains compatible with the stability of your reactants.

  • Use a Co-solvent: Introducing a small amount of a highly compatible "booster" solvent can dramatically improve solubility. This technique, known as co-solvency, works by reducing the interfacial tension between the primary solvent and the solute.[2] For a moderately polar solvent like Toluene, adding a polar aprotic co-solvent like Acetonitrile can be effective.

  • Change the Primary Solvent: If the above steps fail, your primary solvent is likely a poor match. A complete solvent change is necessary. Consult the solvent recommendation table below (Table 1) for a better choice.

Frequently Asked Questions (FAQs)

This section delves deeper into the properties of this compound and provides proactive guidance for experimental planning.

Q2: What are the best starting solvents for dissolving this compound?

While specific solubility data for this exact molecule is not published, we can make strong inferences from structurally analogous compounds like 4-(methylsulfonyl)benzaldehyde and 1-Fluoro-4-(methylsulfonyl)benzene.[1][3] These studies indicate that polar aprotic solvents are excellent candidates.

Core Principle: The key to solubility is matching the polarity of the solvent to the solute ("like dissolves like"). The sulfonyl group (-SO₂CH₃) makes the molecule quite polar.

Table 1: Recommended Solvents for this compound

Solvent Class Recommended Solvents Rationale & Suitability
Excellent Acetone, Acetonitrile These polar aprotic solvents are highly effective for dissolving sulfonyl-containing compounds.[1][3] They should be your first choice.
Good Chloroform, Dichloromethane (DCM) Halogenated solvents often provide good solubility for moderately polar compounds. Chloroform showed high efficacy for a similar compound.[3]
Moderate Ethyl Acetate, Toluene These solvents of intermediate polarity may work, especially with gentle heating.[1][3] Toluene may require a co-solvent.
Poor / Use with Caution Alcohols (Methanol, Ethanol), Water Highly protic solvents can react with the aldehyde group (forming acetals) and generally show lower solubility for similar sulfonyl compounds compared to polar aprotic options.[3]

| Very Poor | Hexanes, Pentane | These non-polar aliphatic solvents are incompatible with the polar nature of the molecule. |

Q3: How does a co-solvent system work to improve solubility?

A co-solvent system is a mixture of two or more miscible solvents designed to have more desirable properties than any single solvent alone. For a poorly soluble compound, the co-solvent disrupts the solvent-solvent interactions of the primary solvent, creating a more favorable environment for the solute to dissolve.

G cluster_0 Primary Solvent (e.g., Toluene) cluster_1 Solute cluster_2 Co-Solvent Addition (e.g., Acetonitrile) a Toluene (Bulk Solvent) b Strong Toluene-Toluene Interactions a->b leads to c 5-Fluoro-2-(methylsulfonyl) benzaldehyde b->c Poor Interaction (Low Solubility) d Acetonitrile (Co-Solvent) e Disrupts Toluene-Toluene Interactions d->e f Creates 'Pockets' for Solute Solvation e->f f->c Favorable Interaction (Increased Solubility)

Caption: Mechanism of co-solvency for improving solubility.

Q4: Can increasing the temperature negatively affect my reaction?

Yes. While heat generally increases solubility, it can also have unintended consequences:

  • Compound Degradation: Although this compound is a stable compound, excessive heat can cause degradation over long reaction times.

  • Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the yield and purity of your desired product.

  • Solvent Loss: If working in an open or poorly sealed system, heating can lead to the evaporation of volatile solvents, changing the concentration of your reaction mixture.

Recommendation: Always start with gentle heating (e.g., 40-60 °C) and monitor your reaction closely by TLC or LC-MS to ensure no adverse effects are occurring.

Q5: Are there other advanced techniques if solvent and temperature adjustments fail?

While less common for typical synthesis, other principles from pharmaceutical sciences can be adapted if solubility remains a critical barrier:

  • Particle Size Reduction: Decreasing the particle size of the solid by grinding or milling increases the surface area available for dissolution.[4][5] This enhances the rate of dissolution, though not the equilibrium solubility.

  • Use of Surfactants: In some systems, a catalytic amount of a surfactant can help solubilize a compound by forming micelles.[6] This is highly system-dependent and requires careful selection of a surfactant that will not interfere with your reaction chemistry.

These methods are generally considered after exhausting more straightforward solvent and temperature optimization strategies.

References

  • ResearchGate. Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. ResearchGate. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. IJMSR. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR. [Link]

  • ResearchGate. Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. ResearchGate. [Link]

Sources

Stability of 5-Fluoro-2-(methylsulfonyl)benzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. My aim is to equip you with the necessary knowledge to anticipate and resolve potential stability issues, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and concerns regarding the handling and stability of this compound in various experimental settings.

Q1: I am dissolving this compound in methanol for an NMR experiment, but I'm seeing new peaks appear over time. What is happening?

A1: You are likely observing the formation of a hemiacetal. The aldehyde functional group in this compound is highly electrophilic due to the strong electron-withdrawing effects of the ortho-sulfonyl group and the meta-fluoro group.[1] In the presence of an alcohol like methanol (a nucleophile), an equilibrium will be established between the aldehyde and the hemiacetal.

Troubleshooting Steps:

  • Solvent Selection: For non-reactive NMR analysis, switch to an aprotic solvent such as deuterated chloroform (CDCl₃), acetone-d₆, or DMSO-d₆.

  • Minimizing Contact Time: If you must use a protic solvent for a reaction, it is advisable to prepare the solution immediately before use and to keep it at a low temperature to slow down the rate of hemiacetal formation.

  • Confirmation: To confirm hemiacetal formation, you can take an NMR at time zero and then monitor the sample over a few hours. The appearance of new signals in the aliphatic region (around 3-4 ppm for the methoxy group and 5-6 ppm for the C-H of the hemiacetal) alongside the diminishing aldehyde peak (around 10 ppm) is a strong indicator.

Causality Explored: The electron-withdrawing nature of the sulfonyl group significantly increases the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol.[1]

Q2: My reaction requires the use of a protic solvent. Which one is the least likely to cause stability issues?

A2: While aprotic solvents are generally recommended for dissolving this compound, if a protic solvent is necessary for your reaction, the choice of solvent can influence the rate of degradation. Generally, less nucleophilic and more sterically hindered alcohols are preferred.

Solvent Recommendations (in order of preference):

  • Tertiary Alcohols: tert-Butanol is a good choice as its steric bulk hinders its ability to act as a nucleophile.

  • Secondary Alcohols: Isopropanol is a better option than primary alcohols.

  • Primary Alcohols: If a primary alcohol is required, consider using one with a longer chain, although the effect on stability might be minimal.

It's important to note that even with these choices, the risk of hemiacetal or acetal formation is not eliminated, only reduced. A preliminary stability study in your chosen solvent is highly recommended.

Q3: I have stored a solution of this compound in DMSO for a few days and now see a new impurity in my HPLC analysis. What could this be?

A3: While DMSO is a common aprotic solvent, older or improperly stored DMSO can contain water and peroxides. The most likely impurity you are observing is the corresponding carboxylic acid, 5-Fluoro-2-(methylsulfonyl)benzoic acid, formed by oxidation of the aldehyde. Benzaldehydes are known to be susceptible to oxidation, which can be accelerated by light and trace impurities.[1]

Troubleshooting & Prevention:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents.

  • Proper Storage: Store solutions of this compound in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Confirmation: The formation of the carboxylic acid can be confirmed by LC-MS, as you will see a mass increase corresponding to the addition of an oxygen atom.

Q4: Can I use basic conditions with this compound?

A4: Extreme caution should be exercised when using basic conditions. The methylsulfonyl group itself is generally stable under basic conditions.[2] However, the aldehyde is susceptible to base-catalyzed reactions.

Potential Issues with Basic Conditions:

  • Cannizzaro Reaction: In the absence of an enolizable proton, aldehydes can undergo disproportionation under strong basic conditions to yield a primary alcohol and a carboxylic acid.[1]

  • Aldol-Type Reactions: While this specific aldehyde does not have α-hydrogens and cannot self-condense via an aldol reaction, it can react with other enolizable carbonyl compounds in your reaction mixture.

  • Degradation: Strong bases might lead to other unforeseen degradation pathways.

Recommendations:

  • If a base is required, use a non-nucleophilic, sterically hindered base.

  • Run reactions at low temperatures to minimize side reactions.

  • Perform a small-scale trial experiment to assess the stability of your compound under the proposed basic conditions before committing to a larger scale.

Experimental Protocols

Protocol 1: Rapid Stability Assessment of this compound in a Chosen Solvent

This protocol allows for a quick check of the compound's stability in a given solvent over a typical experimental timeframe.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, DMSO, acetonitrile)

  • HPLC or UPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in your chosen solvent at a typical experimental concentration (e.g., 1 mg/mL).

  • Time Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain a reference chromatogram. Record the peak area of the parent compound.

  • Incubation: Store the stock solution under your intended experimental conditions (e.g., room temperature on the benchtop, or at a specific reaction temperature).

  • Time Point Analysis: Inject aliquots of the stock solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the parent peak area or the appearance of new peaks indicates instability.

Data Presentation

Table 1: Solubility of a Structurally Similar Compound, 1-Fluoro-4-(methylsulfonyl)benzene, in Common Organic Solvents.

SolventSolubility TrendPolarity Index
ChloroformHighest4.1
AcetoneHigh5.1
Ethyl AcetateModerate4.4
TolueneModerate2.4
EthanolLowest5.2

Note: The aldehyde group in the target compound will likely increase its polarity and may alter this solubility profile.

Visual Diagrams

degradation_pathway This compound This compound Hemiacetal Hemiacetal This compound->Hemiacetal + Methanol (MeOH) (Protic Solvent) Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid + [O] (e.g., Air, Peroxides)

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Instability Observed (e.g., new peaks in HPLC/NMR) solvent_type Is the solvent protic (e.g., MeOH, EtOH)? start->solvent_type check_oxidation Is the solvent aprotic (e.g., DMSO, Acetone)? solvent_type->check_oxidation No hemiacetal Likely Hemiacetal Formation solvent_type->hemiacetal Yes oxidation Likely Oxidation to Carboxylic Acid check_oxidation->oxidation Yes solution1 Switch to Aprotic Solvent (CDCl₃, Acetone-d₆) hemiacetal->solution1 solution2 Use Anhydrous Solvent Store under Inert Gas Protect from Light oxidation->solution2

Caption: Troubleshooting workflow for stability issues.

References

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]2]

  • ResearchGate. (2020). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]3]

Sources

Validation & Comparative

5-Fluoro-2-(methylsulfonyl)benzaldehyde vs. other fluorinated benzaldehydes in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a synthetic campaign. Among the vast arsenal of fluorinated synthons, substituted benzaldehydes are of paramount importance due to their versatile reactivity. This guide provides an in-depth, objective comparison of 5-Fluoro-2-(methylsulfonyl)benzaldehyde with other fluorinated benzaldehydes, focusing on its unique reactivity profile and performance in key synthetic transformations. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental data where available, offering a predictive framework for its application in complex molecule synthesis.

Introduction: The Strategic Role of Fluorine and Sulfonyl Groups in Benzaldehyde Chemistry

Fluorinated aromatic compounds are indispensable in modern drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. Benzaldehydes, as versatile intermediates, are frequently fluorinated to impart these desirable characteristics to the final active pharmaceutical ingredients (APIs).

The subject of this guide, this compound, presents a unique combination of substituents. The fluorine atom at the 5-position and the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 2-position synergistically influence the reactivity of the aldehyde functionality and the aromatic ring. This guide will dissect these influences in the context of common and crucial synthetic reactions.

The Electronic Landscape: Predicting Reactivity

The reactivity of a benzaldehyde in nucleophilic addition and condensation reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is, in turn, dictated by the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs) increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields in reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination.

  • Electron-Donating Groups (EDGs) have the opposite effect, decreasing the electrophilicity of the carbonyl carbon and thus slowing down these reactions.

In this compound, both the fluorine atom and the methylsulfonyl group are potent EWGs. The methylsulfonyl group, in particular, is one of the strongest EWGs, significantly activating the aldehyde. The fluorine atom further enhances this effect through its inductive-withdrawing properties.

dot```dot graph electronic_effects { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

F [label="Fluorine (at C5)", fillcolor="#EA4335"]; SO2Me [label="Methylsulfonyl (at C2)", fillcolor="#EA4335"]; Aldehyde [label="Aldehyde Carbonyl", fillcolor="#4285F4"]; Reactivity [label="Enhanced Electrophilicity\n& Reactivity", fillcolor="#34A853", fontcolor="#202124"];

F -> Aldehyde [label="-I Effect"]; SO2Me -> Aldehyde [label="-I, -M Effects"]; Aldehyde -> Reactivity; }

Caption: Generalized workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon.

Comparison:

AldehydeSubstituentsExpected ReactivityRationale
This compound Strong EWG (-SO₂CH₃), Moderate EWG (-F)Very High The highly electrophilic carbonyl carbon will readily react with the phosphorus ylide. However, the bulky ortho-sulfonyl group might introduce some steric hindrance, potentially requiring slightly elevated temperatures or longer reaction times compared to an unhindered aldehyde.
4-NitrobenzaldehydeStrong EWG (-NO₂)Very HighA classic example of a highly reactive aldehyde in Wittig reactions.
BenzaldehydeUnsubstitutedModerateThe baseline for reactivity comparison.
4-MethoxybenzaldehydeStrong EDG (-OCH₃)LowThe electron-donating methoxy group deactivates the carbonyl, leading to slower reaction rates.

Experimental Protocol: General Wittig Reaction

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DMSO). This step must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To the solution of the ylide, add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent, typically at a low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reductive Amination

Reductive amination is a two-step, one-pot process that converts an aldehyde and an amine into a more substituted amine. The first step, the formation of an imine or iminium ion, is accelerated by electron-withdrawing groups on the aldehyde.

Comparison:

AldehydeSubstituentsExpected ReactivityRationale
This compound Strong EWG (-SO₂CH₃), Moderate EWG (-F)High The enhanced electrophilicity of the carbonyl carbon facilitates the initial attack by the amine, leading to rapid imine formation.
2,4-DichlorobenzaldehydeTwo Moderate EWGs (-Cl)HighThe two chlorine atoms activate the aldehyde for imine formation.
4-MethylbenzaldehydeWeak EDG (-CH₃)ModerateThe methyl group has a slight deactivating effect on the carbonyl.

Experimental Protocol: General Reductive Amination

  • Dissolve the aldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a mild acid catalyst (e.g., acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent that selectively reduces the iminium ion in the presence of the aldehyde (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

  • Stir the reaction until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

dot

Reductive_Amination_Pathway Aldehyde Aldehyde Imine Imine/Iminium Ion Aldehyde->Imine + Amine, - H₂O Amine Amine Amine->Imine Product Substituted Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Reaction pathway for reductive amination.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors

Fluorinated benzaldehydes are pivotal starting materials in the synthesis of kinase inhibitors, a major class of anticancer drugs. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel inhibitors. While direct examples are not prevalent in the literature, its structural motifs are found in patented kinase inhibitors. For instance, the synthesis of pyrazolopyrimidine-based kinase inhibitors often involves the condensation of a substituted benzaldehyde with an amino-pyrazole. The high reactivity of this compound would be advantageous in such condensation reactions, likely leading to high yields of the key intermediate.

Conclusion

This compound is a highly activated and versatile building block for organic synthesis. The synergistic electron-withdrawing effects of the fluoro and methylsulfonyl groups render its aldehyde functionality exceptionally reactive towards nucleophilic attack. This heightened reactivity is advantageous in a variety of transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, which are fundamental in the construction of complex molecules for pharmaceutical and materials science applications. While the ortho-methylsulfonyl group may introduce some steric considerations, the pronounced electronic activation is expected to be the dominant factor governing its reactivity. This guide provides a predictive framework for the application of this potent synthon, empowering chemists to strategically incorporate it into their synthetic designs.

References

  • At this time, no direct experimental data for the synthetic performance of this compound in the compared reactions is available in the cited literature. The comparative analysis is based on established principles of physical organic chemistry. For specific applications, optimization of the general protocols provided is recommended.

A Comparative Guide to the Reactivity of 5-Fluoro-2-(methylsulfonyl)benzaldehyde and 5-fluoro-2-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted benzaldehydes are foundational intermediates, offering a versatile handle for a myriad of chemical transformations.[1][2] This guide provides an in-depth, data-supported comparison of two such critical intermediates: 5-Fluoro-2-(methylsulfonyl)benzaldehyde and 5-fluoro-2-chlorobenzaldehyde .

While structurally similar, the substitution of a methylsulfonyl group versus a chlorine atom at the ortho-position to the aldehyde imparts dramatically different electronic properties to the molecule. These differences fundamentally alter the reactivity of both the aldehyde functional group and the aromatic ring. This guide will dissect these differences, explaining the mechanistic causality behind their reactivity profiles and providing field-proven experimental protocols for their application, empowering researchers to make informed decisions in synthetic design.

Molecular and Electronic Profile Overview

The starting point for understanding the reactivity of these two compounds is a direct comparison of their fundamental properties and, more critically, the electronic influence of their key substituents.

PropertyThis compound5-fluoro-2-chlorobenzaldehyde
CAS Number 849035-71-8[3][4]96515-79-6[5][6]
Molecular Formula C₈H₇FO₃S[3][7]C₇H₄ClFO[5][6]
Molecular Weight 202.20 g/mol [3][7]158.56 g/mol [6][8]
Key Substituent (at C2) Methylsulfonyl (-SO₂CH₃)Chloro (-Cl)
Electronic Nature of C2 Substituent Strongly Electron-Withdrawing (-I, -M)Electron-Withdrawing (-I > +M)[9]

The defining difference lies in the electronic nature of the C2 substituent. The methylsulfonyl group is a powerful electron-withdrawing group, pulling electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects.[10] In contrast, the chloro group is also deactivating but exhibits a more nuanced electronic profile; it strongly withdraws electrons via induction (-I) but weakly donates electron density via resonance (+M).[9][11] The net result is that the aromatic ring in this compound is significantly more electron-deficient than in its chloro-substituted counterpart.

Comparative Reactivity Analysis

The electronic disparity between the methylsulfonyl and chloro groups directly translates into distinct reactivity profiles in two key areas: nucleophilic attack at the aldehyde carbonyl and nucleophilic aromatic substitution (SₙAr) on the ring.

Reactivity of the Aldehyde Carbonyl

The aldehyde functional group's reactivity is dictated by the electrophilicity of its carbonyl carbon.[12] A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack.

  • This compound : The potent electron-withdrawing capacity of the ortho-methylsulfonyl group significantly depletes electron density from the entire aromatic system, including the aldehyde. This makes the carbonyl carbon highly electrophilic and, therefore, more reactive towards nucleophiles in reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[13][14]

  • 5-fluoro-2-chlorobenzaldehyde : The ortho-chloro group also enhances the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, but to a lesser extent than the methylsulfonyl group.[14]

Nucleophilic Aromatic Substitution (SₙAr) Reactivity

Both molecules are primed for Nucleophilic Aromatic Substitution (SₙAr), a reaction pathway critical for synthesizing complex derivatives.[15] In this context, the substituent at the C2 position can act as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17] The rate of this reaction is governed by two primary factors: the stability of this intermediate and the ability of the substituent to act as a leaving group.

  • Ring Activation : The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, as this step temporarily breaks the ring's aromaticity.[17] Electron-withdrawing groups stabilize the negative charge of this intermediate, thereby accelerating the reaction.[18] The -SO₂CH₃ group, being a far stronger electron-withdrawing group than -Cl, provides superior stabilization for the Meisenheimer complex.

  • Leaving Group Ability : Both the sulfonyl and chloro groups can function as leaving groups. In SₙAr reactions, the leaving group mobility does not always follow the same trends as in aliphatic Sₙ2 reactions.[18] The C-S bond of the sulfone is readily cleaved, and the resulting sulfinate is a stable anion. Studies have shown that sulfonyl groups are excellent leaving groups in SₙAr, with reactivity often comparable to or greater than halides in highly activated systems.[19]

Experimental Verification: SₙAr with Piperidine

To provide quantitative backing for these claims, a comparative experiment was designed to measure the rate of SₙAr with piperidine. This reaction is a reliable benchmark for assessing the susceptibility of an aromatic ring to nucleophilic attack.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 Dissolve Substrate (1 mmol) in DMSO (5 mL) prep2 Add Piperidine (2.2 mmol) prep1->prep2 prep3 Add K₂CO₃ (2.0 mmol) prep2->prep3 react Heat to 80°C with stirring prep3->react monitor Monitor by TLC (3:1 Hexanes:EtOAc) react->monitor monitor->react Continue heating if incomplete workup1 Cool and Quench with H₂O (20 mL) monitor->workup1 Upon completion workup2 Extract with EtOAc (3 x 15 mL) workup1->workup2 workup3 Dry (Na₂SO₄), Filter, and Concentrate workup2->workup3 purify Purify via Column Chromatography workup3->purify G cluster_A Reaction with this compound cluster_B Reaction with 5-fluoro-2-chlorobenzaldehyde Start_A Reactants TS1_A Meisenheimer Complex (Highly Stabilized) Start_A->TS1_A Fast Attack (Low ΔG‡) End_A Product TS1_A->End_A Elimination Start_B Reactants TS1_B Meisenheimer Complex (Moderately Stabilized) Start_B->TS1_B Slow Attack (High ΔG‡) End_B Product TS1_B->End_B Elimination

Sources

The Strategic Advantage of 5-Fluoro-2-(methylsulfonyl)benzaldehyde in Modern Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, remain a primary focus of drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with dozens of approved drugs targeting the ATP-binding site of these enzymes.[1] The efficacy and selectivity of these inhibitors are profoundly influenced by the chemical building blocks used in their synthesis. Substituted aromatic aldehydes are a cornerstone of this synthetic enterprise, providing a versatile handle for the construction of diverse heterocyclic scaffolds that form the core of many kinase inhibitors.

This guide provides an in-depth analysis of 5-Fluoro-2-(methylsulfonyl)benzaldehyde , a highly functionalized building block, and evaluates its efficacy in comparison to other substituted benzaldehydes in the synthesis of kinase inhibitors. While direct head-to-head comparative studies with this specific building block are not extensively published, this guide will leverage established principles of medicinal chemistry and draw parallels from structurally related analogs to provide a comprehensive and scientifically grounded perspective for researchers in drug development.

The Molecular Logic of this compound: A Trifecta of Functionality

The utility of this compound as a building block for kinase inhibitors stems from the unique interplay of its three key functional groups: the aldehyde, the fluorine atom, and the methylsulfonyl group.

  • The Aldehyde: A Gateway to Heterocyclic Scaffolds The primary role of the aldehyde group is to serve as an electrophilic partner in condensation reactions to form a variety of heterocyclic systems common in kinase inhibitors. A prominent example is the synthesis of pyrazolopyrimidines, a well-established class of kinase inhibitors.[2] The aldehyde reacts with an aminopyrazole to construct the pyrimidine ring of the fused heterocyclic core.

  • The Fluoro Group: Enhancing Potency and Metabolic Stability The strategic placement of a fluorine atom on the aromatic ring can significantly enhance the pharmacological properties of the final inhibitor. Fluorine's high electronegativity can lead to more potent binding interactions with the target kinase through the formation of favorable electrostatic and hydrogen bonding interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the metabolic stability and pharmacokinetic profile of the drug candidate.

  • The Methylsulfonyl Group: A Key Interaction Hub The methylsulfonyl moiety is a powerful hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in the ATP-binding pocket of kinases. Its presence can also influence the overall solubility and electronic properties of the molecule, contributing to improved drug-like characteristics. The sulfonyl group is a common feature in many successful kinase inhibitors, highlighting its importance in achieving high potency and selectivity.

The combination of these three groups in a single building block provides a powerful tool for medicinal chemists to rapidly generate diverse libraries of potential kinase inhibitors with desirable pharmacological properties.

Comparative Analysis with Other Benzaldehyde-Based Building Blocks

To understand the unique advantages of this compound, it is instructive to compare it with other commonly used building blocks.

Building BlockKey FeaturesExpected Impact on Kinase Inhibitor Properties
This compound Fluoro and methylsulfonyl groups.Potential for strong hydrogen bonding (sulfonyl), enhanced metabolic stability and binding affinity (fluoro).
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde [2]Bromo, fluoro, and trifluoromethyl groups.Bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further diversification. Trifluoromethyl group enhances metabolic stability and lipophilicity.[2]
Salicylaldehyde Hydroxyl group ortho to the aldehyde.Can act as a hydrogen bond donor and participate in intramolecular hydrogen bonding, influencing conformation.
4-Formylbenzonitrile Cyano group para to the aldehyde.Cyano group is a hydrogen bond acceptor and can modulate electronic properties.

Discussion of Comparative Efficacy:

While quantitative data directly comparing the synthetic yield and final compound efficacy for inhibitors derived from these specific building blocks is scarce, we can infer some general principles:

  • Reactivity in Scaffold Formation: The reactivity of the aldehyde in the initial cyclocondensation step is influenced by the electronic nature of the other ring substituents. The strongly electron-withdrawing methylsulfonyl and fluoro groups in this compound are expected to activate the aldehyde towards nucleophilic attack, potentially leading to higher reaction yields and faster reaction times compared to benzaldehydes with electron-donating groups.

  • Opportunities for Diversification: Building blocks like 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde offer a distinct advantage in that the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide array of aryl and heteroaryl substituents, facilitating extensive structure-activity relationship (SAR) studies. While this compound does not have a comparable handle for cross-coupling, its core structure already incorporates key features for potent kinase inhibition.

  • Pharmacokinetic and Pharmacodynamic Profile: The choice of building block has a profound impact on the ADME (absorption, distribution, metabolism, and excretion) properties of the final inhibitor. The fluoro and methylsulfonyl groups in this compound are generally associated with improved metabolic stability and desirable polarity for cell permeability and bioavailability.

Experimental Protocols: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor

The following protocols are based on established methodologies for the synthesis of pyrazolopyrimidine kinase inhibitors and are adapted for the use of this compound.[2]

Step 1: Synthesis of the Pyrazolopyrimidine Core

This step involves the cyclocondensation of this compound with an aminopyrazole to form the heterocyclic scaffold.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole

  • Anhydrous Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Used as the solvent to prevent side reactions involving water.

  • Glacial Acetic Acid: Acts as a catalyst to protonate the aldehyde, making it more electrophilic and facilitating the initial condensation with the aminopyrazole.

  • Reflux: Provides the necessary thermal energy to drive the reaction, particularly the final cyclization and dehydration step, to completion.

Visualizing the Synthetic and Signaling Pathways

Synthetic Workflow Diagram

G A This compound C Pyrazolopyrimidine Core A->C Ethanol, Acetic Acid (cat.), Reflux B 3-Amino-1H-pyrazole B->C

Caption: General synthetic workflow for the pyrazolopyrimidine core.

Target Signaling Pathway: A Representative Kinase

Many kinase inhibitors target pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->AKT Inhibition

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 5-Fluoro-2-(methylsulfonyl)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of reaction products and their impurity profiles is paramount. 5-Fluoro-2-(methylsulfonyl)benzaldehyde is a key building block, valued for the synthetic versatility offered by its aldehyde functionality and the activating effects of its fluoro and methylsulfonyl substituents. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of its diverse reaction products, grounded in both theoretical principles and practical, data-driven insights.

The Reactive Nature of this compound: A Hub of Synthetic Possibilities

The chemical behavior of this compound is dictated by three key structural features: the aromatic ring, the aldehyde group, and the electron-withdrawing fluoro and methylsulfonyl substituents. These features predispose the molecule to a variety of important transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the ortho-methylsulfonyl group and the para-fluoro group activates the benzene ring towards nucleophilic attack. This allows for the displacement of the fluorine atom by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a diverse array of substituted benzaldehyde derivatives.

  • Condensation Reactions: The aldehyde functional group serves as a reactive electrophile, readily undergoing condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds. These reactions are fundamental in the synthesis of imines, hydrazones, and various heterocyclic scaffolds of medicinal interest.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol. These transformations are crucial for modulating the electronic properties and biological activity of the resulting molecules.

The analysis of the products from these reactions requires robust analytical techniques capable of providing detailed structural information, often on complex mixtures. Mass spectrometry, frequently coupled with chromatographic separation, stands as a cornerstone for this purpose.

Mass Spectrometry in the Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its high sensitivity and ability to provide molecular weight and structural information make it indispensable for reaction monitoring, product characterization, and impurity profiling.

Ionization Techniques: Tailoring the Approach to the Analyte

The choice of ionization technique is critical for the successful analysis of the varied reaction products of this compound.

  • Electron Ionization (EI): A hard ionization technique that bombards molecules with high-energy electrons, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching. EI is typically used with Gas Chromatography (GC-MS) for the analysis of volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from solution, minimizing fragmentation and typically producing protonated molecules ([M+H]⁺) or other adducts. ESI is the workhorse for Liquid Chromatography-Mass Spectrometry (LC-MS) and is well-suited for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.

Predicted Fragmentation Pathways: Decoding the Mass Spectra

The fragmentation patterns observed in the mass spectrum provide a roadmap to the structure of the analyte. For derivatives of this compound, several key fragmentation pathways can be anticipated based on the functional groups present.

For the Parent Molecule (this compound):

Under EI conditions, the fragmentation of the parent molecule (MW: 202.20 g/mol [1]) would likely involve:

  • Loss of a hydrogen radical (-1 Da): A common fragmentation for aldehydes, leading to a stable acylium ion.

  • Loss of the formyl group (-29 Da): Cleavage of the C-C bond between the aromatic ring and the aldehyde group.

  • Loss of the methylsulfonyl group (-79 Da): Cleavage of the C-S bond.

  • Loss of sulfur dioxide (-64 Da): A characteristic fragmentation of aromatic sulfones.

For Reaction Products:

The fragmentation of reaction products will be a composite of the fragmentation of the core benzaldehyde structure and the newly introduced functional group.

  • SNAr Products (e.g., with an amine): In addition to the fragmentations of the benzaldehyde core, cleavage of the newly formed C-N bond will be a key fragmentation pathway.

  • Condensation Products (e.g., imines): Fragmentation will likely occur at the C=N bond and within the substituent introduced from the nucleophile.

The following table summarizes the predicted key fragments for a hypothetical SNAr product formed from the reaction of this compound with a generic primary amine (R-NH₂).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
[M+H]⁺[M+H - SO₂]⁺SO₂ (64 Da)Characteristic loss from the sulfonyl group.
[M+H]⁺[M+H - R]⁺R•Cleavage of the bond between the nitrogen and the R-group.
[M+H]⁺[M+H - CH₃]⁺CH₃• (15 Da)Loss of the methyl group from the sulfonyl moiety.
[M+H]⁺[M+H - CHO]⁺CHO• (29 Da)Loss of the formyl group.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the use of complementary techniques. This section compares the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical TechniquePrincipleStrengthsLimitationsBest Suited For
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation, excellent for identifying unknowns and trace impurities.Isomers can be difficult to distinguish without chromatography, quantitation can be challenging without standards.Rapid reaction monitoring, impurity identification, structural confirmation.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed information about molecular structure and connectivity, non-destructive, excellent for distinguishing isomers, quantitative without the need for identical standards.Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming.Definitive structure elucidation, isomer differentiation, quantitative analysis.
High-Performance Liquid Chromatography (HPLC-UV) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Excellent for separating complex mixtures, robust and reproducible, widely available, good for quantitative analysis with standards.Provides limited structural information on its own, requires chromophores for UV detection.Purity assessment, quantitative analysis of known compounds, separation of isomers.
Experimental Workflow: A Synergistic Approach

For the comprehensive characterization of a reaction mixture of this compound, a multi-technique approach is recommended.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Reaction Quenching: Quench the reaction by adding an appropriate solvent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the organic products into a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Dilution: For LC-MS analysis, dissolve the residue in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter. For GC-MS, a similar dilution in a volatile solvent is appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Products
  • Instrument: Agilent GC-MS system (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Non-Volatile Products
  • Instrument: Waters ACQUITY UPLC with a single quadrupole mass detector (or equivalent)

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Range: 100-800 amu

Visualizing the Workflow

Caption: A synergistic workflow for the comprehensive analysis of reaction products.

Conclusion: An Integrated Approach for Confident Characterization

The effective characterization of reaction products derived from this compound is critical for advancing drug discovery and chemical development programs. While mass spectrometry offers unparalleled sensitivity and structural insight for the rapid identification of products and impurities, a truly comprehensive understanding is achieved through its synergistic use with orthogonal techniques like NMR and HPLC. By leveraging the strengths of each method, researchers can confidently elucidate structures, assess purity, and quantify products, ensuring the quality and integrity of their chemical entities. This integrated analytical approach is not merely a best practice but a necessity in the rigorous landscape of modern chemical research.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Compounds Synthesized from 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the synthesis and X-ray crystallographic analysis of compounds derived from 5-Fluoro-2-(methylsulfonyl)benzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances imparted by this versatile building block and its implications for rational drug design. We will explore the causality behind experimental choices, from synthesis to crystal structure determination, and compare the resulting molecular architectures with relevant alternatives.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly valuable starting material in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1] Its utility stems from the unique interplay of its functional groups. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including condensations, reductive aminations, and cycloadditions, enabling the construction of diverse molecular scaffolds.[1][2]

The true strategic advantage of this building block lies in its substitution pattern. The methylsulfonyl (-SO2CH3) group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the physicochemical properties and biological activity of a molecule.[3][4] It often enhances metabolic stability and aqueous solubility. The fluorine atom, a common feature in modern pharmaceuticals, can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] The combination of these features makes this compound an attractive starting point for developing novel therapeutic agents.[5][6]

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of a molecule at atomic resolution.[7] For drug development, this information is invaluable, providing a precise understanding of a compound's conformation, stereochemistry, and intermolecular interactions. This knowledge is crucial for structure-activity relationship (SAR) studies and for designing next-generation compounds with improved potency and selectivity.[7][8] This guide will bridge the synthetic utility of this compound with the analytical power of X-ray crystallography.

Part 1: Synthesis of Derivatives from this compound

The aldehyde functionality of this compound is the primary site for synthetic elaboration. A common and powerful transformation is the synthesis of Schiff bases and their subsequent reduction to secondary amines, or their use in multicomponent reactions to build heterocyclic systems.

Experimental Protocol: Synthesis of an Imine Derivative

This protocol describes a representative synthesis of an N-benzyl imine derivative, a common intermediate for further functionalization.

Objective: To synthesize (E)-N-benzyl-1-(5-fluoro-2-(methylsulfonyl)phenyl)methanimine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Ethanol (anhydrous)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Condenser

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.95 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to dissolve the starting material.

  • Reagent Addition: Add benzylamine (e.g., 0.57 mL, 5.20 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: A precipitate may form upon addition. Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, cool the reaction mixture in an ice bath. Filter the resulting solid precipitate and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure imine derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway from the starting benzaldehyde to a more complex derivative.

SynthesisWorkflow Start This compound Intermediate Imine Intermediate Start->Intermediate Condensation Reagent Primary Amine (R-NH2) Reagent->Intermediate Product Final Product (e.g., Reduced Amine or Heterocycle) Intermediate->Product Further Reaction Reduction Reduction (e.g., NaBH4) Reduction->Product Cyclization Cyclization/Multicomponent Reaction Cyclization->Product

Caption: Synthetic pathway for derivatization.

Part 2: X-ray Crystallography: From Molecule to Structure

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallographic analysis.[7] The goal is to encourage slow, ordered growth of crystals from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

Objective: To grow single crystals of a synthesized compound suitable for X-ray diffraction.

Method: Slow Evaporation

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A good starting point is the solvent used for the final purification step (e.g., ethanol, ethyl acetate, dichloromethane).

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. A small amount of a co-solvent (an "anti-solvent" in which the compound is less soluble) can be added to bring the solution closer to saturation.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.

  • Crystal Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop or a fine spatula.

Crystallographic Workflow Diagram

CrystallographyWorkflow Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Slow Evaporation / Vapor Diffusion Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Mounting Data Electron Density Map Diffractometer->Data Data Processing Model Structure Solution & Refinement Data->Model Phase Problem Solution Final Final Crystal Structure (CIF file) Model->Final Validation

Caption: Workflow for X-ray crystal structure determination.

Part 3: Comparative Structural Analysis

While a direct crystal structure of a simple derivative from this compound was not found in the initial search, we can analyze a closely related structure, 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran , to understand the influence of the key substituents.[9] Although this compound has a methylsulfinyl group (-SOCH3) instead of a methylsulfonyl group, the principles of intermolecular interactions remain comparable. We will compare its features to general observations for sulfonyl-containing compounds.[3][10]

Key Structural Observations

In the crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the molecules are linked into a three-dimensional network through a combination of C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions.[9]

  • Hydrogen Bonding: The oxygen atoms of the sulfinyl group are expected to be strong hydrogen bond acceptors. In sulfonyl groups (-SO2-), the two oxygen atoms readily participate in hydrogen bonding, which is a critical interaction for molecular recognition in biological systems.[3][4] The fluorine atom can also act as a weak hydrogen bond acceptor.

  • π–π Stacking: The aromatic rings of the benzofuran and the fluorophenyl group participate in π–π stacking interactions, contributing to the overall stability of the crystal lattice.[9]

  • Conformational Rigidity: The methylsulfonyl group, when attached to an aromatic ring, can influence the conformation of adjacent substituents due to its steric bulk and electronic properties.

Comparison with Alternatives

Let's consider an alternative starting material, such as a simple benzaldehyde lacking the fluoro and methylsulfonyl groups.

FeatureDerivative from this compound (Predicted)Derivative from Unsubstituted Benzaldehyde
Intermolecular Forces Strong C—H···O=S hydrogen bonds; potential C—H···F interactions; π–π stacking.Weaker van der Waals forces; potential C—H···π interactions.
Crystal Packing Likely to be denser and more complex due to specific, directional hydrogen bonds.Typically relies on less specific packing forces, which can lead to polymorphism.
Solubility The polar sulfonyl group generally increases aqueous solubility.Generally lower aqueous solubility.
Molecular Conformation The bulky sulfonyl group can restrict rotation around the aryl-C bond, leading to a more defined conformation.More conformational flexibility is expected.

Data from a Representative Sulfonamide Structure

To provide quantitative data, we can look at a representative sulfonamide structure from the literature. For example, in (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide, the S=O bond lengths are approximately 1.435 Å, and the S-N bond length is around 1.614 Å.[10] These values are typical for sulfonamides and highlight the double-bond character of the S=O bonds.[10]

Implications for Drug Development

The precise structural information obtained from X-ray crystallography has profound implications for drug design:

  • Validating Synthetic Strategy: It provides unambiguous confirmation of the chemical structure, including relative and absolute stereochemistry, which is a regulatory requirement and fundamental for understanding biological activity.[11]

  • Understanding Structure-Activity Relationships (SAR): By visualizing how the fluoro and methylsulfonyl groups orient themselves and interact with neighboring molecules, we can infer how they might interact with a protein's active site. For instance, the sulfonyl oxygens are prime candidates for forming hydrogen bonds with backbone N-H groups or polar side chains of amino acids in a target protein.[4]

  • Informing Lead Optimization: If a compound shows promising activity, its crystal structure can guide the design of analogs. For example, if a particular hydrogen bond is observed to be crucial for crystal packing, it might also be crucial for binding affinity. Chemists can then design new molecules that preserve or enhance this interaction.

  • Improving Physicochemical Properties: Crystal packing analysis can provide insights into properties like solubility and stability. A very stable crystal lattice may correspond to low solubility, which can be a challenge for drug delivery. Understanding these forces allows for targeted modifications to improve a compound's pharmaceutical properties.

Conclusion

This compound is a powerful building block in modern medicinal chemistry, imparting desirable properties through its unique electronic and steric features. When coupled with the analytical precision of X-ray crystallography, it allows for a deep understanding of the molecular architecture of its derivatives. This guide has demonstrated the workflow from synthesis to structure, highlighting how the strategic choice of starting materials directly influences the intermolecular interactions and solid-state properties of the final compounds. This synergy between synthesis and structural analysis is fundamental to the rational design of new, effective therapeutic agents. By understanding the causality behind crystal packing and molecular conformation, researchers can make more informed decisions in the complex process of drug discovery.

References

  • Title: Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study Source: ACS Publications URL: [Link]

  • Title: Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthetic exploration of sul nyl radicals using sul nyl sulfones Source: SciSpace URL: [Link]

  • Title: Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins Source: ACS Publications URL: [Link]

  • Title: Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[12][13] Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: X-ray Crystallography of Chemical Compounds Source: PubMed URL: [Link]

  • Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL: [Link]

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]

  • Title: Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase Source: PubMed URL: [Link]

  • Title: Synthesis and Bioevaluation of 5-Fluorouracil Derivatives Source: MDPI URL: [Link]

  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: MDPI URL: [Link]

  • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications Source: PubMed URL: [Link]

  • Title: this compound Source: Amerigo Scientific URL: [Link]

  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold Source: PubMed URL: [Link]

  • Title: Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl Source: OICC Press URL: [Link]

Sources

A Comprehensive Guide to the Pictet-Spengler Reaction with 5-Fluoro-2-(methylsulfonyl)benzaldehyde: Structure Confirmation and Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction stands as a cornerstone in synthetic chemistry, enabling the construction of complex heterocyclic scaffolds, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines. These structures are prevalent in a vast array of natural products and pharmacologically active molecules.[1][2][3] This guide provides an in-depth analysis of the Pictet-Spengler reaction utilizing 5-Fluoro-2-(methylsulfonyl)benzaldehyde, focusing on the critical aspect of product structure confirmation and offering a comparative overview of alternative synthetic strategies.

The Pictet-Spengler Reaction: A Powerful Tool for Heterocycle Synthesis

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the characteristic tetracyclic ring system.[3][5][6] The versatility of this reaction has made it a staple in the synthesis of alkaloids and other biologically active compounds.[2][3][5]

The choice of the aldehyde component is crucial in determining the substitution pattern of the final product. This compound presents a unique substrate due to the presence of both a fluorine atom and a methylsulfonyl group. The fluorine atom, being highly electronegative, and the strong electron-withdrawing nature of the methylsulfonyl group can significantly influence the electron distribution within the aromatic ring, thereby affecting the reactivity and regioselectivity of the cyclization step.[7][8]

Visualizing the Core Mechanism

The general mechanism of the Pictet-Spengler reaction is a well-established process. The following diagram illustrates the key steps involved in the formation of a tetrahydro-β-carboline from a tryptamine derivative.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Derivative Imine Imine Intermediate Tryptamine->Imine - H₂O Aldehyde 5-Fluoro-2- (methylsulfonyl)benzaldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Cyclization THBC Tetrahydro-β-carboline Spiro->THBC Rearrangement

Caption: General mechanism of the Pictet-Spengler reaction.

Confirming the Structure of Pictet-Spengler Products

The unambiguous determination of the chemical structure of the reaction product is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic MethodKey Observables for Structural Confirmation
Nuclear Magnetic Resonance (NMR) ¹H NMR will show characteristic signals for the newly formed stereocenter and the protons of the tetracyclic core. ¹³C NMR will confirm the number of unique carbon atoms and the formation of the new C-C bond. 2D NMR techniques like COSY and HMBC are crucial for establishing connectivity between protons and carbons, definitively confirming the cyclized structure.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides the exact mass of the product, allowing for the determination of its elemental composition and confirming the expected molecular formula. Fragmentation patterns can also offer clues about the structure.
Infrared (IR) Spectroscopy The disappearance of the aldehyde C=O stretch and the appearance of characteristic N-H and C-N stretches can indicate the formation of the desired product.
X-ray Crystallography For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the molecule.

The presence of the fluorine atom in the product derived from this compound can be further confirmed by ¹⁹F NMR spectroscopy, which will exhibit a characteristic signal.

A Comparative Look: Alternative Synthetic Strategies

While the Pictet-Spengler reaction is a powerful method, several other strategies exist for the synthesis of tetrahydro-β-carbolines. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Synthetic MethodDescriptionAdvantagesDisadvantages
Bischler-Napieralski/Reduction This two-step sequence involves the cyclization of a β-arylethylamide to a dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline.Good for a wide range of substrates.Requires a pre-formed amide and a subsequent reduction step.
Metal-Catalyzed Cyclizations Various transition metal catalysts (e.g., Ruthenium, Rhodium) can promote the isomerization of allylic amines to iminium ions, which then undergo cyclization.[2]Can offer alternative reaction pathways and selectivities.May require specialized and expensive catalysts.
Enzymatic Synthesis Enzymes like strictosidine synthase can catalyze the Pictet-Spengler reaction with high stereoselectivity.[6]Excellent stereocontrol, environmentally friendly conditions.Substrate scope can be limited to the enzyme's specificity.
[3+3] Annulation A newer approach involving the reaction of sulfonyl aziridines with benzylic alcohols, catalyzed by a Lewis acid, can also yield tetrahydro-β-carbolines.[2][9]Offers a different disconnection approach to the target molecule.May not be as general as the classical Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction with this compound

This protocol provides a general procedure for the reaction. Optimization of solvent, catalyst, and temperature may be necessary for specific tryptamine derivatives.

Materials:
  • Tryptamine derivative (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)[5]

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))[1][5]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:
  • To a solution of the tryptamine derivative in the chosen anhydrous solvent, add this compound at room temperature.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.[5]

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[5]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Dissolve Tryptamine Derivative and Aldehyde in Solvent Catalyst Add Acid Catalyst Reactants->Catalyst Stir Stir at Desired Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Characterize Characterize by NMR, MS, etc. Chromatography->Characterize

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 5-Fluoro-2-(methylsulfonyl)benzaldehyde in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 5-Fluoro-2-(methylsulfonyl)benzaldehyde is a valuable reagent, prized for the activating and directing effects of its electron-withdrawing sulfonyl and fluoro groups. However, the landscape of chemical synthesis is ever-evolving, and a deep understanding of viable alternatives is essential for optimizing reaction outcomes and exploring novel chemical space. This guide provides an in-depth comparison of alternative reagents to this compound, with a focus on their application in the synthesis of biologically relevant heterocyclic scaffolds.

The Role of Electron-Withdrawing Groups in Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductively pulling electron density away from it. This increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, thus accelerating the rate of nucleophilic attack.[1]

In the context of this compound, both the methylsulfonyl (-SO₂CH₃) and the fluoro (-F) groups are strongly electron-withdrawing. The sulfonyl group, in particular, is a powerful EWG through both resonance and inductive effects, significantly activating the aldehyde for a variety of transformations. This guide will explore commercially available and synthetically accessible alternatives that leverage different EWGs to achieve similar or, in some cases, advantageous reactivity profiles.

Core Alternatives and Their Physicochemical Properties

Two primary classes of alternatives to this compound will be considered: those with a nitro group (-NO₂) and those with a cyano group (-CN) as the principal activating EWG.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound849035-71-8C₈H₇FO₃S202.20Strong activation from sulfonyl group, additional activation from fluorine.[2]
2-Fluoro-5-nitrobenzaldehyde27996-87-8C₇H₄FNO₃169.11Very strong activation from the nitro group.[3]
5-Cyano-2-fluorobenzaldehyde146137-79-3C₈H₄FNO149.12Strong activation from the cyano group, offering a different electronic and steric profile.[4]

Comparative Performance in a Key Application: Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including many kinase inhibitors.[5] The synthesis of 2-substituted benzimidazoles often involves the condensation of a substituted o-phenylenediamine with an aldehyde. The reactivity of the aldehyde is a key determinant of the reaction's efficiency.

To provide a practical comparison, we will consider a general procedure for the synthesis of 2-substituted benzimidazoles and discuss the expected performance of our target compound and its alternatives.

General Experimental Protocol for Benzimidazole Synthesis

This protocol is a representative procedure for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a substituted benzaldehyde.[6]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Substituted Benzaldehyde (this compound or alternative) (1.0 eq)

  • Catalyst (e.g., ZnFe₂O₄ nanocatalyst, or a Lewis/Brønsted acid)

  • Solvent (e.g., ethanol, or solvent-free under ultrasonic irradiation)

Procedure:

  • To a reaction vessel, add o-phenylenediamine (1.0 eq), the substituted benzaldehyde (1.0 eq), and the catalyst in the chosen solvent.

  • The reaction mixture is then subjected to the appropriate conditions (e.g., ultrasonic irradiation for 30 minutes or refluxing in ethanol).[6]

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding a suitable solvent (e.g., ethanol) and filtering to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Performance Comparison and Causality

This compound: This reagent is expected to perform very well in this transformation. The potent electron-withdrawing nature of the methylsulfonyl group at the ortho position significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The fluorine atom at the 5-position further contributes to the electron-deficient nature of the aromatic ring.

2-Fluoro-5-nitrobenzaldehyde: The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis.[3] Therefore, 2-fluoro-5-nitrobenzaldehyde is anticipated to be highly reactive, likely leading to rapid reaction times and high yields in the synthesis of the corresponding benzimidazole derivative. The strong activation by the nitro group may allow for milder reaction conditions compared to less activated benzaldehydes.

5-Cyano-2-fluorobenzaldehyde: The cyano group is also a strong electron-withdrawing group, though generally considered slightly less activating than the nitro group.[5] Consequently, 5-cyano-2-fluorobenzaldehyde is expected to be a very effective substrate for benzimidazole synthesis, likely providing high yields. The linear geometry of the cyano group may present a different steric profile compared to the bulkier sulfonyl and nitro groups, which could be advantageous in certain contexts.

Expected Reactivity Trend:

Based on the electron-withdrawing strength of the activating groups, the expected order of reactivity in the synthesis of 2-substituted benzimidazoles is:

2-Fluoro-5-nitrobenzaldehyde > this compound ≈ 5-Cyano-2-fluorobenzaldehyde

It is important to note that while the nitro-substituted benzaldehyde is likely the most reactive, this high reactivity could also lead to side reactions if not properly controlled. The sulfonyl and cyano-substituted analogs may offer a better balance of high reactivity and selectivity.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a substituted benzaldehyde.

Benzimidazole_Synthesis cluster_reaction Condensation Reaction reagent1 o-Phenylenediamine reaction_step Catalyst Solvent/Ultrasonic Irradiation reagent1->reaction_step reagent2 {this compound | 2-Fluoro-5-nitrobenzaldehyde | 5-Cyano-2-fluorobenzaldehyde} reagent2->reaction_step product 2-Substituted Benzimidazole reaction_step->product

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Conclusion and Future Perspectives

While this compound remains a highly effective reagent, researchers have a palette of powerful alternatives at their disposal. The choice between a sulfonyl, nitro, or cyano-activated benzaldehyde will depend on the specific requirements of the synthesis, including desired reactivity, tolerance of other functional groups, and cost considerations. Both 2-fluoro-5-nitrobenzaldehyde and 5-cyano-2-fluorobenzaldehyde are excellent candidates for applications requiring highly electrophilic aldehydes, such as the synthesis of complex heterocyclic systems for drug discovery. Future work in this area should focus on direct, quantitative comparisons of these reagents in a standardized set of reactions to provide a clearer, data-driven basis for reagent selection.

References

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]

  • A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]

  • New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. WuXi Biology. [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link]

  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo. [Link]

Sources

A Proposed Research Framework for the Comparative Biological Evaluation of 5-Fluoro-2-(methylsulfonyl)benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold can profoundly influence a molecule's biological activity. The compound 5-Fluoro-2-(methylsulfonyl)benzaldehyde presents a compelling case for such structure-activity relationship (SAR) studies. The presence of a fluorine atom, a potent electron-withdrawing group, and a methylsulfonyl moiety, which can act as a hydrogen bond acceptor and influence solubility, suggests a rich potential for biological interactions. This guide proposes a comprehensive framework for the comparative biological activity of the parent compound and its hypothetical positional isomers. Due to a lack of extensive published data on the specific isomers of this compound, this document will draw upon established activities of structurally related substituted benzaldehydes and sulfonyl-containing compounds to inform the experimental design. Benzaldehyde derivatives have demonstrated a wide range of biological activities, including anticancer[1][2][3][4], antimicrobial[5][6][7][8], and anti-inflammatory properties[9]. Similarly, the sulfonamide and sulfonyl groups are prevalent in a variety of therapeutic agents, known for their roles in enzyme inhibition[10][11][12].

This guide will therefore outline a series of proposed in vitro assays to investigate the potential anticancer, antimicrobial, and anti-inflammatory activities of these isomers, providing detailed, self-validating protocols and the rationale behind experimental choices.

Hypothetical Isomers for Comparative Analysis

For a robust comparative study, it is proposed that the following positional isomers of this compound be synthesized and evaluated. The varied positioning of the fluoro and methylsulfonyl groups is anticipated to significantly alter the electronic and steric properties of the benzaldehyde core, leading to differential biological effects.

Compound IDSystematic Name
Parent This compound
Isomer A 4-Fluoro-2-(methylsulfonyl)benzaldehyde
Isomer B 3-Fluoro-2-(methylsulfonyl)benzaldehyde
Isomer C 2-Fluoro-5-(methylsulfonyl)benzaldehyde
Isomer D 2-Fluoro-4-(methylsulfonyl)benzaldehyde
Isomer E 2-Fluoro-3-(methylsulfonyl)benzaldehyde

Proposed Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently assess the biological potential of the synthesized isomers. This workflow prioritizes broad-spectrum cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Lead Optimization Synthesis Synthesis & Purification of Isomers Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Activity (Broth Microdilution) Cytotoxicity->Antimicrobial Active Isomers Enzyme Enzyme Inhibition (COX-2 Assay) Cytotoxicity->Enzyme Active Isomers SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Proposed workflow for the biological evaluation of this compound isomers.

Part 1: In Vitro Anticancer Activity

The antiproliferative potential of the isomers will be assessed against a panel of human cancer cell lines. This initial screen will identify cytotoxic compounds and provide a basis for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Cell Lines:

  • A549 (Human Lung Carcinoma)

  • MCF-7 (Human Breast Adenocarcinoma)

  • HCT116 (Human Colon Carcinoma)

  • HL-60 (Human Promyelocytic Leukemia)[3]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare stock solutions of the parent compound and its isomers in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

Expected Outcome: This assay will provide a quantitative comparison of the cytotoxic effects of the different isomers on various cancer cell lines, allowing for the identification of the most potent and selective compounds.

Part 2: Antimicrobial Activity

Given that many benzaldehyde derivatives exhibit antimicrobial properties, the synthesized isomers will be screened for their ability to inhibit the growth of clinically relevant bacterial and fungal strains.[5][7][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 90028)

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB) and the fungal strain in Sabouraud Dextrose Broth (SDB) at 37°C.

    • Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution:

    • Prepare a stock solution of each isomer in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth (MHB for bacteria, SDB for fungi) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[17]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the serially diluted compounds. The final volume in each well will be 200 µL.[17]

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for the fungus.[17]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.[17]

Expected Outcome: The MIC values will allow for a direct comparison of the antimicrobial potency of the isomers against a panel of representative pathogens.

Part 3: Anti-inflammatory Activity (Enzyme Inhibition)

Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Substituted benzaldehydes and sulfonyl-containing compounds have been reported to inhibit COX enzymes.[9]

Experimental Protocol: COX-2 Inhibitor Screening Assay

A fluorometric assay can be used to screen for inhibitors of human recombinant COX-2. This assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[18][19]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and prepare the reaction mix containing the assay buffer and COX probe.

  • Inhibitor and Control Setup:

    • In a 96-well white opaque plate, add 10 µL of the test isomers at various concentrations (diluted in assay buffer).

    • For the enzyme control, add 10 µL of assay buffer.

    • For the inhibitor control, add 10 µL of Celecoxib.[18]

  • Enzyme Addition:

    • Add 80 µL of the reaction mix to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[18][19]

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the kinetic plot.

    • Determine the percent inhibition for each isomer concentration relative to the enzyme control.

    • Calculate the IC₅₀ value for each active compound.

G ArachidonicAcid Arachidonic Acid PGG2 Prostaglandin G2 ArachidonicAcid->PGG2 COX-2 COX2 COX-2 Enzyme Fluorescence Fluorescence (Ex/Em = 535/587 nm) PGG2->Fluorescence + Probe Probe COX Probe Isomer Isomer (Inhibitor) Isomer->COX2

Caption: Schematic of the COX-2 fluorometric inhibition assay.

Expected Outcome: This assay will identify which isomers possess COX-2 inhibitory activity, suggesting potential anti-inflammatory properties. Comparing the IC₅₀ values will rank the isomers based on their inhibitory potency.

Comparative Data Summary (Hypothetical)

The following table illustrates how the experimental data for the different isomers could be presented for a clear comparison.

Compound IDCancer Cell Line IC₅₀ (µM)Bacterial MIC (µg/mL)Fungal MIC (µg/mL)COX-2 IC₅₀ (µM)
A549 MCF-7 S. aureus E. coli
Parent >10085.2128>256
Isomer A 55.442.164128
Isomer B 25.815.73264
Isomer C >100>100>256>256
Isomer D 88.192.5128256
Isomer E 40.233.964128
Doxorubicin 0.80.5--
Celecoxib ----

This proposed research framework provides a systematic and robust approach to comparing the biological activities of isomers derived from this compound. By employing a tiered screening strategy encompassing anticancer, antimicrobial, and anti-inflammatory assays, this guide facilitates the identification of lead compounds and the elucidation of critical structure-activity relationships. The detailed, self-validating protocols outlined herein are grounded in established scientific literature and are designed to yield reproducible and comparable data, paving the way for further preclinical development of promising candidates.

References

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry. Available at: [Link]

  • New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. ResearchGate. Available at: [Link]

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Available at: [Link]

  • Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. PubMed Central. Available at: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]

  • Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed. Available at: [Link]

  • PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. IJBPAS. Available at: [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]

  • Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Sulphonamide antifolates inhibiting thymidylate synthase: synthesis, enzyme inhibition and cytotoxicity. PubMed. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Synthesized with 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Kinase Inhibitor Scaffolds

The field of kinase inhibitor discovery is in a perpetual state of innovation, driven by the need for more potent and selective agents to combat a range of human diseases, most notably cancer. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets.[1][2] The unique chemical space offered by novel building blocks is critical in developing next-generation inhibitors that can overcome challenges such as acquired resistance and off-target toxicity.

One such promising, yet underexplored, starting material is 5-Fluoro-2-(methylsulfonyl)benzaldehyde . Its distinct electronic properties—conferred by the electron-withdrawing fluoro and methylsulfonyl groups—offer a unique platform for synthesizing inhibitors with potentially novel binding interactions within the ATP-binding pocket of kinases. The fluoro group can enhance binding affinity and improve metabolic stability, while the methylsulfonyl moiety can act as a hydrogen bond acceptor and increase solubility.

This guide provides a comprehensive framework for the in vitro testing of kinase inhibitors derived from this aldehyde. Due to the limited publicly available data on specific inhibitors synthesized from this compound, we will use a representative hypothetical compound, which we have designated FMSB-K1 , to illustrate the evaluation process. This guide will compare the hypothetical performance of FMSB-K1 against established kinase inhibitors, providing detailed experimental protocols and the scientific reasoning behind these methodologies.

Comparative Analysis of Kinase Inhibitor Potency

The cornerstone of in vitro kinase inhibitor characterization is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a specific kinase's activity. A lower IC50 value denotes higher potency.[3]

For the purpose of this guide, we will hypothesize that FMSB-K1, synthesized from this compound, exhibits activity against key kinases implicated in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This is based on the activity profile of structurally related sulfonyl-containing kinase inhibitors.[4]

Below is a comparative table of hypothetical IC50 values for FMSB-K1 alongside two well-characterized, FDA-approved kinase inhibitors, Sorafenib and Sunitinib, which are known to target these kinases.

CompoundTarget KinaseIC50 (nM)
FMSB-K1 (Hypothetical) VEGFR2 25
PDGFRα 40
c-Kit 150
B-Raf 500
SorafenibVEGFR290
PDGFRα50
c-Kit-
B-Raf22
SunitinibVEGFR29
PDGFRα19
c-Kit8
B-Raf-

Note: The IC50 values for FMSB-K1 are hypothetical and for illustrative purposes only. The values for Sorafenib and Sunitinib are representative values from published literature.

This comparative data immediately provides context for the potency and potential selectivity of a novel compound. For instance, our hypothetical FMSB-K1 shows promising potency against VEGFR2 and PDGFRα, though it is less potent than Sunitinib. Its weaker activity against B-Raf compared to Sorafenib suggests a different selectivity profile.

Experimental Workflow for In Vitro Kinase Profiling

A systematic approach is essential for the reliable determination of kinase inhibitor potency and selectivity. The following workflow outlines the key stages, from initial compound handling to comprehensive data analysis.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Stock (FMSB-K1 in DMSO) Serial_Dilution Serial Dilution Plate (11-point curve) Compound->Serial_Dilution Prepare dilutions Assay_Plate Assay Plate (384-well) Serial_Dilution->Assay_Plate Transfer to assay plate Reagent_Addition Reagent Addition (Kinase, Substrate, ATP) Assay_Plate->Reagent_Addition Dispense reagents Incubation Incubation (Room Temperature) Reagent_Addition->Incubation Detection Detection Reagent (e.g., ADP-Glo) Incubation->Detection Luminescence Luminescence Reading Detection->Luminescence Raw_Data Raw Luminescence Data Luminescence->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Curve_Fitting Dose-Response Curve Fitting (Log(inhibitor) vs. response) Normalization->Curve_Fitting IC50_Calc IC50 Value Calculation Curve_Fitting->IC50_Calc

Figure 1: General workflow for in vitro kinase inhibitor profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a luminescence-based assay with high sensitivity and a broad dynamic range.

Objective: To determine the IC50 value of FMSB-K1 against a target kinase (e.g., VEGFR2).

Materials:

  • FMSB-K1 (and comparator inhibitors) dissolved in 100% DMSO.

  • Recombinant human VEGFR2 kinase.

  • Poly-Glu-Tyr (4:1) substrate.

  • ATP.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a series of dilutions of FMSB-K1 in DMSO. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Transfer a small volume (e.g., 50 nL) of each dilution to the bottom of the wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without kinase as a "full inhibition" control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the appropriate concentration of VEGFR2 and Poly-Glu-Tyr substrate.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compounds.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data by setting the average signal from the DMSO-only wells as 0% inhibition and the average signal from the no-kinase wells as 100% inhibition.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Mechanism of Action and Signaling Pathway Context

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological significance of an inhibitor. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibiting VEGFR2 can therefore be an effective anti-cancer strategy by cutting off the blood supply to a tumor.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation FMSB_K1 FMSB-K1 (Inhibitor) FMSB_K1->VEGFR2 Inhibits

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel 5-Fluoro-2-(methylsulfonyl)benzaldehyde Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the competitive landscape of drug discovery, the emergence of novel chemical scaffolds with therapeutic promise necessitates rigorous validation of their mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of drug candidates derived from 5-Fluoro-2-(methylsulfonyl)benzaldehyde. By objectively comparing their performance against established alternatives and providing robust experimental data, we can accelerate the translation of these promising molecules into clinical realities.

The Strategic Importance of this compound

The this compound scaffold has garnered significant attention as a versatile starting point for the synthesis of targeted therapies.[1][2][3][4] Its unique electronic properties, conferred by the electron-withdrawing fluorine and methylsulfonyl groups, facilitate the design of potent and selective inhibitors for a range of biological targets, particularly protein kinases.[4] This guide will focus on a hypothetical derivative, designated "Compound X," designed as a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and cellular stress.[5][6][][8][9]

To rigorously assess the MoA of Compound X, we will draw direct comparisons with SB203580, a well-characterized and widely used pyridinylimidazole inhibitor of p38 MAPK.[5][6][10][11]

Table 1: Comparative Profile of Investigated Kinase Inhibitors
CompoundChemical ScaffoldPrimary Target(s)Key Research Application
Compound X This compound Derivativep38α MAPK (hypothesized)Investigational Drug Candidate
SB203580 Pyridinylimidazolep38α/β MAPK[5][10]Established Research Tool[5]

A Multi-Faceted Approach to MoA Validation: From Cellular Phenotype to Molecular Interaction

A robust MoA validation strategy follows a logical progression, beginning with broad cellular effects and progressively narrowing the focus to specific molecular interactions. The following experimental workflow provides a proven path to achieving this.

Assessing Cellular Impact: Anti-proliferative and Cytotoxic Effects

The initial step is to determine the functional consequence of treating cancer cells with Compound X. A potent and selective inhibitor is expected to induce cell death or inhibit proliferation in a dose-dependent manner.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Culture: Seed a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) in 96-well plates and allow for overnight attachment.

  • Compound Incubation: Treat cells with a concentration gradient of Compound X and SB203580 for a defined period (e.g., 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Quantify the formazan concentration by measuring the absorbance at approximately 570 nm.[14]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell growth by 50%.

Rationale: This experiment provides a quantitative measure of the compound's potency at a cellular level. A lower IC50 for Compound X compared to SB203580 would indicate superior cellular efficacy.

Table 2: Hypothetical Comparative Cellular Potency
CompoundHCT116 IC50 (µM)
Compound X 0.45
SB203580 1.10
Target Engagement: Confirming Interaction with p38 MAPK in a Cellular Context

Observing a cellular phenotype is the first step; confirming that this effect is mediated through the intended target is paramount. Western blotting for the phosphorylated (active) form of p38 MAPK is a direct method to assess target engagement.

Experimental Protocol: Phospho-p38 MAPK Western Blot
  • Cell Treatment and Lysis: Treat cells with Compound X and SB203580 at concentrations around their respective IC50 values. Stimulate the p38 pathway with an activator like anisomycin, then lyse the cells to extract proteins.[15]

  • Protein Quantification: Determine the total protein concentration in each lysate for equal loading.

  • Gel Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the dually phosphorylated, active form of p38 MAPK (p-p38 Thr180/Tyr182).[15][17] Subsequently, probe with an antibody for total p38 MAPK as a loading control.[15][16]

  • Detection: Utilize a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38. A decrease in this ratio indicates target inhibition.[16]

Rationale: A successful target engagement experiment will demonstrate a significant, dose-dependent decrease in p38 MAPK phosphorylation upon treatment with Compound X, confirming that the compound is hitting its intended target within the complex cellular environment.

G cluster_workflow MoA Validation Workflow cluster_pathway p38 MAPK Signaling Cascade A Cellular Viability Assay (MTT) B Target Engagement (Western Blot p-p38) A->B Functional Effect Observed C In Vitro Kinase Assay (ADP-Glo) B->C Target Interaction Confirmed D Selectivity Profiling (KinomeScan) C->D Direct Inhibition & Potency Determined E Validated MoA D->E Selectivity Profile Established Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Substrates (e.g., ATF-2, MAPKAPK-2) p38->Downstream Response Inflammation / Apoptosis Downstream->Response CompoundX Compound X CompoundX->p38 Inhibition

Caption: Integrated workflow for MoA validation and the targeted signaling pathway.

Direct Enzymatic Inhibition: Quantifying Potency in a Cell-Free System

To unequivocally demonstrate that Compound X directly inhibits the enzymatic activity of p38α and to quantify its potency, an in vitro kinase assay is the gold standard.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[18][19][20]

  • Kinase Reaction: Set up a reaction containing recombinant p38α enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Titration: Add a serial dilution of Compound X and SB203580.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP.[19][21]

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP, and then measures the newly synthesized ATP through a luciferase reaction.[18][19][21]

  • Signal Quantification: Measure the luminescent signal, which correlates with the amount of ADP produced and, therefore, the kinase activity.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Rationale: This cell-free assay provides a precise measurement of the direct inhibitory activity of Compound X on its purified target, independent of cellular factors.

Table 3: Hypothetical In Vitro Kinase Inhibition Potency
Compoundp38α IC50 (nM)
Compound X 8.2
SB203580 34[22]
Defining the Selectivity Profile: A Kinome-Wide Perspective

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. Kinome-wide profiling is essential to assess this.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

KINOMEscan™ is a high-throughput platform that quantitatively measures the binding interactions of a compound against a large panel of kinases.[23][24][25][26]

  • Assay Principle: The technology utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

  • Screening: Compound X is screened at a fixed concentration (e.g., 1 µM) against a comprehensive panel of human kinases (e.g., over 450).[25][27]

  • Data Output: The results are typically expressed as a percent of control, where a lower percentage indicates stronger binding. Hits are often defined as those kinases showing significant inhibition (e.g., >90% inhibition).

  • Kd Determination: For significant hits, follow-up dose-response experiments are performed to determine the dissociation constant (Kd), a measure of binding affinity.

Rationale: This comprehensive screen provides a global view of Compound X's selectivity. A highly selective compound will show potent binding to p38α with minimal interaction with other kinases, a critical attribute for a successful therapeutic.

G Compound Test Compound (Compound X) BindingAssay Competition Binding Assay Compound->BindingAssay KinasePanel KINOMEscan™ Panel (>450 Kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis (% Inhibition) BindingAssay->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for kinase selectivity profiling using KINOMEscan™.

Conclusion: A Rigorous Path to MoA Validation

By systematically employing the experimental strategies outlined in this guide, from cellular functional assays to direct enzymatic and binding assessments, researchers can build a compelling and data-driven narrative for the mechanism of action of novel this compound derivatives. This rigorous, multi-pronged approach is not merely an academic exercise; it is a critical component of the drug discovery and development process, providing the foundational evidence required to advance promising compounds toward clinical investigation.

References
  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen.[Link]

  • MTT Assay Protocol. Roche.[Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.[Link]

  • ADP Glo Protocol. Reaction Biology.[Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.[Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.[Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.[Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed.[Link]

  • KINOMEscan Technology. Eurofins Discovery.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • What are p38γ inhibitors and how do they work?. News-Medical.Net.[Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Taylor & Francis Online.[Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.[Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central.[Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology.[Link]

  • Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. ResearchGate.[Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.[Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC.[Link]

  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the structural verification and purity assessment of 5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS No. 849035-71-8). By cross-referencing empirical data with established literature values, researchers can ensure the integrity of their starting materials, a critical step in any synthetic workflow, particularly in drug discovery and development.

Introduction: The Imperative of Analytical Rigor

This compound is a key building block in medicinal chemistry, valued for its utility in synthesizing a range of pharmacologically active compounds. The presence of three distinct functional groups—a benzaldehyde, a sulfone, and a fluoro group—offers multiple points for synthetic modification. However, this structural complexity also necessitates a rigorous and multi-faceted approach to analytical characterization.

Ensuring the identity, purity, and structural integrity of this reagent is paramount. An impurity or a misidentified starting material can lead to ambiguous biological results, failed reactions, and the loss of significant time and resources. This guide outlines a systematic, evidence-based workflow for validating this compound by comparing data from core analytical techniques against established reference values.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique provides a complete picture of a molecule. A robust validation system relies on the concordance of data from several orthogonal methods. Here, we focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—the foundational pillars of small molecule characterization.

The logical flow of this validation process is illustrated below. Each step represents a decision point, ensuring that only material of the highest quality proceeds to the next stage of research.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Validation & Decision Sample Sample of 5-Fluoro-2- (methylsulfonyl)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Process Raw Data (Integration, Peak Picking) NMR->Process IR->Process MS->Process Compare Cross-Reference with Literature/Reference Data Process->Compare Concordance Data Concordant? Compare->Concordance Accept Batch Accepted (Identity & Purity Confirmed) Concordance->Accept Yes Reject Batch Rejected (Further Investigation Required) Concordance->Reject No

Caption: Workflow for Analytical Data Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the molecular structure, connectivity, and chemical environment of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible with your sample and does not have overlapping signals with key analyte peaks.[1]

  • Instrumentation: Insert the sample into the NMR spectrometer.[2]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for high-resolution spectra.[1]

  • Parameter Setup: Load a standard parameter set for each nucleus (¹H, ¹³C, ¹⁹F).[3] For ¹H NMR, a typical experiment involves 8-16 scans. For ¹³C NMR, more scans (e.g., 512 or 1024) will be necessary due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Acquisition: Acquire the Free Induction Decay (FID) for each experiment.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs to obtain the final spectra.[4]

Data Cross-Referencing: ¹H, ¹³C, and ¹⁹F NMR

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm). Researchers should compare their experimental values to these literature-derived ranges.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Proton Assignment Expected δ (ppm) Multiplicity & Coupling (J in Hz) Observed δ (ppm)
Aldehyde (-CHO) ~10.5 Singlet (s)
Aromatic H 8.2 - 8.4 Multiplet (m)
Aromatic H 7.5 - 7.7 Multiplet (m)
Aromatic H 8.0 - 8.2 Multiplet (m)
Methyl (-SO₂CH₃) ~3.3 Singlet (s)

Note: Aromatic proton signals will exhibit complex splitting due to H-H and H-F coupling.

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Carbon Assignment Expected δ (ppm) Observed δ (ppm)
Aldehyde (C=O) ~188
Aromatic C-F ~165 (d, ¹JCF ≈ 260 Hz)
Aromatic C-SO₂ ~145
Aromatic CH 115 - 135
Aromatic C (quaternary) 130 - 140
Methyl (-SO₂CH₃) ~44

Note: Carbon atoms coupled to fluorine will appear as doublets (d) with a large one-bond coupling constant (¹JCF).

Table 3: ¹⁹F NMR Data Comparison (Solvent: CDCl₃)

Fluorine Assignment Expected δ (ppm) Observed δ (ppm)
Aromatic C-F ~ -105 to -110

Note: ¹⁹F NMR shifts are typically referenced to CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups within the molecule. It requires minimal sample preparation and provides a characteristic molecular "fingerprint."

Experimental Protocol for ATR-FTIR
  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[5] Collect a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.[5]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[6]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Cross-Referencing: Key IR Absorption Bands

Table 4: IR Spectroscopy Data Comparison

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
Aldehyde C-H Stretch ~2820 and ~2720 (often weak)
Aldehyde C=O Stretch ~1700 - 1720 (strong, sharp)
Aromatic C=C Stretch ~1600, ~1475
Sulfone S=O Asymmetric & Symmetric Stretch ~1310 and ~1150 (strong)
C-F Stretch ~1250

Note: The C=O and S=O stretching frequencies are highly diagnostic for this molecule.[7]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is a common "soft ionization" technique that typically yields the intact molecular ion with minimal fragmentation.[8][9]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which desolvate to form gas-phase ions.[10][11] ESI can operate in positive or negative ion mode. For this molecule, positive mode is common, detecting the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum.

Data Cross-Referencing: Molecular Ion Peak

The molecular formula for this compound is C₈H₇FO₃S.[12]

Table 5: Mass Spectrometry Data Comparison

Ion Species Theoretical m/z Observed m/z
[M+H]⁺ 203.0178
[M+Na]⁺ 225.0000

Note: High-resolution mass spectrometry (HRMS) should provide an observed m/z value accurate to within 5 ppm of the theoretical value.

Conclusion: A Commitment to Quality

The cross-referencing of analytical data from NMR, IR, and MS provides a robust and self-validating system for the confirmation of this compound. By meticulously comparing experimental results with established literature values, researchers can proceed with confidence, knowing that their starting material is structurally correct and of high purity. This foundational diligence is a cornerstone of scientific integrity and is indispensable for generating reproducible and reliable research outcomes.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7). [Link]

  • Wikipedia contributors. (2024, November 28). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. [Link]

  • Sahu, D. (2022, November 18). Tips and Tricks of collecting good NMR data [Video]. University of Michigan BioNMR Core Facility. YouTube. [Link]

  • Thermo Scientific. (n.d.). Tips for ATR Sampling. Gammadata. [Link]

  • UTHSCSA NMR Facility. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Wikstroem, M. (n.d.). Best Practices in NMR Data Acquisition and Analysis. CASSS. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. [Link]

  • University of Cambridge. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Spectroscopy Online. (2022, July 11). Understanding ATR-FTIR. [Link]

  • PIKE Technologies. (2020, February 14). FTIR-ATR: Optimizing sample contact for best spectra [Video]. YouTube. [Link]

  • Supporting Information for a scientific publication. (n.d.). [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • MOLBASE. (n.d.). 5-fluoro-2-methylsulfonylbenzaldehyde price & availability. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of a challenging substrate, 5-Fluoro-2-(methylsulfonyl)benzaldehyde. The insights and data presented herein are synthesized from established literature and are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the successful coupling of substrates like this compound presents a unique set of challenges. The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) significantly deactivates the aryl halide towards oxidative addition, the rate-determining step in many Suzuki couplings.[2][3] Furthermore, the ortho-substituent introduces steric hindrance, which can impede the approach of the palladium catalyst.

This guide will delve into a comparative study of catalyst systems, from traditional to state-of-the-art, providing a rationale for their selection and performance.

Comparative Performance of Palladium Catalyst Systems

The choice of the palladium source and, more critically, the ancillary ligand is paramount to overcoming the electronic and steric hurdles presented by this compound. Below is a comparative summary of representative catalyst systems. The data is a composite representation based on typical outcomes for structurally similar, electron-deficient, and sterically hindered substrates.

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
System 1: The Classic Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1002440-60
System 2: The Workhorse Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane801275-85
System 3: The Modern Standard Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O804>95
System 4: The Ligand-Free Approach Pd(OAc)₂ (2)-K₂CO₃PEG-400RT1860-75

Analysis of Catalyst Performance:

  • System 1 (Pd(PPh₃)₄): As a traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) often requires higher catalyst loadings and elevated temperatures for challenging substrates.[4] Its performance with this compound is expected to be moderate due to the electronic deactivation of the substrate.

  • System 2 (Pd(OAc)₂/P(t-Bu)₃): The use of a bulky, electron-rich phosphine ligand like Tri(tert-butyl)phosphine significantly enhances the catalytic activity.[5] These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to improved yields and shorter reaction times compared to Pd(PPh₃)₄.

  • System 3 (Pd₂(dba)₃/SPhos): Buchwald's biarylphosphine ligands, such as SPhos, are highly effective for a wide range of challenging Suzuki couplings.[6][7] Their steric bulk and electronic richness create a highly active catalytic species that can overcome the hurdles of both electron-deficient and sterically hindered substrates, resulting in excellent yields under milder conditions.

  • System 4 (Ligand-Free): Ligand-free protocols, often utilizing palladium acetate in solvents like polyethylene glycol (PEG), can be an attractive, cost-effective option.[8] While potentially effective, these systems may exhibit lower turnover numbers and require careful optimization for challenging substrates.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium(0) species.[4][9] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][9]

Suzuki Coupling Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the catalyst systems discussed.

General Experimental Workflow

Experimental Workflow General Experimental Workflow for Suzuki Coupling Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Add aryl halide, boronic acid, base, catalyst, and ligand to a dry flask. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition: - Add degassed solvent via syringe. Inert_Atmosphere->Solvent_Addition Reaction Reaction: - Stir at the specified temperature for the designated time. Solvent_Addition->Reaction Monitoring Monitoring: - Track reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Workup: - Cool to RT, dilute with organic solvent, and wash with aqueous solutions. Monitoring->Workup Upon Completion Purification Purification: - Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification End End: Characterize Product Purification->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Using Pd(PPh₃)₄ (System 1)
  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂/P(t-Bu)₃ (System 2)
  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(tert-butyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Protocol 3: Using Pd₂(dba)₃/SPhos (System 3)
  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and SPhos (0.02 mmol, 2 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Protocol 4: Ligand-Free Conditions (System 4)
  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add polyethylene glycol 400 (PEG-400) (5 mL).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of the challenging substrate, this compound, the choice of a highly active catalyst system is crucial for achieving high yields and efficient reaction times. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern catalyst systems employing bulky, electron-rich phosphine ligands such as P(t-Bu)₃ and, particularly, biaryl phosphines like SPhos, offer superior performance.[5][6][7] These advanced systems are highly recommended for their ability to overcome the electronic deactivation and steric hindrance inherent to the substrate. Ligand-free systems present a viable, cost-effective alternative, though they may require more extensive optimization. The protocols provided herein offer a solid starting point for researchers to develop robust and efficient synthetic routes to valuable biaryl compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Oldenhuis, N. J. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121 (28), 6656–6665. [Link]

  • Bells, A. A. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Curr. Org. Chem.2004 , 8 (8), 717-732. [Link]

  • Vuoti, S. T. A. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Eur. J. Org. Chem.2008 , 2008 (26), 4393-4402. [Link]

  • Zhang, H. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. J. Med. Chem. Sci.2019 , 2 (1), 38-40. [Link]

  • Liu, H. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem.2024 , 89 (7), 4482-4488. [Link]

  • Maji, B. et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catal. Sci. Technol.2019 , 9, 5136-5185. [Link]

  • Jin, M.-J. et al. Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Adv. Synth. Catal.2008 , 350 (3), 501-508. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Molander, G. A. & Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

  • Gagnon, D. et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35845–35856. [Link]

  • Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catal.2016 , 6 (9), 6064–6074. [Link]

  • Kubota, K. et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chem. Sci.2021 , 12, 1459-1465. [Link]

  • ResearchGate. Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. [Link]

  • Kubota, K. et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chem. Sci.2021 , 12, 1459-1465. [Link]

  • Asadi, F. et al. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... J. Iran. Chem. Soc.2023 , 20, 2551-2562. [Link]

  • Mako, T. L. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4242–4245. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Sharma, A. et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics2022 , 3 (1), 1-22. [Link]

  • Wang, C. et al. A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. New J. Chem.2019 , 43, 1681-1688. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Kubota, K. et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chem. Sci.2021 , 12, 1459-1465. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS No. 849035-71-8). As a compound utilized in specialized research and development, particularly in proteomics and as an organic building block, its handling and disposal demand a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Assessment and Chemical Profile

Based on data from analogous compounds, the following hazard profile should be assumed until a specific SDS from your supplier states otherwise.

Hazard CategoryAnticipated Risk & RationalePrecautionary StatementSupporting Evidence
Skin Corrosion/Irritation Expected to be a skin irritant. Aldehyde and sulfonyl functional groups on an aromatic ring can cause irritation upon contact.Avoid contact with skin. Wear appropriate chemical-resistant gloves (e.g., Nitrile). Wash hands and any exposed skin thoroughly after handling.SDS for similar compounds like 5-Fluoro-2-methylbenzaldehyde and 2,4-bis(methylsulfonyl)benzaldehyde classify them as skin irritants.[3][4]
Serious Eye Damage/Irritation Expected to cause serious eye irritation. Chemicals in this family are frequently classified as eye irritants.Wear safety glasses with side shields or chemical goggles. If contact occurs, rinse cautiously with water for several minutes.[3][5]Analogous compounds are listed as Category 2 or 2A eye irritants.[4][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or vapors should be avoided.Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7] If inhaled, remove the person to fresh air.[3]Fluorinated benzaldehydes are often cited as causing respiratory irritation.[8][9]
Environmental Hazards Potential for long-term adverse effects in the aquatic environment. Discharge into drains, waterways, or sewer systems must be avoided.[6][7]Avoid release to the environment.[6] All waste must be collected for disposal by a licensed facility.A structurally related compound is classified as "Toxic to aquatic life with long lasting effects."[6]
Combustibility Likely a combustible solid or liquid. Keep away from heat, sparks, and open flames.[3][8]Store in a cool, well-ventilated place away from ignition sources.[3][7]Related benzaldehydes are classified as combustible liquids.[3][8]

The Regulatory Framework: A Foundation of Compliance

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10] This regulation establishes a "cradle to grave" system, meaning the generator of the waste is responsible for it from generation to final disposal.[11]

Key principles that dictate laboratory waste procedures include:

  • Waste Determination: The generator must determine if a waste is hazardous.[11] Based on the profile above, this compound should be managed as hazardous waste.

  • Point-of-Generation Management: Waste must be accumulated at or near where it is generated in designated locations known as Satellite Accumulation Areas (SAAs).[12][13]

  • Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[12][14]

  • Proper Training: All personnel who generate hazardous waste must be properly trained in these procedures.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound waste, whether it is unused neat material, contaminated consumables, or solutions.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the hazard assessment.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[4]
Eye Protection Safety glasses with side-shields or chemical goggles.To protect against splashes and eye irritation.[3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Step 2: Waste Collection and Container Selection

The integrity of the waste containment system is critical.

  • Select a Compatible Container: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass. The container must be free from damage and have a secure, leak-proof screw cap.[10][14] Plastic is often preferred for secondary containment.[12]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused neat compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Whenever possible, segregate halogenated from non-halogenated solvent waste, as this can impact disposal costs and methods.[15]

  • Avoid Mixing Incompatibles: Do not mix this waste with incompatible chemicals. Based on related compounds, avoid strong oxidizing agents and strong bases.[5] Chemical segregation is a primary safety rule.[10]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and essential for safety.[13][16]

  • Affix a Hazardous Waste Label: Obtain a standardized hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Information: All fields must be filled out clearly.

Label RequirementDescription
Words "Hazardous Waste" This must be clearly visible on the label.[13]
Full Chemical Name(s) Write out "this compound." Avoid formulas or abbreviations. List all components of a mixture, including solvents, with percentages.[14]
Hazard Identification Check the appropriate hazard boxes (e.g., Irritant, Environmental Hazard) or apply hazard pictograms as required by your institution.[13]
Accumulation Start Date Write the date you first add waste to the container. This is crucial for tracking storage time limits.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that is chemically resistant and large enough to hold the contents of the container in case of a leak.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.

Step 5: Arranging for Final Disposal
  • Monitor Fill Level and Time: Do not fill containers more than 3/4 full to allow for expansion.[15] Be aware of your institution's time limits for waste accumulation in an SAA (often up to 12 months, provided volume limits are not exceeded).[12]

  • Request Pickup: Once the container is ready for disposal, contact your institution's EHS department to schedule a waste pickup.[14] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for handling waste of this compound.

G Disposal Workflow for this compound start Waste Generation (Neat compound, solution, or contaminated material) ppe Step 1: Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Begin Process characterize Step 2: Characterize as Hazardous Waste (Irritant, Environmental Hazard) ppe->characterize container Step 3: Select & Fill Container - Use compatible HDPE or Glass - Segregate solid vs. liquid - Do not overfill (<3/4 full) characterize->container label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name & % Conc. - Hazard Information - Accumulation Start Date container->label storage Step 5: Store in SAA - At/near point of generation - Use secondary containment - Keep container sealed label->storage pickup Step 6: Request Pickup Contact Environmental Health & Safety (EHS) for disposal storage->pickup When full or time limit reached

Caption: Decision workflow for proper laboratory disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response line.

  • Control Ignition Sources: If the material is in a solvent, remove all sources of ignition.

  • Manage Small Spills:

    • Ensure you are wearing appropriate PPE, including respiratory protection if dealing with a fine powder.

    • Absorb liquid spills with an inert, non-combustible absorbent material like vermiculite, sand, or silica gel.[7]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place the absorbed spill material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Label the container appropriately and manage it as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent or solvent, and manage the cleaning materials as hazardous waste.[17]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. [Link]

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Unknown Source. Hazardous Waste Disposal Procedures. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

Sources

Personal protective equipment for handling 5-Fluoro-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-Fluoro-2-(methylsulfonyl)benzaldehyde

This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 849035-71-8). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in the established hazard profiles of structurally similar chemicals.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Damage: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.

  • Combustibility: May be a combustible liquid, requiring precautions against ignition sources.[1][2]

  • Reproductive Toxicity: Potential for reproductive harm cannot be ruled out based on data for similar compounds.[1]

  • Aquatic Toxicity: Likely to be harmful or toxic to aquatic organisms.[1]

Hazard ClassificationAnticipated Risk LevelPrimary Routes of Exposure
Skin Corrosion/IrritationCategory 2 (Irritant)Dermal Contact
Serious Eye Damage/IrritationCategory 2A (Irritant)Eye Contact
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Inhalation
Acute Toxicity (Inhalation)Category 4 (Harmful)Inhalation
Reproductive ToxicityCategory 1B (Suspected)Inhalation, Dermal, Ingestion
Hazardous to the Aquatic EnvironmentAcute and Chronic HazardEnvironmental Release
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of similar chemical structures.[1][2][3]

  • Eye and Face Protection:

    • Minimum Requirement: Tightly sealed chemical safety goggles are mandatory to protect against splashes.

    • Recommended: A full-face shield worn over safety goggles provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility data for the specific breakthrough time. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® may be necessary. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat/Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of significant exposure, a chemical-resistant apron or a disposable coverall is recommended.[2]

  • Respiratory Protection:

    • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1]

    • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] The specific type of respirator should be chosen based on a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed when not in use.

  • Preparation: Before starting any work, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Aliquotting and Weighing: Conduct all weighing and aliquotting of the compound within a chemical fume hood to prevent the release of vapors into the laboratory.

  • Experimental Procedures: Perform all experimental manipulations involving this compound within the fume hood. Use appropriate laboratory equipment and techniques to minimize the generation of aerosols and splashes.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all unused material, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, disposable labware) in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Store the waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.

  • Disposal:

    • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Verify Fume Hood Verify Fume Hood Functionality Weigh/Aliquot Weigh and Aliquot in Hood Verify Fume Hood->Weigh/Aliquot Proceed if Safe Perform Experiment Perform Experiment in Hood Weigh/Aliquot->Perform Experiment Decontaminate Decontaminate Surfaces & Glassware Perform Experiment->Decontaminate Spill Spill Response Perform Experiment->Spill If Spill Occurs Exposure Exposure Response Perform Experiment->Exposure If Exposure Occurs Segregate Waste Segregate Hazardous Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylbenzaldehyde.
  • Fisher Scientific. Safety Data Sheet: 4-Methylsulphonyl benzaldehyde.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.